2,7-Naphthyridine-4-carboxylic acid
Description
BenchChem offers high-quality 2,7-Naphthyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQAGRMXWVKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 2,7-Naphthyridine-4-carboxylic Acid from Pyridine Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial properties.[1] This technical guide provides an in-depth exploration of a key synthetic route to 2,7-naphthyridine-4-carboxylic acid, a versatile building block for drug discovery, starting from readily available pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a scientifically robust synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and data presentation.
Introduction: The Significance of the 2,7-Naphthyridine Core
The 2,7-naphthyridine framework, an isomeric form of pyridopyridine, has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique scaffold for the design of molecules with specific binding properties to biological targets.[1] The incorporation of a carboxylic acid moiety at the 4-position further enhances its utility, offering a handle for further derivatization and interaction with biological receptors. This guide will focus on a practical and efficient synthesis of this key intermediate from pyridine-based starting materials.
Strategic Approach: The Friedländer Annulation
The construction of the 2,7-naphthyridine ring system from pyridine precursors is most commonly achieved through cyclocondensation or intramolecular cyclization reactions.[1] Among these, the Friedländer annulation stands out as a powerful and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines.[2] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.
Our strategy for the synthesis of 2,7-naphthyridine-4-carboxylic acid will employ a modified Friedländer reaction, utilizing a readily accessible aminopyridine aldehyde and a C3-synthon bearing a carboxylate group.
Proposed Synthetic Pathway
The proposed synthesis of 2,7-naphthyridine-4-carboxylic acid is a two-step process starting from 3-amino-4-formylpyridine. The first step is a Friedländer annulation with a suitable active methylene compound to form the corresponding ethyl 2,7-naphthyridine-4-carboxylate. The second step involves the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,7-naphthyridine-4-carboxylate
This procedure details the base-catalyzed Friedländer annulation of 3-amino-4-formylpyridine with ethyl pyruvate.
Materials:
-
3-Amino-4-formylpyridine
-
Ethyl pyruvate
-
Piperidine (catalyst)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 3-amino-4-formylpyridine (1.0 eq) in anhydrous ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Expected Outcome:
The product, ethyl 2,7-naphthyridine-4-carboxylate, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Step 2: Synthesis of 2,7-Naphthyridine-4-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2,7-naphthyridine-4-carboxylate
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
pH paper or pH meter
-
Standard laboratory glassware for filtration and drying
Procedure:
-
Suspend ethyl 2,7-naphthyridine-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Outcome:
2,7-Naphthyridine-4-carboxylic acid is expected to be a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid can be further confirmed by IR spectroscopy (broad O-H stretch).
Mechanistic Insights: The Friedländer Annulation
The Friedländer synthesis can proceed through two primary mechanistic pathways. The exact pathway can be influenced by the reaction conditions and the nature of the reactants.
In both pathways, the initial step involves the activation of the reactants, followed by a series of condensation, cyclization, and dehydration (aromatization) steps to furnish the final naphthyridine ring system. The base catalyst, in this case, piperidine, plays a crucial role in promoting the formation of the enolate from ethyl pyruvate.
Data Presentation and Characterization
For a robust synthesis, it is imperative to thoroughly characterize the intermediates and the final product. The following table outlines the expected analytical data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Ethyl 2,7-naphthyridine-4-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | Signals for aromatic protons on the naphthyridine core, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group of the ethyl ester. | Signals for the aromatic carbons of the naphthyridine core, the carbonyl carbon of the ester, and the carbons of the ethyl group. |
| 2,7-Naphthyridine-4-carboxylic acid | C₉H₆N₂O₂ | 174.16 | Signals for aromatic protons on the naphthyridine core and a broad singlet for the carboxylic acid proton. | Signals for the aromatic carbons of the naphthyridine core and the carbonyl carbon of the carboxylic acid. |
Conclusion and Future Perspectives
This technical guide has outlined a practical and efficient synthetic route to 2,7-naphthyridine-4-carboxylic acid from a readily available pyridine derivative. The Friedländer annulation provides a robust method for the construction of the core heterocyclic scaffold. The resulting carboxylic acid is a versatile intermediate that can be further elaborated to generate a library of novel 2,7-naphthyridine derivatives for biological screening. Future work could focus on optimizing the reaction conditions to improve yields and exploring the derivatization of the carboxylic acid to access a diverse range of compounds with potential therapeutic applications.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
Sources
Harnessing the 2,7-Naphthyridine-4-Carboxylic Acid Scaffold: A Technical Guide to Biological Activity and Drug Design
Executive Summary
In modern drug discovery, the selection of a core heterocyclic scaffold dictates the physicochemical properties, metabolic stability, and target engagement profile of the resulting library. The 2,7-naphthyridine core—a fused dual-pyridine system—has emerged as a privileged bioisostere for quinolines and isoquinolines. By incorporating an additional nitrogen atom, it significantly improves aqueous solubility while maintaining the coplanar stiffness required for deep insertion into enzymatic active sites.
Specifically, the 2,7-naphthyridine-4-carboxylic acid (and its partially saturated analog, 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid) serves as a highly versatile building block[1]. The C4-carboxylic acid moiety acts as an ideal synthetic vector, allowing application scientists to rapidly generate diverse amide libraries to probe the solvent-exposed regions of kinase ATP-binding pockets and bacterial topoisomerase complexes.
This whitepaper synthesizes the biological activities of this scaffold, detailing the mechanistic rationale behind its efficacy and providing self-validating experimental protocols for its functionalization and screening.
Pharmacological Landscape & Target Modalities
The biological activity of 2,7-naphthyridine derivatives spans both oncology and infectious diseases, driven by the scaffold's ability to engage in critical hydrogen bonding and π−π stacking interactions[2].
Kinase Inhibition in Oncology
The rigid, planar nature of the 2,7-naphthyridine core makes it an exceptional ATP-competitive inhibitor for several high-value oncology targets:
-
MET & VEGFR-2 Kinases: 2,7-naphthyridinone derivatives conformationally restrain key pharmacophoric groups, allowing them to act as potent Class II MET inhibitors. The scaffold forms critical hydrogen bonds with the kinase hinge region, blocking tumor proliferation and angiogenesis[2].
-
PDK-1 (3-Phosphoinositide-Dependent Kinase-1): Dibenzo[c,f][2,7]naphthyridines have been identified as potent, selective PDK-1 inhibitors. By binding the active site, they disrupt the PI3K/AKT survival pathway, a major driver of cancer cell immortality[3].
-
ATR Kinase (Ataxia Telangiectasia Mutated and Rad3-related): Derivatives synthesized directly from 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid are utilized as ATR kinase inhibitors. ATR is a master regulator of the DNA Damage Response (DDR). Inhibiting ATR forces cancer cells—which already suffer from high replication stress—into catastrophic DNA damage and apoptosis[4].
Antimicrobial Topoisomerase Targeting
Beyond oncology, the scaffold exhibits profound antimicrobial properties. Structural analogs of 2,7-naphthyridine-carboxylic acids (including Schiff bases and hydrazones) act as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV. By stabilizing the DNA-cleavage complex, these compounds halt DNA replication, showing highly selective bactericidal activity against opportunistic pathogens like Staphylococcus aureus while sparing normal microbiota[5].
Fig 1: Pharmacological targets and pathways of 2,7-naphthyridine-4-carboxylic acid derivatives.
Quantitative Data Summarization
To benchmark the efficacy of the 2,7-naphthyridine scaffold, the following table summarizes representative quantitative data across its primary biological targets.
| Target | Scaffold Derivative / Application | Representative Efficacy | Biological Modality |
| MET Kinase | 2-phenyl-2,7-naphthyridin-1(2H)-one | IC 50 < 10 nM | Oncology (Anti-proliferation) |
| PDK-1 Kinase | Dibenzo[c,f][2,7]naphthyridine | IC 50 ~ 15-50 nM | Oncology (PI3K/AKT Pathway) |
| ATR Kinase | 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxamide | IC 50 < 100 nM | Oncology (DNA Damage Response) |
| S. aureus | 2,7-naphthyridine-carboxylic Schiff bases | MIC = 8 - 31 mg/L | Antimicrobial (Gyrase/Topo IV) |
Experimental Methodologies: A Self-Validating System
As application scientists, we recognize that a protocol is only as robust as its orthogonal validation. The following workflows detail the functionalization of the 2,7-naphthyridine-4-carboxylic acid scaffold and its subsequent biochemical evaluation. Every step is designed with explicit causality to prevent false positives and ensure high-fidelity data.
Fig 2: Self-validating experimental workflow for naphthyridine derivative synthesis and screening.
Protocol A: C4-Carboxamide Functionalization (Synthesis)
The C4 position of the 2,7-naphthyridine ring is an electron-deficient aromatic system. Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from sluggish kinetics, leading to poor yields and side reactions.
-
Activation: Dissolve 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. The sterically hindered base (DIPEA) drives the amidation forward before competing hydrolysis or decarboxylation pathways can occur, ensuring high-fidelity functionalization.
-
-
Coupling: Introduce the desired primary or secondary amine pharmacophore (1.1 eq). Stir at room temperature for 2-4 hours under inert N 2 atmosphere.
-
Validation & Purification: Quench with water, extract via EtOAc, and purify using reverse-phase HPLC. Validate structural integrity using 1 H-NMR and LC-MS to confirm the absence of unreacted active esters.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay
When screening highly conjugated π -systems like naphthyridines, standard fluorescence assays are prone to auto-fluorescence interference. We employ TR-FRET to establish a self-validating, artifact-free dataset.
-
Enzyme Incubation: In a 384-well microplate, incubate the recombinant kinase (e.g., MET or ATR) with a serial dilution of the synthesized naphthyridine derivative for 30 minutes.
-
Substrate Addition: Add a biotinylated peptide substrate and ATP.
-
Causality: The ATP concentration must be strictly calibrated to the Km of the specific kinase. Because 2,7-naphthyridines are ATP-competitive hinge-binders, utilizing an ATP concentration at Km ensures maximum sensitivity to competitive inhibition, preventing artificially inflated IC 50 values.
-
-
Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Measurement: Read the microplate using a TR-FRET compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm) with a 100 µs delay.
-
Causality: The 100 µs temporal delay is critical. It allows the short-lived, intrinsic auto-fluorescence of the naphthyridine scaffold to decay completely before the long-lived lanthanide (Europium) emission is recorded. This eliminates false-positive inhibition artifacts, ensuring the resulting IC 50 curve is completely trustworthy.
-
Conclusion
The 2,7-naphthyridine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its unique combination of coplanar stiffness, hydrogen-bonding capability, and synthetic versatility at the C4 position allows researchers to seamlessly pivot between designing potent kinase inhibitors for oncology and highly selective topoisomerase inhibitors for antimicrobial resistance. By adhering to rigorous, self-validating synthetic and biochemical protocols, drug development professionals can fully unlock the therapeutic potential of this privileged heterocyclic core.
Sources
- 1. 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid - C9H10N2O2 | CSSB00015411804 [chem-space.com]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2,7-Naphthyridine-4-carboxylic Acid Derivatives: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2,7-naphthyridine-4-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to facilitate a deeper understanding of the causal relationships behind experimental choices and data interpretation. The 2,7-naphthyridine scaffold is a significant pharmacophore due to its wide spectrum of biological activities, including antitumor and antimicrobial effects, making its precise characterization paramount for the advancement of medicinal chemistry.[1][2]
Foundational Principles of Spectroscopic Analysis
The structural complexity and electronic properties of 2,7-naphthyridine-4-carboxylic acid derivatives necessitate a multi-faceted analytical approach. The primary techniques employed—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy—each provide unique and complementary information regarding the molecular structure, connectivity, and electronic behavior of these compounds. A holistic understanding is achieved through the synergistic interpretation of data from these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,7-naphthyridine-4-carboxylic acid derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
Causality in NMR: Understanding Chemical Shifts and Coupling Constants
The chemical shifts (δ) of protons and carbons in the 2,7-naphthyridine core are influenced by the electron-donating or electron-withdrawing nature of substituents, as well as the inherent aromaticity and the presence of the two nitrogen atoms. The nitrogen atoms generally deshield adjacent protons and carbons. Substituents on the naphthyridine ring can cause predictable upfield or downfield shifts, which can be estimated using incremental calculation methods.[3]
Weak long-range couplings (J ≈ 1 Hz) are often observed in the proton spectra of 2,7-naphthyridines, such as between H-4 and H-5, H-4 and H-8, or H-5 and H-8.[3] These couplings can be invaluable for confirming assignments. For ¹³C NMR, signal assignments are typically confirmed using techniques like APT (Attached Proton Test), DEPT (Distortionless Enhancement by Polarization Transfer), or HETCOR (Heteronuclear Correlation) experiments.[3]
Quantitative Data Summary: ¹H and ¹³C NMR
The following table summarizes typical chemical shift ranges for protons and carbons in substituted 2,7-naphthyridine-4-carboxylic acid derivatives.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Naphthyridine Ring Protons | 7.5 - 9.0 | 110 - 160 |
| Carboxylic Acid Proton | > 10 (often broad) | - |
| Carboxylic Acid Carbonyl | - | > 165 |
| Substituent Protons | Varies with substituent | Varies with substituent |
Note: Specific chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of 2,7-naphthyridine-4-carboxylic acid derivatives.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
2,7-naphthyridine-4-carboxylic acid derivative sample (5-20 mg for ¹H, 20-100 mg for ¹³C)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube and cap
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent and vortex to dissolve the sample completely.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the ¹H signals and reference the spectra to the residual solvent peak.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,7-naphthyridine-4-carboxylic acid derivatives. Furthermore, analysis of the fragmentation patterns provides valuable structural information.
Causality in MS: Ionization and Fragmentation
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. For 2,7-naphthyridine derivatives, ESI is often preferred as it is a softer ionization method that typically yields a prominent protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.[2]
Under EI conditions or during tandem MS (MS/MS) experiments, the molecular ion undergoes fragmentation. The fragmentation of 2,7-naphthyridine derivatives often begins at the substituent level.[3] A general fragmentation pathway for the 2,7-naphthyridine ring itself involves the loss of HCN and C₂H₂.[3] For derivatives containing a carboxylic acid, characteristic losses of H₂O (M-18) and COOH (M-45) are also expected.[4] The participation of the heterocyclic nitrogen atoms can lead to specific fragmentation pathways through cyclic transition states.[3]
Quantitative Data Summary: Mass Spectrometry
| Ionization Technique | Expected Key Ions (m/z) | Information Gained |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Molecular Weight |
| Electron Ionization (EI) / Tandem MS (MS/MS) | Molecular Ion (M⁺), [M-H₂O]⁺, [M-COOH]⁺, fragments from ring cleavage | Structural Information, Fragmentation Pathways |
Experimental Protocol: Mass Spectrometry
This protocol provides a general procedure for analyzing a 2,7-naphthyridine-4-carboxylic acid derivative by mass spectrometry.
Objective: To determine the accurate mass and fragmentation pattern of the sample.
Materials:
-
2,7-naphthyridine-4-carboxylic acid derivative sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with ESI or EI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard. Set the appropriate ionization source parameters.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak. Determine the accurate mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights. For tandem MS, select the molecular ion and induce fragmentation.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 2,7-naphthyridine core. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern and the solvent environment.
Causality in UV-Vis: Electronic Transitions and Solvent Effects
The UV-Vis spectra of 2,7-naphthyridine derivatives are characterized by π-π* transitions. The presence of a carboxylic acid group, being a chromophore itself, can influence the absorption spectrum. Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low for practical use in this context.[5] However, when conjugated with the naphthyridine ring, it can lead to a bathochromic (red) shift of the absorption bands.
The choice of solvent can significantly impact the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima. For n-π* transitions, polar solvents typically cause a hypsochromic (blue) shift, while for π-π* transitions, a bathochromic shift is often observed.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the sample.
Materials:
-
2,7-naphthyridine-4-carboxylic acid derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample of a known concentration (e.g., 1 x 10⁻³ M). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2 - 0.8 AU).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank.
-
Data Analysis: Determine the λmax values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy: Investigating Luminescent Properties
Many 2,7-naphthyridine derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. This makes them promising candidates for applications such as fluorescent probes and markers.[6]
Causality in Fluorescence: Structural and Environmental Effects
The fluorescence properties, including the excitation and emission wavelengths, quantum yield (Φ), and Stokes shift, are dictated by the electronic structure of the 2,7-naphthyridine core and the nature of its substituents. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench it depending on their position and the overall molecular structure. The introduction of a 2,4-dinitrobenzenesulfonate group, for example, can quench fluorescence, which can be restored upon reaction with biothiols, forming the basis of a "turn-on" fluorescent probe.[6]
The solvent environment also plays a crucial role. Changes in solvent polarity can affect the energy levels of the excited state, leading to shifts in the emission spectrum (solvatochromism).
Quantitative Data Summary: Fluorescence Spectroscopy
| Parameter | Description | Significance |
| Excitation λmax (nm) | Wavelength of maximum absorption for fluorescence | Optimal wavelength for exciting the molecule |
| Emission λmax (nm) | Wavelength of maximum fluorescence emission | Color of the emitted light |
| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed | Efficiency of the fluorescence process |
| Stokes Shift (nm) | Difference between excitation and emission λmax | Separation between absorption and emission spectra |
Experimental Protocol: Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties of the sample.
Materials:
-
2,7-naphthyridine-4-carboxylic acid derivative sample
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Emission Spectrum Acquisition: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Scan a range of emission wavelengths.
-
Excitation Spectrum Acquisition: Set the emission wavelength to the maximum of the emission spectrum. Scan a range of excitation wavelengths.
-
Quantum Yield Determination: Measure the integrated fluorescence intensity and absorbance of the sample and a known standard (e.g., quinine sulfate) under identical conditions. The quantum yield can then be calculated using a comparative method.
Conclusion
The spectroscopic analysis of 2,7-naphthyridine-4-carboxylic acid derivatives is a critical component of their development as potential therapeutic agents. A thorough understanding and application of NMR, MS, UV-Vis, and fluorescence spectroscopy, guided by the principles outlined in this guide, will enable researchers to confidently elucidate the structures and properties of these important molecules. The integration of these techniques provides a self-validating system for structural confirmation and a deeper insight into the structure-property relationships that govern their biological activity.
References
-
Ciurdaru, G., & Oniciu, D. C. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-963. [Link]
- Perillo, I. A., et al. (2009). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines. Journal of Molecular Structure, 921(1-3), 307-313.
- Zhang, Y., et al. (2018). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo.
- Wang, J., et al. (2015). Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complexes. Journal of Photochemistry and Photobiology A: Chemistry, 307-308, 33-41.
-
Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5029. [Link]
-
Joksović, M. D., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3423. [Link]
- BenchChem. (2025). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. BenchChem.
-
Breitmaier, E., & Voelter, W. (1998). Fluorescent 2,7-Dialkylamino-[3]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 3(2), 43-50. [Link]
- BenchChem. (2025).
-
Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
- Perillo, I. A., et al. (2009). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines. R Discovery.
- Narayanan, D., et al. (2016). Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes. Photodiagnosis and Photodynamic Therapy, 15, 124-132.
- Kaczor, A. A., & Polski, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(21), 5086.
- Hedge, V., et al. (2010).
- Chemistry LibreTexts. (2023).
- Al-Ayed, A. S. (2016). The UV-Vis absorption spectra of III in different solvents.
- BenchChem. (2025). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
- Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... - PMC.
- eGyanKosh. (n.d.).
- Dodiuk, H., & Kosower, E. M. (1977). Intramolecular donor-acceptor systems. 2. Substituent effects on the fluorescence probes: 6-(N-arylamino)-2-naphthalenesulfonamides. The Journal of Physical Chemistry, 81(26), 2535-2542.
- Nakatani, K., et al. (2020). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. Molecules, 25(12), 2824.
- Zhang, Q., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 995-1005.
- Science Ready. (n.d.).
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]
- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
A Comprehensive Technical Guide to ¹H and ¹³C-NMR Data of Substituted 2,7-Naphthyridines
A Technical Guide to Natural Product Sources of 2,7-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the natural origins of 2,7-naphthyridine compounds, a class of heterocyclic alkaloids with significant and diverse pharmacological potential. The focus is on the primary biological sources, key chemical entities, biosynthetic origins, and the technical workflows for their isolation and characterization.
Introduction: The 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core is a bicyclic heterocyclic aromatic compound featuring two fused pyridine rings. While several naphthyridine isomers exist, the 2,7- and 1,6-naphthyridine scaffolds are particularly prevalent in a notable class of marine alkaloids known as the aaptamines.[1][2] These compounds have garnered substantial interest from the scientific community due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-HIV, and neuroactive properties.[1][3] This guide will primarily focus on the benzo[de][3][4]naphthyridine structure of aaptamine and its derivatives, which are often classified within the broader naphthyridine family.
Part 1: Principal Natural Sources
While naphthyridine alkaloids can be found in both terrestrial plants and marine organisms, the most prolific and structurally diverse sources of 2,7-naphthyridine-related compounds are marine invertebrates, particularly sponges.[2][5]
Marine Sponges: A Rich Reservoir
Marine sponges (Phylum Porifera) are well-established producers of a vast array of bioactive secondary metabolites.[6][7] Within this phylum, sponges of the genus Aaptos (Class Demospongiae, Order Suberitida) are the most significant source of aaptamine and its derivatives.[3]
-
Aaptos aaptos : This species is the original and most frequently cited source from which aaptamine was first isolated.[1][8] It continues to be a rich source for the discovery of new, structurally related alkaloids.[9]
-
Aaptos suberitoides : Another key species, A. suberitoides, has yielded aaptamine, isoaaptamine, and other derivatives, demonstrating its importance in the field.[3][10][11]
-
Other Genera : While the Aaptos genus is dominant, related alkaloids have also been isolated from sponges of other genera, including Suberites, Luffariella, Hymeniacidon, and Xestospongia.[1]
Other Marine and Terrestrial Sources
Beyond sponges, other organisms have been identified as sources of naphthyridine compounds, though less frequently for the specific 2,7-naphthyridine subclass.
-
Red Algae (Rhodophyta) : The marine red alga Lophocladia sp. is a notable source of lophocladines A and B, which are unique alkaloids possessing a 2,7-naphthyridine skeleton.[12] This discovery was significant as it represented the first identification of this specific scaffold from red algae.[12]
-
Terrestrial Plants : Various terrestrial plants produce other isomers of naphthyridine alkaloids. For instance, 1,5-naphthyridine alkaloids have been isolated from Picrasma quassioides, and 1,7-naphthyridine derivatives from Leuconotis griffithii.[13][14] While not the core focus of this guide, this highlights the broader distribution of the parent naphthyridine structure in nature.
Part 2: Key 2,7-Naphthyridine Alkaloids from Natural Sources
The aaptamine family represents the most prominent group of naturally occurring 1H-benzo[de][3][4]naphthyridines, which are structurally related to the 2,7-naphthyridine core. Over 46 natural alkaloids of this class have been identified.[9]
| Compound Name | Structure Description | Natural Source(s) | Key Biological Activities |
| Aaptamine | 8,9-dimethoxy-1H-benzo[de][3][4]naphthyridine | Aaptos aaptos, Aaptos suberitoides | Anticancer, Antioxidant, Antimicrobial, α-adrenoceptor blocking[3][15] |
| Isoaaptamine | N-methylated isomer of aaptamine | Aaptos aaptos, Suberites sp. | Cytotoxic, TRPA1 inhibitor[10][15] |
| Demethyl(oxy)aaptamine | Lacks the 9-methoxy group of aaptamine | Aaptos aaptos | Cytotoxic, Antimicrobial[16] |
| 9-Demethylaaptamine | Phenolic derivative of aaptamine | Aaptos suberitoides | TRPA1 inhibitor[10] |
| Lophocladine A & B | Bicyclic 2,7-naphthyridine core | Lophocladia sp. (Red Alga) | Cytotoxic (Lophocladine B), δ-opioid receptor antagonist (Lophocladine A)[12] |
Part 3: Biosynthesis of the Aaptamine Core
While the complete biosynthetic pathway of aaptamine is not yet fully elucidated, studies suggest a plausible route originating from amino acid precursors. Oxidation studies on aaptamine have provided insights into the potential late-stage modifications of the molecule, such as the formation of oxygenated derivatives at the C-5 and C-6 positions.[4] The proposed pathway highlights the complex enzymatic machinery within marine sponges responsible for constructing this unique heterocyclic system.
Caption: Proposed biosynthetic pathway of the aaptamine alkaloid core.
Part 4: Experimental Workflows: From Source to Pure Compound
The isolation of 2,7-naphthyridine alkaloids from their natural sources is a multi-step process requiring careful planning and execution. The workflow below outlines a standard, field-proven methodology for isolating aaptamine from a marine sponge of the Aaptos genus.
Caption: General workflow for the isolation of 2,7-naphthyridine alkaloids.
Detailed Experimental Protocol: Isolation of Aaptamine
This protocol describes a bioassay-guided approach for the isolation of aaptamine and its derivatives from the marine sponge Aaptos suberitoides.[6]
Step 1: Sample Preparation and Extraction
-
Collection : Collect sponge samples and immediately freeze them to prevent degradation of secondary metabolites.
-
Preparation : Lyophilize (freeze-dry) the frozen sponge material to remove water. Grind the dried biomass into a fine powder to maximize the surface area for extraction.
-
Extraction : Perform an exhaustive extraction of the powdered sponge material. A common method is using a Soxhlet apparatus with a solvent like 70% ethanol or methanol for several hours.[17] Alternatively, accelerated solvent extraction (ASE) can be used for higher throughput.[18]
-
Concentration : Remove the solvent from the resulting extract under reduced pressure using a rotary evaporator to yield the crude extract.
Step 2: Solvent Partitioning (Fractionation)
-
Rationale : This step separates compounds based on their polarity, simplifying the complex crude extract.
-
Suspend the crude extract in a water/methanol mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, with n-hexane (to remove nonpolar lipids).
-
Next, with ethyl acetate (EtOAc) (to extract medium-polarity compounds, often containing alkaloids).
-
Finally, with n-butanol (BuOH) (to extract more polar compounds).
-
-
Concentrate each fraction. The aaptamine alkaloids are typically enriched in the EtOAc and/or water fractions.[6]
Step 3: Bioassay-Guided Chromatographic Purification
-
Rationale : Each fraction from the partitioning step is tested for a desired biological activity (e.g., cytotoxicity, enzyme inhibition). The most active fraction is prioritized for further purification.
-
Vacuum Liquid Chromatography (VLC) : Subject the active fraction (e.g., the water fraction showing cholinesterase inhibition[6]) to VLC on a silica gel column. Elute with a step gradient of solvents, such as a dichloromethane-methanol or chloroform-methanol system, to yield several sub-fractions.
-
Medium Pressure Liquid Chromatography (MPLC) : Further purify the active sub-fractions from VLC using MPLC, often with a more shallow solvent gradient to achieve better separation.
-
High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using semi-preparative or preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol-water or acetonitrile-water gradient, often containing a modifier like trifluoroacetic acid (TFA). This step should yield compounds of high purity (>95%).
Step 4: Structure Elucidation
-
Rationale : A combination of spectroscopic techniques is used to unambiguously determine the chemical structure of the isolated pure compounds.[1][9]
-
Mass Spectrometry (MS) : Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Acquire a full suite of NMR data:
-
1D NMR : ¹H and ¹³C NMR spectra to identify proton and carbon environments.
-
2D NMR : COSY (to establish proton-proton correlations), HSQC/HMQC (to link protons to their directly attached carbons), and HMBC (to establish long-range proton-carbon correlations, crucial for assembling the heterocyclic core).
-
-
UV-Vis Spectroscopy : Measure the ultraviolet-visible absorption spectrum, which is characteristic of the chromophore in the aaptamine skeleton.
-
Comparison : Compare all spectroscopic data with published literature values to confirm the identity of known compounds like aaptamine or to establish the novelty of new derivatives.[9][16]
Part 5: Pharmacological Significance and Future Outlook
The diverse biological activities of 2,7-naphthyridine alkaloids make them compelling scaffolds for drug development. Aaptamine and its analogues have demonstrated significant potential as:
-
Anticancer Agents : They can inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.[3][19]
-
Antimicrobial Agents : They show activity against pathogenic bacteria, including mycobacteria.[1][3]
-
Neuroactive Compounds : Aaptamine exhibits effects on G-protein coupled receptors (GPCRs) and has shown potential in managing neuropathic pain.[3] It and its derivatives also act as cholinesterase inhibitors.[6]
-
Antiviral Agents : Certain derivatives have displayed anti-HIV-1 activity.[1]
The unique chemical structure and potent bioactivities of naturally sourced 2,7-naphthyridine compounds ensure they will remain a focus of natural product chemistry and medicinal chemistry. Future research will likely concentrate on elucidating their complete biosynthetic pathways, exploring new biological sources through advanced screening techniques, and utilizing these natural scaffolds for the semi-synthetic development of next-generation therapeutics.
References
-
Aaptamine: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics. (2024). MDPI. Available from: [Link]
-
Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. (2014). PubMed. Available from: [Link]
-
Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos. (n.d.). PMC. Available from: [Link]
- Aaptamine and isoaaptamine and structural modifications thereof. (2005). Google Patents.
-
Fluorescence Activity-Guided Isolation of Aaptamine Derivatives From the Marine Sponge Aaptos suberitoides and Their Inhibitory. (n.d.). Semantic Scholar. Available from: [Link]
-
Isolation, structure elucidation, and absolute configuration of 5,6-dioxygenated aaptamine derivatives from the marine sponge Aaptos sp. (2025). PubMed. Available from: [Link]
-
Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation. (2022). MDPI. Available from: [Link]
-
In vitro and in silico cholinesterase inhibitory activities of aaptamine and derivatives from Aaptos suberitoides. (2024). Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available from: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed. Available from: [Link]
-
Aaptamine and related products. Their isolation, chemical syntheses, and biological activity. (n.d.). ResearchGate. Available from: [Link]
-
(PDF) Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. Available from: [Link]
-
Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. (n.d.). PMC. Available from: [Link]
-
Assessing Pressurized Liquid Extraction for the High-Throughput Extraction of Marine-Sponge-Derived Natural Products. (2009). ACS Publications. Available from: [Link]
-
Extraction and Identification of Zoochemicals in Marine Sponge Hyattella intestinalis (Lamarck, 1814) (Phylum - International Journal of Zoological Investigations. (2022). International Journal of Zoological Investigations. Available from: [Link]
-
Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process. (n.d.). M S. Available from: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Available from: [Link]
-
Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. (2025). Inha University. Available from: [Link]
-
Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. (2025). RSC Publishing. Available from: [Link]
-
Cytotoxic Aaptamine Derivatives from the South China Sea Sponge Aaptos aaptos. (2014). ACS Publications. Available from: [Link]
-
(PDF) Synthesis and Antibacterial Study of Aaptamine Derivatives. (2014). ResearchGate. Available from: [Link]
-
Aaptamines. Novel benzo[de][3][4]naphthyridines from the Okinawan marine sponge Aaptos aaptos. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
Sources
- 1. Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, structure elucidation, and absolute configuration of 5,6-dioxygenated aaptamine derivatives from the marine sponge Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process | M S | Informatics Studies [informaticsstudies.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structural Investigation of Aaptourinamine by a Novel Module-Assembly-Based Calculation | MDPI [mdpi.com]
- 12. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. US20050187240A1 - Aaptamine and isoaaptamine and structural modifications thereof - Google Patents [patents.google.com]
- 16. Aaptamines. Novel benzo[de][1,6]naphthyridines from the Okinawan marine sponge Aaptos aaptos - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. ijzi.net [ijzi.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial properties of 2,7-Naphthyridine-4-carboxylic acid esters
An In-depth Technical Guide to the Antimicrobial Properties of 2,7-Naphthyridine-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the heterocyclic compounds, the naphthyridine core has a rich history in medicinal chemistry, with the 1,8-naphthyridine derivative, nalidixic acid, being a notable early quinolone antibiotic. This guide focuses on a less-explored isomer, the 2,7-naphthyridine scaffold, specifically derivatives of 2,7-naphthyridine-4-carboxylic acid esters. Recent research has illuminated the potential of this class of compounds as potent and selective antimicrobial agents. This document provides a comprehensive overview of their synthesis, in vitro antimicrobial activity, proposed mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. The evidence presented herein demonstrates that 2,7-naphthyridine-4-carboxylic acid esters represent a promising starting point for the development of targeted antibacterial agents, particularly against challenging Gram-positive pathogens like Staphylococcus aureus.
Introduction: The Imperative for New Antimicrobial Scaffolds
Infectious diseases remain a leading cause of morbidity and mortality worldwide, a threat exacerbated by the rapid emergence of drug-resistant microorganisms.[1][2] The constant need for new medicinal substances with effective mechanisms of action and limited side effects drives contemporary drug discovery efforts.[1] Naphthyridines, nitrogen-containing heterocyclic compounds composed of two fused pyridine rings, exist as six structural isomers, each offering a unique three-dimensional arrangement and electronic distribution for molecular interactions.[1][2] This structural diversity has led to a wide spectrum of pharmacological activities, including anti-infective, anti-cancer, and neurological effects.[1]
The journey of naphthyridines as antimicrobial agents began with the introduction of nalidixic acid, a 1,8-naphthyridine derivative, in 1967 for the treatment of urinary tract infections.[1] This pioneered the development of the quinolone and fluoroquinolone class of antibiotics. While the 1,8-naphthyridine scaffold is well-established, this guide delves into the antimicrobial potential of the 2,7-naphthyridine isomer. Derivatives of 2,7-naphthyridine exhibit a broad range of biological activities, making them an attractive scaffold for the development of novel therapeutics.[3][4] This guide will synthesize the current understanding of 2,7-naphthyridine-4-carboxylic acid esters as a promising class of antimicrobial agents.
Synthesis of the 2,7-Naphthyridine-4-Carboxylic Acid Core
The synthesis of the 2,7-naphthyridine scaffold can be achieved through various strategies, often involving the cyclocondensation or intramolecular cyclization of pyridine derivatives.[4][5] A common approach to obtaining the key 2,7-naphthyridine-4-carboxylic acid ester core involves multi-step synthetic sequences starting from readily available precursors.
A representative synthetic pathway starts with the formation of a substituted pyridine, which is then elaborated and cyclized to form the fused naphthyridine ring system. For instance, key intermediates such as ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate can be synthesized and subsequently serve as versatile precursors for a variety of derivatives.[6] These ester intermediates can be converted to the corresponding hydrazides by reaction with hydrazine hydrate. The resulting hydrazides are crucial for the synthesis of Schiff bases and other derivatives, which have shown significant antimicrobial activity.[3][6]
Below is a generalized workflow for the synthesis of 2,7-naphthyridine-4-carboxylic acid hydrazone derivatives, which have demonstrated notable antimicrobial properties.
Caption: Generalized synthetic workflow for 2,7-naphthyridine hydrazone derivatives.
This modular synthetic approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
Antimicrobial Spectrum of Activity
The antimicrobial profile of 2,7-naphthyridine-4-carboxylic acid esters has been investigated against a range of bacterial and fungal pathogens. The most compelling evidence to date points towards a potent and selective activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Antibacterial Activity
A recent study evaluated a series of 2,7-naphthyridine derivatives and found them to have selective antimicrobial activity exclusively against S. aureus.[3][7] Notably, some of the tested compounds showed no inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa or the fungus Candida albicans, even at high concentrations.[3] This suggests a targeted mode of action with a narrow but clinically relevant spectrum.
One of the most active compounds identified, a hydrazone derivative designated as 10j , demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 8 mg/L against S. aureus.[3] The equivalence of the MIC and MBC values indicates a bactericidal (cell-killing) rather than a bacteriostatic (growth-inhibiting) mechanism of action.[3] This bactericidal effect was further confirmed by live/dead fluorescence imaging, which showed rapid cell death upon exposure to the compound.[3]
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected 2,7-naphthyridine-4-carboxylic acid derivatives against various microorganisms.
| Compound | Staphylococcus aureus (MIC in mg/L) | Pseudomonas aeruginosa (MIC in mg/L) | Candida albicans (MIC in mg/L) | Reference |
| 10j | 8 | >1000 | >1000 | [3] |
| 10f | 31 | >1000 | >1000 | [3] |
Antifungal Activity
The available data on the antifungal activity of 2,7-naphthyridine-4-carboxylic acid esters is limited. The study that identified potent anti-staphylococcal agents found no activity against Candida albicans for the tested compounds.[3] While some other naphthyridine isomers have shown antifungal properties, further investigation is required to determine if the 2,7-naphthyridine scaffold can be optimized for antifungal activity.[8]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of antibacterial action for many naphthyridine derivatives, including the well-known 1,8-naphthyridines, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs.[3]
There is strong evidence to suggest that 2,7-naphthyridine-4-carboxylic acid esters share this mechanism. Molecular dynamics simulations of active 2,7-naphthyridine derivatives with a DNA gyrase-DNA complex support stable binding of these compounds to the enzyme.[3][7] The proposed binding mode involves the planar 2,7-naphthyridine system intercalating between DNA bases through π-π stacking interactions, while other parts of the molecule form hydrogen bonds and other interactions within the enzyme's binding pocket.[3] This binding stabilizes the gyrase-DNA complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[3]
Caption: Proposed mechanism of action for 2,7-naphthyridine esters.
This mechanism is consistent with the observed bactericidal activity and the structural similarities to other known DNA gyrase inhibitors.
Structure-Activity Relationships (SAR)
The analysis of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For the antimicrobial activity of 2,7-naphthyridine derivatives, several key structural features have been identified:
-
The 2,7-Naphthyridine Core: The planar, conjugated system of the 2,7-naphthyridine scaffold is considered essential for the antibacterial potency, likely facilitating π-π stacking with nucleic acid bases in the DNA gyrase-DNA complex.[3]
-
The Hydrazone Linker: A hydrazone linker (-C=N-NH-) at the 4-carboxylic acid position appears to be a critical component of the pharmacophore. It maintains the planarity of the molecule and provides hydrogen bond donors and acceptors for stable binding to the target enzyme.[3]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the terminal aromatic ring of the hydrazone moiety significantly influence the antimicrobial activity. Halogen substitutions, particularly electron-withdrawing groups like chlorine and bromine, have been shown to enhance activity. The position of these substituents is also important, with para-substitution often being favorable.[3][8]
Cytotoxicity and Therapeutic Potential
An ideal antimicrobial agent should exhibit high potency against microbial pathogens while having minimal toxicity to host cells. Encouragingly, the most active anti-staphylococcal 2,7-naphthyridine derivatives have demonstrated low cytotoxicity in in vitro assessments on fibroblast cell lines.[3][7] Furthermore, in vivo studies using the Galleria mellonella larval model showed no signs of systemic toxicity, suggesting a favorable preliminary safety profile.[3] This selective toxicity highlights the potential of these compounds as targeted antibacterial agents.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the antimicrobial and cytotoxic properties of 2,7-naphthyridine-4-carboxylic acid esters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial suspension in broth without compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest concentration of the test compound (in broth) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. Well 11 serves as the growth control, and well 12 as the sterility control.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well, which receives 50 µL of sterile broth).
-
Seal the plates and incubate at 35-37°C for 16-20 hours.
-
Read the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compound dilutions
Procedure:
-
Seed the 96-well plates with cells at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
2,7-Naphthyridine-4-carboxylic acid esters have emerged as a compelling class of antimicrobial agents with significant potential. The research highlighted in this guide demonstrates their potent and selective bactericidal activity against the high-priority pathogen Staphylococcus aureus, coupled with a promising safety profile. The proposed mechanism of action, inhibition of bacterial DNA gyrase, aligns with established and effective antimicrobial strategies. The modular synthesis of these compounds allows for extensive chemical modification, providing a robust platform for further optimization of their antimicrobial spectrum, potency, and pharmacokinetic properties. While the full extent of their activity against a broader range of pathogens, particularly Gram-negative bacteria and fungi, remains to be fully elucidated, the existing data strongly supports the continued investigation of 2,7-naphthyridine-4-carboxylic acid esters as a valuable scaffold in the critical search for new antimicrobial drugs.
References
-
Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Mączyński, M., Junka, A., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15907. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
-
Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2020). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. International Research Journal of Engineering and Technology (IRJET), 7(2). [Link]
-
Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Mączyński, M., Junka, A., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
-
Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antitumor screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]
-
Omar, F. A., Abelrasoul, M., Sheha, M. M., Hassan, H. Y., & Ibrahiem, Y. M. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Medicinal Chemistry, 14(7), 738-753. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
-
Tomašič, T., et al. (2020). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. International Journal of Molecular Sciences, 21(18), 6835. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
-
Petrović, V. P., et al. (2019). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 24(22), 4048. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
-
Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antitumor screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
Antitumor Potential of Novel 2,7-Naphthyridine Derivatives: A Comprehensive Technical Guide
Executive Summary
The 2,7-naphthyridine core is a privileged heterocyclic scaffold characterized by its rigid, planar structure and unique electron distribution. While historically recognized for a broad spectrum of biological activities[1], recent structure-based drug design (SBDD) efforts have repositioned 2,7-naphthyridine derivatives as highly potent, selective kinase inhibitors in oncology[2][3]. This technical whitepaper explores the mechanistic grounding, structural activity relationships (SAR), and self-validating experimental workflows necessary for developing 2,7-naphthyridine-based antitumor agents, with a specific focus on Microtubule-associated serine/threonine kinase-like (MASTL) and 3-Phosphoinositide-Dependent Kinase-1 (PDK-1) targeting.
Mechanistic Grounding & Target Biology
To design effective therapeutics, we must move beyond phenotypic observations and understand the precise causality of target engagement. 2,7-naphthyridines have demonstrated exceptional efficacy against two primary oncogenic kinase targets.
MASTL (Greatwall Kinase) Inhibition and Mitotic Catastrophe
MASTL is a critical mitotic kinase that drives cell cycle progression by phosphorylating ENSA/ARPP19, which subsequently binds and inactivates the tumor-suppressive Protein Phosphatase 2A (PP2A-B55) complex[2]. In breast, gastric, and colorectal cancers, MASTL is highly upregulated, allowing cancer cells to bypass mitotic checkpoints[4].
By deploying novel 2,7-naphthyridine derivatives as MASTL inhibitors, we disrupt this signaling axis. The causality is clear: inhibiting MASTL prevents ENSA phosphorylation, thereby restoring PP2A-B55 activity. This premature phosphatase activity dephosphorylates key mitotic substrates (e.g., CDK1 targets), driving the proliferative cancer cell into mitotic catastrophe and subsequent apoptosis, while sparing non-proliferative normal cells[2][5].
Fig 1. MASTL-PP2A-B55 signaling axis and the induction of mitotic catastrophe by 2,7-naphthyridines.
PDK-1 Inhibition (PI3K/AKT Pathway)
Dibenzo[c,f][2,7]naphthyridines have also been identified as potent inhibitors of PDK-1[3][6]. PDK-1 is a master regulator in the PI3K/AKT signaling cascade, responsible for the activation of AGC kinases (AKT, S6K, SGK)[7]. Crystallographic data confirms that the planar 2,7-naphthyridine core perfectly occupies the ATP-binding pocket of the PDK-1 kinase domain, forming critical hydrogen bonds with the hinge region[6][8].
Quantitative Data & SAR Optimization
Optimizing the 2,7-naphthyridine scaffold requires a delicate balance of lipophilic efficiency (LipE) and target residence time[9]. Substitutions at the 3- and 4-positions of the naphthyridine ring heavily dictate kinase selectivity.
Table 1: Representative 2,7-Naphthyridine Derivatives and Antitumor Efficacy
| Compound Class / Scaffold | Primary Target | In Vitro IC₅₀ / GI₅₀ | Cellular IC₅₀ | Key Structural Feature |
| Novel 2,7-Naphthyridines (Pfizer) | MASTL | < 10 nM | < 50 nM | Optimized LipE via SBDD; high kinome selectivity[9]. |
| Dibenzo[c,f][2,7]naphthyridine 1 | PDK-1 | 60 nM | ~200 nM | Binds active site; selective over SGK1 and AKT[7]. |
| 2,7-Naphthyridine-3-carboxylic acids | NCI-60 Panel | N/A | GI₅₀ = 700 nM | Halogen substitutions at the 3-position[10]. |
Self-Validating Experimental Workflows
As an application scientist, I emphasize that biochemical assays must be inherently resistant to false positives. The following protocols are designed as self-validating systems to ensure absolute data integrity during hit-to-lead optimization.
Fig 2. Self-validating hit-to-lead screening workflow for 2,7-naphthyridine kinase inhibitors.
Protocol 4.1: High-Throughput TR-FRET Kinase Assay (MASTL)
Causality for Assay Choice: 2,7-naphthyridine cores often exhibit intrinsic autofluorescence which confounds standard colorimetric or prompt-fluorescence ATP-consumption assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50-100 µs) before measurement. This allows short-lived background autofluorescence from the compound to decay, ensuring the signal strictly represents the kinase-tracer binding event.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant MASTL enzyme to a working concentration of 2 nM.
-
Compound Plating: Dispense 100 nL of 2,7-naphthyridine derivatives (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.
-
Enzyme Incubation: Add 5 µL of the MASTL enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for compound-target association.
-
Tracer Addition: Add 5 µL of a master mix containing the Eu-labeled anti-phospho antibody and the specific fluorescent tracer (e.g., ULight-labeled substrate) combined with ATP at its Km value.
-
Reaction & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.
-
Validation: Calculate the 665/620 ratio. A drop in the FRET signal correlates with compound inhibition.
Protocol 4.2: Multiplexed Cellular Proliferation & Mitotic Catastrophe Assay
Causality for Assay Choice: To ensure the cellular assay is self-validating, we multiplex a standard viability readout with flow cytometry. If a 2,7-naphthyridine derivative shows cytotoxicity but fails to increase phospho-histone H3 (a marker of mitotic arrest), the mechanism of action deviates from MASTL inhibition, instantly flagging off-target toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 breast cancer cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the 2,7-naphthyridine derivative at concentrations ranging from 1 nM to 10 µM for 72 hours.
-
Viability Readout (Parallel Plate A): Add CellTiter-Glo reagent (v/v). Lyse for 10 minutes on an orbital shaker and record luminescence to determine the Cellular IC₅₀.
-
Flow Cytometry Validation (Parallel Plate B): Harvest cells from the duplicate plate. Permeabilize and stain with Propidium Iodide (PI) for DNA content and Alexa Fluor 488-conjugated anti-phospho-Histone H3 (Ser10).
-
Analysis: Run on a flow cytometer. True MASTL inhibitors will show a distinct accumulation of cells in the G2/M phase (4N DNA content via PI) with highly positive phospho-Histone H3 staining, confirming mitotic catastrophe[2][5].
Conclusion
The 2,7-naphthyridine scaffold represents a highly versatile and potent chemical space for oncology drug development. By leveraging SBDD to target specific kinases like MASTL and PDK-1, and utilizing rigorous, self-validating biochemical and cellular workflows, researchers can effectively translate these novel derivatives from benchtop hits into viable clinical candidates.
References
-
Title: Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer Source: ACS Medicinal Chemistry Letters, 15(6), 2024. URL: [Link]
-
Title: Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors Source: Journal of Medicinal Chemistry, 50(23):5547-9, 2007. URL: [Link]
-
Title: Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives Source: ResearchGate (Uploaded by Edwin Wagner), 2015. URL: [Link]
-
Title: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview Source: Current Organic Chemistry, 25(22):2740-2764, 2021. URL: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. WO2024003773A1 - 2,7-naphthyridine compounds as mastl inhibitors - Google Patents [patents.google.com]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MASTL Inhibitors(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
2,7-Naphthyridine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential as a core structure for the development of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of 2,7-naphthyridine derivatives as a promising class of therapeutic agents. We will explore the synthetic chemistry of the 2,7-naphthyridine core, delve into the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity, and detail the experimental protocols for their evaluation. Furthermore, this guide will illuminate the key kinase signaling pathways targeted by these compounds, including c-Kit, VEGFR-2, c-Met, MASTL, and mTOR, and discuss the current landscape of their development.
Introduction: The Rationale for Targeting Kinases with 2,7-Naphthyridine Derivatives
Protein kinases play a pivotal role in cellular signal transduction, regulating a vast array of processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The human kinome comprises over 500 kinases, and the development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of various malignancies.
The 2,7-naphthyridine core, a bicyclic heteroaromatic system, offers a unique and versatile scaffold for the design of kinase inhibitors. Its rigid structure provides a defined orientation for substituent groups to interact with the ATP-binding pocket of kinases, while the presence of two nitrogen atoms offers opportunities for hydrogen bonding interactions, enhancing binding affinity and selectivity. The broad spectrum of biological activities associated with 2,7-naphthyridine derivatives, including antitumor and antimicrobial effects, has spurred significant interest in their development as therapeutic agents.[1]
Synthetic Chemistry of the 2,7-Naphthyridine Scaffold
The synthesis of the 2,7-naphthyridine core can be achieved through various synthetic routes, often starting from pyridine or acyclic precursors.[1] A common and versatile approach involves the construction of the second pyridine ring onto a pre-existing pyridine moiety.
General Synthetic Strategy for 2,7-Naphthyridin-1(2H)-one Core
A prevalent method for the synthesis of the 2,7-naphthyridin-1(2H)-one scaffold, a key intermediate for many kinase inhibitors, often involves a multi-step sequence starting from a substituted pyridine.[2]
Experimental Protocol: Synthesis of 3-ethoxycarbonyl-2,7-naphthyridin-1-one [2]
-
Starting Material: 4-methyl-3-cyanopyridine.
-
Step 1: N-Allylation: React 3-ethoxycarbonyl-2,7-naphthyridin-1-one with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) to yield the N-allylated naphthyridone.
-
Step 2: Saponification: Hydrolyze the ester group using a base like lithium hydroxide (LiOH).
-
Step 3: Amide Coupling: Treat the resulting carboxylic acid with oxalyl chloride to form the acid chloride, followed by reaction with an appropriate aniline to yield the desired amide precursor.
This precursor can then undergo further cyclization and derivatization to generate a library of 2,7-naphthyridine-based compounds.
Synthesis of 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives
A particularly relevant class of 2,7-naphthyridine derivatives are the 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-ones, which have shown potent inhibition of kinases like c-Kit and VEGFR-2.[3] The synthesis of these compounds often involves the construction of the 2-phenyl-2,7-naphthyridinone scaffold followed by the introduction of the 8-amino substituent.[2]
Experimental Protocol: Synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones [4]
-
Starting Material: A suitable 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building block.
-
Step 1: Nucleophilic Aromatic Substitution: React the 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one with a variety of substituted anilines or other amino compounds. This reaction is typically carried out in a suitable solvent such as DMF or DMSO, often with the addition of a base to facilitate the reaction.
-
Purification: The resulting 8-amino-substituted derivatives are then purified using standard techniques such as column chromatography or recrystallization.
This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship studies.
Structure-Activity Relationships (SAR) of 2,7-Naphthyridine Kinase Inhibitors
The inhibitory potency and selectivity of 2,7-naphthyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Systematic modification of these substituents allows for the optimization of their pharmacological properties.
A key area of investigation has been the 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one scaffold.[3] Studies have shown that the nature of the substituent at the 8-position significantly influences the inhibitory activity against kinases such as c-Kit and VEGFR-2. For instance, the introduction of a pyridin-4-ylmethylamino group at the 8-position of a 3-methyl-2-phenyl-2,7-naphthyridin-1(2H)-one core resulted in a compound with an IC50 of 8.5 nM against c-Kit.[3][5]
| Compound | R1 | R2 | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) | MET IC50 (nM) | Reference |
| 3 | H | H | 329.6 | 279.9 | >1000 | |
| 9k | 3-methyl | 8-((pyridin-4-ylmethyl)amino) | 8.5 | - | - | [3] |
| 10l | 3-methyl | 8-((3-fluorobenzyl)amino) | - | 56.5 | - | [5] |
| 10r | 3-methyl | 8-((4-fluorobenzyl)amino) | - | 31.7 | - | [5] |
| 13f | 2-(4-fluorophenyl) | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino) | - | - | Potent (in vivo efficacy) |
This table is a compilation of data from multiple sources to illustrate SAR trends.
The data suggests that bulky and strategically substituted groups at the 8-position can lead to a significant increase in inhibitory potency. Furthermore, modifications at the 2-position of the naphthyridine core also play a crucial role in determining the kinase selectivity profile. For example, a 2-(4-fluorophenyl) substituent coupled with a complex amino group at the 8-position yielded a potent MET kinase inhibitor with excellent in vivo efficacy.[6]
Key Kinase Targets and Signaling Pathways
2,7-Naphthyridine derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of these inhibitors.
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that plays a critical role in the development and survival of various cell types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is a key driver in several cancers, such as gastrointestinal stromal tumors (GIST).
Caption: The c-Kit signaling cascade initiated by SCF binding.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a well-established anti-cancer strategy to block tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
c-Met Signaling Pathway
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase involved in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.
Caption: The HGF/c-Met signaling pathway driving cell invasion.
MASTL Signaling Pathway
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[7] Overexpression of MASTL has been linked to chromosomal instability and tumorigenesis, making it an attractive target for cancer therapy.[7]
Caption: MASTL's role in regulating mitotic progression.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway controlling cell growth.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of 2,7-naphthyridine derivatives as kinase inhibitors requires robust and reliable in vitro and cell-based assays. The following protocols provide a framework for assessing their inhibitory activity.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology: [8]
-
Reagent Preparation:
-
Prepare serial dilutions of the 2,7-naphthyridine test compound in a suitable assay buffer. The final DMSO concentration should be kept constant and typically below 1%.
-
Prepare a solution of the recombinant kinase (e.g., c-Kit, VEGFR-2, c-Met) in kinase assay buffer.
-
Prepare a mixture of the kinase substrate (e.g., a specific peptide or a generic substrate like poly(Glu,Tyr) 4:1) and ATP in the assay buffer.[8] The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Specific Considerations for Target Kinases:
-
c-Kit: A suitable substrate is poly(Glu, Tyr) 4:1.[8]
-
VEGFR-2: A specific peptide substrate, such as Biotin-Gastrin Precursor (Tyr87) peptide, or a generic substrate like poly(Glu,Tyr) 4:1 can be used.[4][7]
-
c-Met: A synthetic peptide substrate or poly(Glu,Tyr) 4:1 can be employed.[9][10]
-
MASTL: Recombinant ENSA or ARPP19 can be used as substrates.[3][11]
-
mTOR: Inactive p70S6K or a fragment thereof can be used as a substrate.[12]
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a 2,7-naphthyridine derivative to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Methodology: [9]
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have activation of the target kinase (e.g., U-87 MG for c-Met) in 6-well plates.[6]
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the 2,7-naphthyridine inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-c-Met). Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Clinical Landscape
While the 2,7-naphthyridine scaffold has shown significant promise in preclinical studies, information on their progression into clinical trials is limited. A notable example is the investigation of 2,7-naphthyridinone-based MET kinase inhibitors, where compounds have demonstrated favorable in vitro potency and in vivo efficacy in xenograft models.[6] However, to date, there is a lack of publicly available data on 2,7-naphthyridine derivatives entering late-stage clinical trials for cancer indications. This suggests that this class of compounds is still largely in the discovery and preclinical development phases. A recent patent application describes novel 2,7-naphthyridine compounds as MASTL inhibitors for the treatment of cancer, indicating ongoing interest and development in this area.[7]
Conclusion
2,7-Naphthyridine derivatives represent a highly promising class of kinase inhibitors with the potential for the development of novel cancer therapeutics. Their versatile synthetic accessibility allows for extensive structure-activity relationship studies to optimize potency and selectivity against a range of oncogenic kinases. The in-depth technical guidance provided here on their synthesis, SAR, target pathways, and evaluation methods serves as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this privileged scaffold. Further investigation and optimization of these compounds are warranted to advance them into clinical development.
References
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2019;24(24):4461. Available from: [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Available from: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. 2024. Available from: [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. 2019;178:705-714. Available from: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. 2013;17(6):539-547. Available from: [Link]
-
MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer. Frontiers in Oncology. 2020;10:578899. Available from: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. MDPI. 2019. Available from: [Link]
-
A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Cancer Research. 2008;68(9):3467-3474. Available from: [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available from: [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. Available from: [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. Available from: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules. 2022;27(11):3410. Available from: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. Available from: [Link]
-
SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[8][11] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. Academia.edu. Available from: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. 2021. Available from: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. 2019. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors [mdpi.com]
- 5. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridine Antibacterial Agents
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antibacterial scaffolds is of paramount importance. The 2,7-naphthyridine core has emerged as a promising pharmacophore, giving rise to a new class of antibacterial agents with potent and, in some cases, selective activity. This technical guide provides a comprehensive overview of the mechanism of action of 2,7-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their primary mode of action—the inhibition of bacterial type II topoisomerases—and explore the evidence for a potential dual-action mechanism involving membrane disruption. This guide will further provide detailed experimental protocols for key assays, structure-activity relationship insights, and a discussion on potential resistance mechanisms, thereby offering a holistic understanding of this emerging class of antibacterials.
Introduction: The Rise of 2,7-Naphthyridines in Antibacterial Drug Discovery
The 2,7-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] As a class of antibacterial agents, 2,7-naphthyridine derivatives have shown particular promise, with some compounds exhibiting potent bactericidal activity, especially against problematic Gram-positive pathogens like Staphylococcus aureus.[1][3] Their structural similarity to the well-established quinolone antibiotics has provided a foundation for understanding their mechanism of action, which is primarily centered on the inhibition of essential bacterial enzymes involved in DNA replication.[1][4]
The Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The principal antibacterial effect of 2,7-naphthyridine agents is attributed to their inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair, making them validated and highly attractive targets for antibacterial drug development.[1][4]
The Role of DNA Gyrase and Topoisomerase IV
DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is unique to bacteria and is responsible for introducing negative supercoils into DNA.[6] This process is crucial for relieving the torsional stress that arises during the unwinding of the DNA double helix. Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.[1][5]
Stabilization of the Cleavage Complex: The Molecular Basis of Inhibition
2,7-Naphthyridine derivatives, much like quinolone antibiotics, exert their inhibitory effect by trapping the enzyme-DNA complex in a transient state known as the "cleavage complex". In this state, the enzyme has introduced a double-strand break in the DNA, and the subunits are covalently linked to the 5' ends of the broken DNA. The binding of the 2,7-naphthyridine molecule to this complex prevents the re-ligation of the DNA strands. This stabilization of the cleavage complex leads to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell, resulting in a bactericidal effect.[1][4]
Molecular Interactions within the Binding Pocket
Molecular dynamics simulations have provided valuable insights into the binding of 2,7-naphthyridine derivatives to the DNA gyrase-DNA complex.[1][3] The planar 2,7-naphthyridine core is thought to engage in π-π stacking interactions with the DNA bases at the site of cleavage.[1] The binding is further stabilized by electrostatic interactions and, in the case of halogenated derivatives, by halogen bonding.[1][3] While specific amino acid residues involved in the interaction with 2,7-naphthyridines have not been definitively identified through co-crystallization studies, it is hypothesized that aromatic residues within the quinolone resistance-determining region (QRDR) of GyrA and ParC are likely involved.[1]
Caption: Inhibition of DNA replication by 2,7-naphthyridine agents.
A Potential Dual-Action Mechanism: Evidence for Membrane Disruption
Emerging evidence suggests that some 2,7-naphthyridine derivatives may possess a dual-action mechanism of antibacterial activity.[1] In addition to inhibiting DNA gyrase and topoisomerase IV, these compounds may also disrupt the integrity of the bacterial cell membrane.
This secondary mechanism is supported by observations of rapid bacterial killing and the uptake of membrane-impermeable dyes, such as propidium iodide, in treated bacteria.[1] The disruption of the cell membrane would lead to the leakage of intracellular components and a dissipation of the membrane potential, ultimately contributing to cell death. This dual-action mechanism could be advantageous in overcoming certain types of antibiotic resistance.
Structure-Activity Relationships (SAR)
The antibacterial potency of 2,7-naphthyridine derivatives is influenced by the nature and position of substituents on the naphthyridine core. While a comprehensive SAR is still under investigation, some key trends have been identified.
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans | Reference |
| 10f | H | Phenyl | 31 | >1000 | >1000 | [1] |
| 10j | Br | 4-Fluorophenyl | 8 | >1000 | >1000 | [1] |
Key Observations from SAR Studies:
-
The presence of a hydrazone linker appears to be important for activity.[1]
-
Halogen substitution on the terminal aryl ring, such as bromine, can enhance antibacterial potency against S. aureus.[1]
-
The 2,7-naphthyridine scaffold itself is considered the essential pharmacophoric core.[1]
Potential Mechanisms of Resistance
While specific resistance mechanisms to 2,7-naphthyridine antibacterial agents have not been extensively studied, it is reasonable to extrapolate from the known resistance mechanisms to quinolone antibiotics, which target the same enzymes.
The primary mechanisms of resistance to quinolones are:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), particularly within the QRDR, can reduce the binding affinity of the drug to the enzyme-DNA complex.[7][8]
-
Efflux pumps: The overexpression of multidrug resistance (MDR) efflux pumps can actively transport the antibacterial agent out of the bacterial cell, thereby reducing its intracellular concentration.[7][8]
It is highly probable that bacteria will develop resistance to 2,7-naphthyridines through similar mechanisms.
Experimental Protocols for Mechanistic Studies
The elucidation of the mechanism of action of 2,7-naphthyridine antibacterial agents relies on a suite of well-established in vitro assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing topoisomerase IV assay buffer, kDNA, and the test compound.
-
Enzyme Addition: Add topoisomerase IV to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Analysis: Decatenated mini-circles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated mini-circles.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
These assays determine the lowest concentration of an antibacterial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated onto agar plates without the test compound. The plates are incubated, and the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum.
Membrane Integrity Assay (Propidium Iodide Staining)
This assay uses the fluorescent dye propidium iodide (PI) to assess bacterial membrane integrity. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase.
-
Treatment: Treat the bacterial suspension with the 2,7-naphthyridine compound at its MIC or other relevant concentrations.
-
Staining: Add propidium iodide to the bacterial suspension and incubate in the dark for a short period.
-
Analysis: Analyze the bacterial population using fluorescence microscopy or flow cytometry. An increase in the number of red fluorescent cells indicates membrane damage.
Conclusion and Future Perspectives
2,7-Naphthyridine antibacterial agents represent a promising class of compounds with a well-defined primary mechanism of action targeting bacterial type II topoisomerases. The potential for a dual-action mechanism involving membrane disruption further enhances their therapeutic appeal. Continued research into the specific molecular interactions with their target enzymes, a more comprehensive understanding of their structure-activity relationships, and a thorough investigation of potential resistance mechanisms will be crucial for the successful development of this class of antibacterial agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of 2,7-naphthyridine derivatives in the fight against bacterial infections.
References
-
Wójcik, P., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(1), 1. [Link]
-
Wójcik, P., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Wójcik, P., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]
-
Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 559. [Link]
-
Hooper, D. C. (2021). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor perspectives in medicine, 11(10), a040628. [Link]
-
Redgrave, L. S., et al. (2017). Quinolone-resistant gyrase mutants demonstrate decreased susceptibility to triclosan. Journal of Antimicrobial Chemotherapy, 72(10), 2754-2762. [Link]
-
Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. [Link]
-
Long, T., et al. (2021). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. Marine Drugs, 19(11), 609. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]
-
Yoshida, H., et al. (1991). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial agents and chemotherapy, 35(8), 1647-1650. [Link]
-
Mukai, Y., et al. (2002). Characterization of the interaction between DNA gyrase inhibitor and DNA gyrase of Escherichia coli. The Journal of biological chemistry, 277(11), 9345-9349. [Link]
-
Singh, R., et al. (2020). Simultaneous ultrasound- and microwave-assisted one-pot 'click' synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives and their biological evaluation. RSC advances, 10(49), 29334-29348. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. MDPI. [Link]
-
Guba, W., et al. (2024). Rapid, DNA-induced interface swapping by DNA gyrase. eLife, 13, e93250. [Link]
-
Wu, C. C., et al. (2008). Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation. Nucleic acids research, 36(11), 3646-3655. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Naphthyridine-4-carboxylic acid
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, analgesic, and anticonvulsant effects.[1][2] The functionalization of this core, particularly with a carboxylic acid moiety, introduces critical physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2,7-Naphthyridine-4-carboxylic acid.
While extensive experimental data for this specific parent compound is not broadly published, this document synthesizes information from structurally related analogs and foundational chemical principles to provide expected values and, crucially, robust experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior for applications in medicinal chemistry and materials science.
Molecular Structure and Identification
The foundational characteristics of a compound are its structure and identifiers. These are crucial for sourcing, registration, and computational modeling.
Chemical Structure:
Core Identifiers:
| Property | Value | Rationale / Source |
| Molecular Formula | C₉H₆N₂O₂ | Calculated from structure. |
| Molecular Weight | 174.16 g/mol | Calculated from formula.[3] |
| CAS Number | Not assigned | As of the date of this publication, a specific CAS number for the unsubstituted 2,7-Naphthyridine-4-carboxylic acid has not been located. Researchers should use the IUPAC name and structure for unambiguous identification. |
| IUPAC Name | 2,7-Naphthyridine-4-carboxylic acid | Standard chemical nomenclature. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of a synthesized compound. The following sections detail the expected spectral features for 2,7-Naphthyridine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, typically in the downfield region of δ 7.5-9.5 ppm .[3] The carboxylic acid proton will appear as a broad singlet significantly downfield, likely >12 ppm , due to hydrogen bonding and deshielding.[4]
-
¹³C NMR: The carbon spectrum will feature aromatic carbon signals between δ 115-155 ppm . The carbonyl carbon of the carboxylic acid is highly deshielded and is anticipated to appear at δ > 165 ppm .[3][5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
A very broad O-H stretching band is expected from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹ .
-
A strong, sharp C=O stretching vibration for the carboxylic acid will be prominent around 1700-1730 cm⁻¹ .[3]
-
Aromatic C=C and C-H stretching vibrations will also be observable in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
The molecular ion peak (M⁺) is expected at m/z 174.16 .
-
Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).[3] The 2,7-naphthyridine ring itself may undergo fragmentation through the loss of HCN (M-27).[5]
Protocol 1: Sample Preparation and Acquisition for NMR Spectroscopy
This protocol ensures high-quality data for structural confirmation.
-
Solvent Selection: Due to the predicted low solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended choice. Its high polarity effectively solvates the polar functional groups of the molecule. Many complex 2,7-naphthyridine derivatives are characterized using this solvent.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).
-
Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be required.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 300 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Utilizing techniques like DEPT can aid in distinguishing between CH, CH₂, and CH₃ carbons (though none are expected in the parent structure besides the aromatic CHs).
-
Core Physicochemical Properties
These properties are critical for predicting the behavior of the compound in both chemical and biological systems.
Solubility
The solubility of a compound dictates its formulation possibilities and bioavailability. The presence of both a hydrogen-bond-accepting heterocyclic core and a hydrogen-bond-donating/accepting carboxylic acid group suggests complex solubility behavior.
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| Water | Poor to Low | The rigid aromatic core is hydrophobic. Solubility is expected to be highly pH-dependent.[7] |
| Aqueous Base (e.g., 1M NaOH) | High | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. |
| Aqueous Acid (e.g., 1M HCl) | Moderate | The ring nitrogens will be protonated, increasing polarity and solubility, though potentially less so than salt formation in base. |
| DMSO, DMF | High | These polar aprotic solvents are excellent at disrupting the intermolecular hydrogen bonding that can limit solubility. |
| Methanol, Ethanol | Low to Moderate | The polarity may be insufficient to fully overcome the crystal lattice energy of the solid. |
| DCM, Chloroform, Ethyl Acetate | Very Low / Insoluble | These non-polar and moderately polar solvents are unlikely to effectively solvate the polar functional groups.[7] |
The following diagram outlines a standard workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Assay.
Acidity and Basicity (pKa)
The pKa values are critical determinants of a molecule's ionization state at a given pH. 2,7-Naphthyridine-4-carboxylic acid is amphoteric:
-
Acidic pKa: The carboxylic acid group will have an acidic pKa, estimated to be in the range of 3.5 - 4.5 , similar to other aromatic carboxylic acids.[8][9]
Melting Point (MP)
The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces and crystal packing efficiency. Carboxylic acids often exhibit high melting points due to strong intermolecular hydrogen bonding, forming stable dimers.[10] Furthermore, complex derivatives of 2,7-naphthyridine often show high melting points, in some cases exceeding 250 °C.[6] It is therefore predicted that 2,7-Naphthyridine-4-carboxylic acid will have a high melting point, likely >250 °C , with decomposition.
Protocol 2: Determination of Melting Point
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Profile: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C). Decomposition, if it occurs, should be noted.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter in drug design.
-
LogP (Partition Coefficient): Represents the partition of the neutral molecule. Given the polar carboxylic acid and two nitrogen atoms, the LogP value is expected to be relatively low.
-
LogD (Distribution Coefficient): This is the pH-dependent measure of lipophilicity. At pH values above the acidic pKa, the molecule will be ionized (carboxylate), leading to a significantly lower LogD (more hydrophilic). At pH values below the basic pKa, the molecule will also be ionized (protonated nitrogens), also lowering the LogD.
Synthesis and Stability Considerations
Synthetic Approaches
While a specific, optimized synthesis for 2,7-Naphthyridine-4-carboxylic acid is not detailed in the provided literature, general strategies for naphthyridine synthesis often involve the cyclocondensation or intramolecular cyclization of substituted pyridine derivatives.[2] For the related 1,5-naphthyridine-4-carboxylic acid, the Gould-Jacobs reaction is a common and effective method, which could potentially be adapted.[3]
Chemical Stability
The stability of the compound is crucial for storage and handling.
-
pH Stability: The naphthyridine core is generally stable, but the carboxylic acid functional group may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions.
-
Photostability: Aromatic heterocyclic systems can be sensitive to UV light. It is recommended to store the compound in amber vials, protected from light.
-
Thermal Stability: As indicated by the high predicted melting point, the compound is likely to be thermally stable up to a point, after which decomposition would occur.
Conclusion
2,7-Naphthyridine-4-carboxylic acid is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has outlined its core physicochemical properties, providing predicted values based on established chemical principles and data from related structures. The detailed experimental protocols for spectroscopy, solubility, and melting point determination offer a robust framework for researchers to empirically validate these characteristics. A thorough understanding and measurement of these properties are indispensable for the rational design of new chemical entities and for advancing the development of 2,7-naphthyridine-based therapeutics.
References
- Wojcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC.
- BenchChem. (2025). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
-
MDPI. (N/A). Fluorescent 2,7-Dialkylamino-[6][11]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI.
- Kravchenko, D., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... PMC.
- Semantic Scholar. (2024).
- MDPI. (2024).
- Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal.
- Reddy, K., et al. (N/A). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.
- ResearchGate. (N/A). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- PubMed. (2015).
- ResearchGate. (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI.
- Royal Society of Chemistry. (N/A). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry.
- University of Puget Sound. (N/A). Table of Characteristic Proton NMR Shifts. University of Puget Sound.
- ResearchGate. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- EPFL. (N/A).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. epfl.ch [epfl.ch]
- 10. On the crystal structures and melting point alternation of the n-alkyl carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,7-Naphthyridine-4-carboxylic Acid
Introduction
2,7-Naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. The six isomers of naphthyridine, each a pyridopyridine system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Specifically, derivatives of the 2,7-naphthyridine scaffold have been investigated for a range of therapeutic applications, including antimicrobial and antitumor agents.[1][2][3] The carboxylic acid moiety at the 4-position of the 2,7-naphthyridine core introduces specific physicochemical properties that are critical to its behavior in both chemical and biological systems.
This technical guide provides a comprehensive overview of the solubility and stability of 2,7-Naphthyridine-4-carboxylic acid. Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals to enable effective formulation, analytical method development, and prediction of its in vivo behavior. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles from the broader class of naphthyridines and related heterocyclic carboxylic acids to provide robust, field-proven insights and methodologies.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₉H₆N₂O₂ | Based on chemical structure |
| Molecular Weight | 174.16 g/mol | Calculated from the molecular formula |
| Physical Form | Expected to be a powder in its solid state. | Typical for similar small organic molecules |
| pKa | Multiple pKa values are expected. An acidic pKa is associated with the carboxylic acid group, and basic pKa values are associated with the nitrogen atoms in the naphthyridine ring. | The carboxylic acid group will have an acidic pKa, while the nitrogen atoms on the naphthyridine core will exhibit basic properties.[4] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. For 2,7-Naphthyridine-4-carboxylic acid, its amphoteric nature, possessing both a carboxylic acid and basic nitrogen centers, dictates a pH-dependent solubility profile.
Aqueous Solubility
The aqueous solubility of 2,7-Naphthyridine-4-carboxylic acid is expected to be low in neutral pH ranges due to its rigid, planar structure which can lead to strong intermolecular forces in the solid state.[4] Its solubility will be significantly influenced by the pH of the aqueous medium.
-
Acidic pH: At pH values below the pKa of the pyridine nitrogens, the molecule will be protonated, forming a more soluble cationic species.
-
Alkaline pH: At pH values above the pKa of the carboxylic acid, the molecule will be deprotonated, forming a more soluble anionic carboxylate.
The lowest solubility is anticipated around the isoelectric point, where the net charge of the molecule is zero.
Solubility in Organic Solvents
Naphthyridine derivatives often exhibit limited solubility in non-polar organic solvents.[4] Polar aprotic solvents are generally more effective for solubilization.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Higher | These solvents can disrupt the intermolecular hydrogen bonding and π-stacking present in the solid state.[4] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydrogen bonding capabilities of these solvents can aid in solvating the carboxylic acid and nitrogen atoms. |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the 2,7-Naphthyridine-4-carboxylic acid molecule leads to poor interactions with non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile and Forced Degradation Studies
Assessing the chemical stability of 2,7-Naphthyridine-4-carboxylic acid is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[5][6] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are instrumental in understanding its intrinsic stability.[5]
Potential Degradation Pathways
Based on the chemical structure of 2,7-Naphthyridine-4-carboxylic acid, several degradation pathways can be anticipated:
-
Hydrolysis: While the naphthyridine core is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other transformations.
-
Oxidation: The electron-rich naphthyridine ring system and the nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[4]
-
Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to light, which can induce a variety of photochemical reactions.[4][7]
-
Decarboxylation: Although generally requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.
Caption: Potential degradation pathways for 2,7-Naphthyridine-4-carboxylic acid under forced degradation conditions.
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is essential to identify likely degradants and establish the specificity of the analytical method.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,7-Naphthyridine-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Keep at room temperature, protected from light, for a defined period.[5]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately and precisely quantify the drug substance in the presence of its impurities, excipients, and degradation products.[6][8]
Key Considerations for Method Development:
-
Column Chemistry: A reversed-phase C18 column is a common starting point for the analysis of polar heterocyclic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous monitoring at multiple wavelengths and can be used to assess peak purity, which is crucial in stability studies.[9]
Suggested Starting HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]
Conclusion
While specific experimental data for 2,7-Naphthyridine-4-carboxylic acid is not extensively documented, a comprehensive understanding of its likely solubility and stability profiles can be derived from the established chemistry of the naphthyridine class of compounds. Its pH-dependent solubility is a key characteristic that must be considered in formulation development. The compound is likely susceptible to degradation under oxidative and photolytic stress, and a systematic forced degradation study is essential to elucidate its degradation pathways and develop a validated, stability-indicating analytical method. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively work with and characterize 2,7-Naphthyridine-4-carboxylic acid.
References
-
Paweł S. The Naphthyridines. In: The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd; 2008. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
ResearchGate. Experimental pKa values of carboxylic acids 47, 54, 83, and 84. [Link]
-
Academia.edu. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]
-
ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
-
OSTI.gov. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Tag-Shifts in Cryogenically Cooled Pyridinium-(CH2)n-COOH (n = 1-7) Cations. [Link]
-
University of Vienna. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. [Link]
-
ResearchGate. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
Chemspace. 8-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid. [Link]
-
Scribd. pKa Data Compiled by R. Williams Page-1: Index. [Link]
-
Journal of the Chemical Society (Resumed). Some derivatives of 2,7-naphthyridine. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
EPFL. pKa Data Compiled by R. Williams. [Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
-
PubMed. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
-
PMC. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
-
MDPI. An Overview of Degradation Strategies for Amitriptyline. [Link]
-
ResearchGate. Degradation of selected Fluoroquinolones. [Link]
-
PMC. Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. [Link]
-
Sydowia. Degradation of sodium metamizole by enzymatic extracts from some white rot fungi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
An In-depth Technical Guide to the Chemical Space of 2,7-Naphthyridine Analogs
Abstract
The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive exploration of the chemical space of 2,7-naphthyridine analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged core, explore its wide-ranging biological applications with a focus on anticancer and antimicrobial activities, and dissect the critical structure-activity relationships that govern its therapeutic potential. This guide aims to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative scientific literature, and providing detailed experimental methodologies and visual aids to facilitate a deeper understanding and further exploration of this promising class of compounds.
The 2,7-Naphthyridine Core: A Privileged Scaffold in Drug Discovery
The 2,7-naphthyridine ring system, one of the six structural isomers of pyridopyridine, presents a unique electronic and structural framework that has proven to be a fertile ground for the development of novel therapeutic agents.[1] Its rigid, planar structure provides a well-defined scaffold for the precise spatial orientation of functional groups, enabling specific interactions with biological targets. The presence of two nitrogen atoms in the bicyclic system imparts distinct physicochemical properties, including hydrogen bonding capabilities and modulation of pKa, which are crucial for drug-receptor interactions and pharmacokinetic profiles.
The broad spectrum of biological activities associated with 2,7-naphthyridine derivatives, including antitumor, antimicrobial, analgesic, and anticonvulsant effects, underscores the versatility of this scaffold.[1][2] This guide will systematically explore the key facets of 2,7-naphthyridine chemistry and biology, providing a robust foundation for the rational design of new and improved analogs.
Navigating the Synthetic Landscape: Accessing the 2,7-Naphthyridine Core
The construction of the 2,7-naphthyridine skeleton can be achieved through various synthetic routes, primarily categorized based on the starting materials. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
Synthesis from Pyridine Derivatives
A prevalent and versatile approach involves the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] This strategy allows for the introduction of diversity at various positions of the 2,7-naphthyridine ring.
Caption: 2,7-Naphthyridine analogs can inhibit topoisomerases, leading to DNA damage and apoptosis.
Antimicrobial Activity
The 2,7-naphthyridine scaffold has also been explored for its antimicrobial properties.
#[3]#### 3.2.1. Mechanism of Action: DNA Gyrase Inhibition
Similar to quinolone antibiotics, some 2,7-naphthyridine derivatives are believed to exert their antibacterial effects by targeting DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication. In[3]hibition of this enzyme leads to bacterial cell death.
Studies have shown that certain 2,7-naphthyridine derivatives exhibit selective and potent activity against Gram-positive bacteria, such as Staphylococcus aureus. Fo[3]r instance, specific analogs have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 8 mg/L against S. aureus.
| [3] Compound Class | Bacterial Strain | Reported MIC | Reference |
| Substituted 2,7-Naphthyridines | Staphylococcus aureus | 8 mg/L and 31 mg/L for lead compounds | |
| [3] | Eupolauridine Derivatives | Candida albicans | 0.098–0.78 µg/mL |
| [4] | Eupolauridine Derivatives | Cryptococcus neoformans | 0.39–0.78 µg/mL |
| [4] |
Structure-Activity Relationships (SAR)
The biological activity of 2,7-naphthyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Anticancer Activity: For some anticancer 2,7-naphthyridine-3-carboxylic acid derivatives, the presence of electron-donating groups has been shown to enhance activity, while electron-withdrawing groups tend to decrease potency.
-
[5] Antimicrobial Activity: The antimicrobial potency of certain 2,7-naphthyridines is influenced by the planarity of the molecule and the presence of specific functional groups that can participate in hydrogen bonding and π-π stacking interactions with the target enzyme and DNA.
#[3]## 5. Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of 2,7-naphthyridine analogs, based on established literature procedures.
General Synthetic Protocol for 2,7-Naphthyridine Analogs
The following is a generalized procedure for the synthesis of functionalized 2,7-naphthyridines, which can be adapted based on the specific target molecule. For a more detailed example, refer to the synthesis of 2,7-difunctionalized-1,8-naphthyridines, which can provide insights into the reaction conditions.
1[6][7]. Starting Material Preparation: Synthesize or procure the appropriately substituted pyridine or other precursor. 2. Cyclization: Perform the key cyclization step to form the 2,7-naphthyridine core. This may involve a condensation reaction with a suitable reagent in the presence of a base or catalyst. 3. Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization. 4. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis. 5. Further Functionalization (if required): Introduce additional functional groups to the 2,7-naphthyridine core through reactions such as halogenation, amination, or cross-coupling reactions.
#[8]### 5.2. In Vitro Anticancer Activity Assay (MTT Assay)
The following protocol outlines a standard MTT assay to evaluate the cytotoxic activity of 2,7-naphthyridine analogs against cancer cell lines.
1[9]. Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, PC3) in appropriate media and conditions. 2. Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. 3. Compound Treatment: Treat the cells with serial dilutions of the 2,7-naphthyridine analogs and a positive control (e.g., etoposide) for a specified duration (e.g., 48 or 72 hours). 4. MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells. 5. Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO). 6. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 7. IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2,7-naphthyridine analogs against bacterial strains.
1[3]. Bacterial Culture Preparation: Prepare an overnight culture of the target bacterial strain (e.g., S. aureus) and dilute it to a standardized concentration. 2. Compound Dilution: Prepare serial dilutions of the 2,7-naphthyridine analogs in a 96-well microtiter plate. 3. Inoculation: Inoculate each well with the standardized bacterial suspension. 4. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours). 5. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The 2,7-naphthyridine scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents with a wide array of biological activities. This guide has provided a comprehensive overview of the synthetic strategies to access this core, its diverse applications in oncology and infectious diseases, and the key structure-activity relationships that govern its potency. The detailed protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers in the field.
Future exploration of the 2,7-naphthyridine chemical space holds significant promise. The development of more efficient and stereoselective synthetic methodologies will enable the creation of more complex and diverse libraries of analogs. Further investigation into the mechanisms of action of these compounds will undoubtedly uncover new biological targets and therapeutic opportunities. The continued application of computational tools, such as molecular docking and QSAR studies, will further refine the rational design of next-generation 2,7-naphthyridine-based drugs with improved efficacy and safety profiles.
References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link] 2.[1][2] Wojcicka, A., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 849-856. [Link]
-
Kim, K. H., et al. (2009). Benzo[c]nap[5][6]hthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225-5228. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
-
Gummadi, V. R., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemistry & Biodiversity, 20(12), e202300466. [Link]
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(1), 1. [Link]
-
Reddy, T. J., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Kamal El-Dean, A. M., et al. (2022). Novel Synthesis, Reactions, and Biological Study of New Morpholino-Thieno[2,3-c]Nap[5][6]hthyridines as Anti-Cancer and Anti-Microbial Agents. Russian Journal of Bioorganic Chemistry, 48(4), 821-834. [Link]
-
Klotz, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6356-6359. [Link]
-
El-Sayed, N. N. E., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 31(5), 1. [Link]
-
El-Sayed, N. N. E., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Scilit. [Link]
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
-
Wójcicka, A. (2025). Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... ResearchGate. [Link]
-
Wójcicka, A., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
-
El-Sayed, N. N. E., et al. (2026). (PDF) Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. ResearchGate. [Link]
-
Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Wang, Y., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Journal of Medicinal Chemistry, 52(18), 5763-5774. [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications. [Link]
-
Sun, H., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(11), 1953. [Link]
-
Lavanya, M., et al. (2021). Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Naphthyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a structural isomer of pyridopyridine, it has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2] The unique arrangement of nitrogen atoms in the 2,7-naphthyridine scaffold allows for specific interactions with biological targets, making it an attractive framework for the design of novel therapeutics. Notably, derivatives of 2,7-naphthyridine have been investigated as potent and selective inhibitors of various enzymes and kinases, highlighting their potential in targeted cancer therapy.[2] For instance, novel 2,7-naphthyridine compounds have been recently disclosed as MASTL inhibitors for the treatment of cancer.[3]
This document provides a comprehensive, step-by-step guide for the synthesis of 2,7-Naphthyridine-4-carboxylic acid, a key building block for the development of new chemical entities based on this important scaffold. The presented synthetic strategy is designed to be robust and accessible, with detailed explanations of the underlying chemical principles and experimental procedures.
Overall Synthetic Strategy
The synthesis of 2,7-Naphthyridine-4-carboxylic acid is proposed via a three-step sequence, commencing with the formylation of 4-aminopyridine, followed by a Friedländer annulation, and culminating in the hydrolysis of the resulting ester.
[Image of the Vilsmeier-Haack formylation of 4-aminopyridine to yield 4-aminopyridine-3-carbaldehyde]
[Image of the Friedländer annulation of 4-aminopyridine-3-carbaldehyde with ethyl pyruvate]
Caption: Simplified mechanism of the Friedländer annulation.
Protocol: Friedländer Annulation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminopyridine-3-carbaldehyde | 122.12 | 1.22 g | 10 |
| Ethyl pyruvate | 116.12 | 1.3 mL | 11 |
| Ethanol | 46.07 | 30 mL | - |
| Potassium hydroxide (KOH) | 56.11 | 0.11 g | 2 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminopyridine-3-carbaldehyde (1.22 g, 10 mmol) in ethanol (30 mL).
-
Add ethyl pyruvate (1.3 mL, 11 mmol) to the solution.
-
Add potassium hydroxide (0.11 g, 2 mmol) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude ethyl 2,7-naphthyridine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 3: Hydrolysis of Ethyl 2,7-Naphthyridine-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically an irreversible process, driving the reaction to completion. [4] Reaction Scheme:
Protocol: Ester Hydrolysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2,7-Naphthyridine-4-carboxylate | 202.20 | 1.01 g | 5 |
| Ethanol | 46.07 | 20 mL | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | 10 mL | ~25 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Suspend ethyl 2,7-naphthyridine-4-carboxylate (1.01 g, 5 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
The product, 2,7-Naphthyridine-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Dry the final product under vacuum to yield pure 2,7-Naphthyridine-4-carboxylic acid.
Characterization of 2,7-Naphthyridine-4-carboxylic acid
The identity and purity of the synthesized 2,7-Naphthyridine-4-carboxylic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point: To determine the melting point of the solid product as an indicator of purity.
Conclusion
This application note provides a detailed and logical synthetic route for the preparation of 2,7-Naphthyridine-4-carboxylic acid. By following these protocols, researchers can reliably synthesize this valuable building block for use in medicinal chemistry and drug discovery programs. The described methods utilize well-established chemical transformations and readily available starting materials, making this synthesis accessible to a broad range of organic chemistry laboratories.
References
-
Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Research progress on synthesis and application of 4-aminopyridine. (n.d.). ResearchGate. [Link]
-
Duff reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). ResearchGate. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). PMC. [Link]
-
Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
New Opportunities with the Duff Reaction. (2008). The Journal of Organic Chemistry. [Link]
-
Facile Synthesis of Functionalized 4-Aminopyridines. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. [Link]
-
General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). (n.d.). ResearchGate. [Link]
-
Dehalogenation. (n.d.). Wikipedia. [Link]
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]
-
Formylation of Amines. (2014). MDPI. [Link]
-
Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. (1978). Synthesis. [Link]
-
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). ACS Publications. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). PMC. [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). ACS Publications. [Link]
-
Reimer–Tiemann reaction. (2021). Wikipedia. [Link]
-
The Reimer–Tiemann Reaction. (n.d.). University of Groningen. [Link]
- Method of one-step synthesis aminopyridine and 4-aminopyridine. (n.d.).
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005). MDPI. [Link]
-
13.7. Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). LibreTexts. [Link]
-
The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip. [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025). Semantic Scholar. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. (n.d.). RSC Publishing. [Link]
-
Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. (2004). PubMed. [Link]
-
Dehalogenation of chloroalkanes by nickel(i) porphyrin derivatives, a computational study. (n.d.). RSC Publishing. [Link]
-
Dehalogenation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
Application Notes and Protocols for the Cyclocondensation-Driven Synthesis of the 2,7-Naphthyridine Scaffold
Introduction: The Strategic Importance of the 2,7-Naphthyridine Core in Drug Discovery
The 2,7-naphthyridine framework, a class of pyridopyridine isomers, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate a multitude of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Compounds bearing this core have demonstrated significant potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] This has led to a sustained interest in the development of robust and versatile synthetic methodologies for the construction of novel 2,7-naphthyridine derivatives for drug development pipelines.
This comprehensive guide provides detailed application notes and protocols for the synthesis of the 2,7-naphthyridine ring system via cyclocondensation reactions. The focus is on providing not just procedural steps, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
I. The Friedländer Annulation: A Cornerstone in 2,7-Naphthyridine Synthesis
The Friedländer synthesis is a classical and highly effective method for constructing the 2,7-naphthyridine core. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically facilitated by acid or base catalysis.[2] For the synthesis of 2,7-naphthyridines, the key starting material is a 4-aminopyridine derivative bearing a carbonyl group at the 3-position.
Mechanistic Rationale
The generally accepted mechanism for the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. Both pathways culminate in the formation of the fused pyridine ring.
Figure 1: General Mechanistic Pathways of the Friedländer Annulation for 2,7-Naphthyridine Synthesis.
Application Protocol 1: Microwave-Assisted, Solvent-Free Friedländer Synthesis of Substituted 1,8-Naphthyridines (Adaptable for 2,7-Naphthyridines)
This protocol leverages microwave irradiation to accelerate the reaction, offering a rapid and environmentally benign approach.[2][3][4]
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[4] The solvent-free conditions further enhance the green chemistry profile of this procedure.
Materials:
-
4-Amino-3-formylpyridine (or a suitable derivative)
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Reaction vessel (beaker or microwave-safe tube)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a clean, dry beaker, combine 4-amino-3-formylpyridine (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
-
Thoroughly mix the reagents with a spatula.
-
Place the beaker in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and for a duration as optimized for the specific substrates (typically 3-10 minutes at 100-150 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the formation of a solid product.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from acetonitrile to yield the pure 2,7-naphthyridine derivative.
Quantitative Data Summary: Friedländer Synthesis of Naphthyridine Derivatives
The following table summarizes the synthesis of various 1,8-naphthyridine derivatives, which is analogous to the synthesis of 2,7-naphthyridines with the appropriate starting materials.
| Entry | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | DABCO | Microwave, 5 min | 88 | [2] |
| 2 | Malononitrile | DABCO | Microwave, 4 min | 92 | [2] |
| 3 | Acetylacetone | DABCO | Microwave, 6 min | 85 | [2] |
| 4 | Cyclohexanone | Choline Hydroxide | Water, 50°C, 6h | 93 | [2] |
| 5 | Ethyl trifluoroacetoacetate | CeCl₃·7H₂O | Grinding, RT, 3 min | 94 | [2] |
II. Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Substituted Pyridines and its Potential for 2,7-Naphthyridine Annulation
The Bohlmann-Rahtz synthesis offers a versatile two-step method for the preparation of substituted pyridines.[5][6] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[5][7] This methodology can be conceptually extended to the synthesis of 2,7-naphthyridines by employing a suitably functionalized aminopyridine as the enamine component.
Mechanistic Rationale
The reaction proceeds through a Michael addition of the enamine to the ethynylketone, followed by isomerization and a subsequent 6-π electrocyclization and dehydration to furnish the aromatic pyridine ring.
Figure 2: Proposed Mechanistic Pathway for the Bohlmann-Rahtz Synthesis of 2,7-Naphthyridines.
Application Protocol 2: Acid-Catalyzed, One-Pot Bohlmann-Rahtz Pyridine Synthesis (Conceptual for 2,7-Naphthyridines)
This protocol describes a one-pot modification of the Bohlmann-Rahtz synthesis, which can be adapted for the construction of the second pyridine ring of a 2,7-naphthyridine.
Rationale: The use of an acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration in a single pot, avoiding the need to isolate the aminodiene intermediate.[7]
Materials:
-
Enamine derived from a 4-aminopyridine derivative (can be generated in situ)
-
Ethynylketone
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the enamine (or its precursors, such as the corresponding aminopyridine and a β-dicarbonyl compound) in ethanol, add the ethynylketone.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,7-naphthyridine derivative.
III. Domino Reactions: An Efficient Strategy for Complex 2,7-Naphthyridine Synthesis
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next.[8] This approach offers a highly efficient and atom-economical route to complex molecules, such as fused 2,7-naphthyridine systems, by forming multiple bonds in a single operation.[9][10][11]
Mechanistic Rationale
The specific mechanism of a domino reaction is highly dependent on the starting materials and catalysts employed. A representative example involves a multi-component reaction leading to a fused 2,7-naphthyridine, which may proceed through a series of condensations, cyclizations, and rearrangements.
Figure 3: Conceptual Workflow of a Domino Reaction for Fused 2,7-Naphthyridine Synthesis.
Application Protocol 3: Three-Component Domino Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives
This protocol describes a three-component reaction for the synthesis of complex naphthyridine derivatives.[10][11]
Rationale: This one-pot reaction forms four new bonds and two new pyridine rings through a cascade of reactions, including indole ring opening and double cyclization, offering high synthetic efficiency.[10][11]
Materials:
-
Arylglyoxal monohydrate
-
5-Amino pyrazole or 5-amino isoxazole
-
Indole
-
Acetic acid (solvent and catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indole in acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure fused naphthyridine derivative.
IV. Concluding Remarks
The cyclocondensation strategies outlined in this guide, particularly the Friedländer annulation and domino reactions, provide researchers with powerful tools for the synthesis of the medicinally important 2,7-naphthyridine scaffold. By understanding the underlying mechanistic principles and following the detailed protocols, scientists in both academic and industrial settings can efficiently generate diverse libraries of 2,7-naphthyridine derivatives for further investigation in drug discovery and development programs. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for accessing this valuable heterocyclic core.
References
-
[Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][12][13]naphthyridines]([Link])
-
[Efficient Method for the Synthesis of Pyranoquinoline, Thiopyranoquinoline, Thienoquinoline, and Naphtho[12][13]naphthyridine Derivatives Catalyzed by Iodine - Academia.edu]([Link])
-
[Substrate scope with different benzo[c]pyrazolo[12][13]naphthyridines...]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramolecular Cyclization in 2,7-Naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and kinase inhibitory activities.[1] The development of efficient and versatile synthetic routes to this core structure is of paramount importance in medicinal chemistry and drug discovery. Intramolecular cyclization represents a powerful strategy for the construction of the 2,7-naphthyridine ring system, offering advantages in terms of atom economy and the ability to introduce diverse functionalities.
This document provides detailed application notes and protocols for several key intramolecular cyclization methodologies for the synthesis of 2,7-naphthyridines. The following sections are designed to offer not only step-by-step experimental guidance but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and apply these methods to their specific synthetic challenges.
Gold-Catalyzed Intramolecular Cyclization/Condensation of Enaminones
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. An efficient protocol for the synthesis of 1,2-dihydro[c][1][2]naphthyridines involves a gold-catalyzed intramolecular 6-endo-dig cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones, followed by a condensation reaction.[3] This one-pot transformation allows for the formation of new C-C and C-N bonds in a single synthetic operation.
Causality of Experimental Choices
The choice of a gold catalyst is crucial for activating the alkyne moiety towards nucleophilic attack by the enaminone nitrogen. The 6-endo-dig cyclization is favored, leading to the formation of the six-membered dihydropyridine ring of the naphthyridine core. The subsequent condensation reaction, often acid-catalyzed by the gold complex itself or an additive, results in the formation of the fully aromatic 2,7-naphthyridine system upon dehydration.
Experimental Protocol: Gold-Catalyzed Synthesis of 1,2-dihydro[c][1][2]naphthyridines[3]
Materials:
-
2-Aminophenyl prop-2-yn-1-yl enaminone substrate
-
Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf or IPrAuCl/AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the 2-aminophenyl prop-2-yn-1-yl enaminone substrate (1.0 equiv).
-
Add the gold(I) catalyst (e.g., IPrAuCl, 2 mol%) and the silver salt cocatalyst (e.g., AgOTf, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., DCE, 0.1 M) via syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dihydro[c][1][2]naphthyridine.
Data Summary
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
| Ph₃PAuCl/AgOTf | DCE | Room Temp. | 2 | 85-95 |
| IPrAuCl/AgOTf | DCM | Room Temp. | 1.5 | 90-98 |
Workflow Diagram
Caption: Gold-Catalyzed Synthesis Workflow.
Smiles Rearrangement for the Synthesis of Functionalized 2,7-Naphthyridines
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be ingeniously applied to the synthesis of functionalized 2,7-naphthyridines.[4][5][6][7] This method allows for the construction of 1-amino-3-oxo-2,7-naphthyridine derivatives, which are valuable intermediates for further chemical transformations.[4][5]
Mechanistic Insights
The reaction proceeds via the initial formation of a Meisenheimer-like intermediate, followed by a rearrangement that results in the formation of a new C-N bond and cleavage of a C-S bond.[5] The driving force for this rearrangement is the formation of a more stable aromatic system. The choice of base and solvent is critical for the success of the reaction.
Experimental Protocol: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement[5]
Materials:
-
1-Amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivative
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile substrate (1.0 equiv).
-
Dissolve the substrate in ethanol (0.2 M).
-
Add a solution of sodium hydroxide (2.0 equiv) in ethanol to the reaction mixture.
-
Stir the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired 1-amino-3-oxo-2,7-naphthyridine.
Data Summary
| Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1-(Pyrrolidin-1-yl)-3-[(2-hydroxyethyl)thio]... | NaOH | Ethanol | Reflux | 3 | 85 |
| 1-(Piperidin-1-yl)-3-[(2-hydroxyethyl)thio]... | NaOH | Ethanol | Reflux | 3.5 | 82 |
Reaction Mechanism Diagram
Caption: Smiles Rearrangement Mechanism.
Palladium-Catalyzed Intramolecular C-H Arylation
Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials.[8] This strategy can be applied to the synthesis of fused 2,7-naphthyridine systems through an intramolecular C-H arylation of appropriately substituted pyridine derivatives.
Rationale Behind the Protocol
This protocol utilizes a palladium catalyst to effect the intramolecular coupling of an aryl halide with a C-H bond on the pyridine ring. The choice of ligand is critical to facilitate the C-H activation step and promote the desired reductive elimination to form the product. The base is required to neutralize the hydrogen halide generated during the catalytic cycle.
Experimental Protocol: Intramolecular C-H Arylation for Fused 2,7-Naphthyridines
Materials:
-
N-(2-bromophenyl)picolinamide derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the N-(2-bromophenyl)picolinamide substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF (0.1 M) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 75-85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 | 80-90 |
Catalytic Cycle Diagram
Caption: Palladium-Catalyzed C-H Arylation Cycle.
Tin-Free Radical Cyclization
Radical cyclizations offer a powerful alternative for the construction of heterocyclic rings. Tin-free methods are particularly attractive due to their reduced toxicity and simplified purification procedures.[9][10] This protocol describes a general approach for the synthesis of tetrahydro-2,7-naphthyridine derivatives via an intramolecular radical cyclization of an N-allyl-2-chloronicotinamide.
Underlying Principles
The reaction is initiated by a radical initiator, which generates a radical species that abstracts a hydrogen atom from a silane, forming a silyl radical. This silyl radical then reacts with a xanthate precursor to generate a carbon-centered radical on the pyridine-tethered side chain. This radical then undergoes an intramolecular cyclization onto the pyridine ring, followed by a rearomatization step to furnish the tetrahydro-2,7-naphthyridine product.
Experimental Protocol: Tin-Free Radical Cyclization[9][10]
Materials:
-
N-allyl-2-chloronicotinamide derivative
-
Xanthate precursor (e.g., O-ethyl S-(pyridin-2-yl) carbonodithioate)
-
Tris(trimethylsilyl)silane (TTMSS)
-
Dilauroyl peroxide (DLP) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the N-allyl-2-chloronicotinamide substrate (1.0 equiv) and the xanthate precursor (1.2 equiv).
-
Dissolve the solids in anhydrous and degassed 1,2-dichloroethane (0.05 M).
-
Add TTMSS (1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85 °C).
-
Add a solution of DLP or AIBN (0.2 equiv) in 1,2-dichloroethane dropwise over 1 hour.
-
Continue to stir the reaction mixture at reflux for an additional 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Initiator | Silane | Solvent | Temperature | Time (h) | Yield (%) |
| DLP | TTMSS | 1,2-dichloroethane | Reflux | 4 | 60-70 |
| AIBN | TTMSS | Toluene | Reflux | 5 | 55-65 |
Reaction Pathway Diagram
Caption: Tin-Free Radical Cyclization Pathway.
References
-
Goutham, K., Kadiyala, V., Sridhar, B., & Karunakar, G. V. (2017). Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][1][2]naphthyridines. Organic & Biomolecular Chemistry, 15(37), 7813–7818. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Sirakanyan, S. N., Spinelli, D., Geronikaki, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. [Link]
-
Sirakanyan, S. N., Spinelli, D., Geronikaki, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. [Link]
-
Sirakanyan, S. N., et al. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(22), 7799. [Link]
-
Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PubMed, 35682584. [Link]
-
Mori, A., Okano, K., Sugita, S., & Nakanishi, Y. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269-276. [Link]
-
Quancard, J., et al. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[3][11]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(20), 3465–3468. [Link]
-
Quancard, J., et al. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[3][11]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(20), 3465–3468. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 2,7-Naphthyridine-4-carboxylic Acid via Solid-Phase Synthesis
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antitumor and antimicrobial effects.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive component for designing enzyme inhibitors and other targeted agents.[3][4] Solid-Phase Synthesis (SPS) offers a robust and efficient methodology for the stepwise construction of complex organic molecules, allowing for simplified purification and the potential for automation.[5][6] This guide provides a comprehensive framework and detailed protocols for the successful incorporation of 2,7-Naphthyridine-4-carboxylic acid into molecular scaffolds using modern solid-phase techniques. We delve into the causality behind reagent selection, provide validated step-by-step protocols, and offer troubleshooting insights to empower researchers in drug discovery and medicinal chemistry.
Foundational Principles: Adapting SPPS for a Heterocyclic Moiety
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern chemical biology, defined by the assembly of a molecule on an insoluble polymer support.[7][8] This approach simplifies the entire synthetic process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing.[9] While originally developed for peptides, its principles are broadly applicable to the synthesis of diverse organic molecules.
The incorporation of a non-canonical, heterocyclic building block like 2,7-Naphthyridine-4-carboxylic acid requires careful consideration of its unique chemical properties. Unlike standard amino acids, its carboxylic acid is attached to an electron-deficient aromatic system, which can influence its reactivity. The primary challenge lies in achieving an efficient and complete activation of the carboxyl group to facilitate amide bond formation with the resin-bound amine, without inducing side reactions.
Strategic Selection of the Solid Support
The choice of resin and its associated linker is dictated by the desired C-terminal functionality of the final molecule. The linker is the chemical handle that tethers the growing molecule to the solid support and determines the conditions required for its eventual release.
-
For C-terminal Carboxylic Acids: The Wang resin is the industry standard for syntheses employing the Fmoc/tBu strategy.[10] It features a p-alkoxybenzyl alcohol linker that forms an ester bond with the first building block. This bond is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under moderately acidic conditions (e.g., 50-95% Trifluoroacetic Acid, TFA).[11]
-
For C-terminal Amides: The Rink Amide resin is preferred. Its benzhydrylamine-derived linker yields a primary amide upon cleavage with TFA, making it ideal for synthesizing peptide amides and other small molecules with a C-terminal amide functionality.
The Crux of the Synthesis: Carboxylic Acid Activation
The formation of an amide bond between the incoming 2,7-Naphthyridine-4-carboxylic acid and the resin-bound free amine is not spontaneous. The carboxylic acid must first be converted into a highly reactive intermediate. The choice of coupling reagent is paramount to ensure a high-yield, epimerization-free reaction.[12]
Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective but can lead to side reactions and racemization if used alone.[13] Therefore, modern SPPS heavily relies on aminium/uronium or phosphonium salt-based coupling reagents, which generate highly reactive esters in situ.[14] These reagents are particularly effective for coupling sterically hindered or less reactive building blocks.
Table 1: Comparison of Common Coupling Reagents for Solid-Phase Synthesis
| Reagent Class | Example(s) | Mechanism of Action | Key Advantages | Considerations |
|---|---|---|---|---|
| Carbodiimides | DIC, DCC, EDC | Forms an O-acylisourea intermediate.[15] | Cost-effective, widely available. | Requires an additive (e.g., HOBt, Oxyma) to suppress racemization. Byproduct removal can be challenging (especially for DCC).[13] |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | Forms a highly reactive activated ester (e.g., OBt or OAt ester).[12] | Fast reaction kinetics, high efficiency, low racemization. COMU is safer (non-explosive byproduct) and has better solubility.[12] | More expensive than carbodiimides. Requires a non-nucleophilic base (e.g., DIPEA, Collidine). |
| Phosphonium | PyBOP, PyAOP | Forms a phosphonium-activated ester. | Excellent for hindered couplings and N-methyl amino acids.[15] Byproducts are generally non-hazardous. | Can be less reactive than HATU for some substrates. Requires a base. |
Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale. All manipulations should be performed in a dedicated solid-phase synthesis vessel with a fritted disc, allowing for efficient filtration.
Workflow Overview
The overall process involves iterative cycles of deprotection, washing, coupling, and washing, followed by a final cleavage and purification step.
Protocol 1: Resin Preparation and Deprotection
This protocol assumes the use of a pre-loaded Fmoc-Rink-Amide resin.
-
Resin Swelling: Place the resin (0.1 mmol) in the synthesis vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30 minutes with gentle agitation.[7] Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF (~3 mL) to the swollen resin. Agitate for 3 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete deprotection.[16]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform a sequence of washes:
-
DMF (5 x 3 mL)
-
Dichloromethane (DCM) (3 x 3 mL)
-
DMF (3 x 3 mL) The resin now has a free primary amine and is ready for coupling.
-
Protocol 2: Activation and Coupling
This protocol utilizes HATU, a highly efficient coupling reagent.
-
Prepare Coupling Solution: In a separate vial, dissolve:
-
2,7-Naphthyridine-4-carboxylic acid (0.075 g, 0.4 mmol, 4 eq.)
-
HATU (0.150 g, 0.39 mmol, 3.9 eq.) in DMF (~2 mL). Add N,N-Diisopropylethylamine (DIPEA) (140 µL, 0.8 mmol, 8 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction: Add the activated coupling solution to the deprotected resin from Protocol 1. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of beads (~10-20), wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction. If the test is positive (beads turn blue/purple), extend the coupling time for another hour or consider a second coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively:
-
DMF (5 x 3 mL)
-
DCM (3 x 3 mL)
-
Methanol (MeOH) (3 x 3 mL)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Final Cleavage from Resin
This protocol uses a standard TFA cleavage cocktail to release the final product.
WARNING: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[16]
-
Prepare Cleavage Cocktail: Prepare "Reagent K" by mixing the following components.[10] The scavengers (water, phenol, thioanisole, EDT) are crucial for trapping reactive cations generated during cleavage, protecting sensitive functionalities.
-
Cleavage Reaction: Place the dry, resin-bound product in the synthesis vessel. Add the cleavage cocktail (~3 mL) and agitate at room temperature for 2-3 hours.
-
Isolate Product Solution: Filter the TFA solution away from the resin beads into a clean collection tube (e.g., a 15 mL conical tube). Wash the resin once with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a larger tube containing ice-cold diethyl ether (~10 mL). A white precipitate of the crude product should form.
-
Pellet and Wash: Centrifuge the ether suspension to pellet the solid product. Carefully decant the ether. Wash the pellet twice more by resuspending in cold ether and centrifuging to remove residual scavengers.
-
Drying: After the final wash, dry the crude product pellet under vacuum.
Table 2: Standard Cleavage Cocktail Compositions
| Cocktail Name | Composition (v/v/w) | Target Application | Reference |
|---|---|---|---|
| Standard 95% TFA | TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | [16] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Robust cocktail for complex molecules containing multiple sensitive residues. | [10] |
| Mild Cleavage | TFA / DCM (1:99 to 50:50) | Used for cleaving from hyper-acid-labile resins while keeping most side-chain protecting groups intact. | [11] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Protocol 4: Purification and Analysis
The crude product is typically purified by reverse-phase HPLC.
-
Sample Preparation: Dissolve the dried crude product in a suitable solvent system, such as a small amount of DMSO or Acetonitrile (ACN) followed by dilution with water containing 0.1% TFA.
-
Purification: Purify the product using a preparative RP-HPLC system with a C18 column. Elute the product using a gradient of Solvent B (0.1% TFA in ACN) in Solvent A (0.1% TFA in water).[17] Collect fractions corresponding to the major product peak.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the product.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.
Table 3: Example RP-HPLC Gradient for Purification
| Time (min) | % Solvent B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 35 | 65 | 10 |
| 40 | 95 | 10 |
| 45 | 95 | 10 |
| 46 | 5 | 10 |
| 50 | 5 | 10 |
This is a generic gradient and must be optimized based on the hydrophobicity of the target molecule.
Troubleshooting Common Issues
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Czaplicki, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]
-
ResearchGate. Coupling Reagents. [Link]
-
Guillou, C., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ACS Publications. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Tam, J. P., et al. (1987). Methods for solid phase peptide synthesis which employ a minimum of instrumentation. Journal of Immunological Methods. [Link]
-
ResearchGate. (2026). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
ResearchGate. (2025). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. (1993). Coupling reagent and method for coupling amines with carboxylic acids.
-
Yousuf, M., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. NIH Public Access. [Link]
-
Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]
-
Wójcicka, A., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules. [Link]
-
Obrecht, D., et al. (2001). Solid Phase Heterocyclic Chemistry. ACS Publications. [Link]
-
Beltran, A., et al. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]
-
Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. [Link]
-
Pfizer Inc. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC. [Link]
-
Ramkisson, S. (2019). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]
-
ResearchGate. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]
-
Pellerin, G., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. PubMed. [Link]
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]
-
ResearchGate. (2025). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. [Link]
-
Wessolowski, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. bachem.com [bachem.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. renyi.hu [renyi.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. hepatochem.com [hepatochem.com]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the 2,7-Naphthyridine Core at the C4 Position
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine framework is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant biological activity.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including potent antitumor, antimicrobial, and enzyme inhibitory activities.[1][2] As such, the 2,7-naphthyridine scaffold is a focal point for research in medicinal chemistry and drug development.[2][3]
The ability to precisely modify this core is paramount for optimizing molecular properties and conducting detailed structure-activity relationship (SAR) studies. Among the various positions on the bicyclic system, the C4 position represents a key strategic site for introducing molecular diversity. Functionalization at this locus can profoundly influence the electronic distribution, steric profile, and hydrogen-bonding capacity of the molecule, thereby modulating its interaction with biological targets.
This technical guide provides an in-depth exploration of the primary synthetic strategies for the selective functionalization of the 2,7-naphthyridine core at the C4 position. We will delve into the underlying principles of the core's reactivity and present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Pillar 1: Understanding the Reactivity of the 2,7-Naphthyridine Core
The chemical behavior of the 2,7-naphthyridine system is dictated by its electronic structure. Like its parent pyridine, the 2,7-naphthyridine core is a π-deficient heteroaromatic system. The presence of two electronegative nitrogen atoms withdraws electron density from the carbocyclic rings, rendering the system electron-poor.[4]
This inherent electron deficiency has two major consequences for its reactivity:
-
Activation towards Nucleophilic Attack: The electron-poor nature of the ring system makes it highly susceptible to attack by nucleophiles. This is particularly true for positions ortho and para to the ring nitrogens (C1, C3, C6, and C8) and especially at positions bearing a suitable leaving group.
-
Deactivation towards Electrophilic Substitution: Conversely, the core is generally resistant to classical electrophilic aromatic substitution, which requires an electron-rich aromatic system.
The C4 position, being meta to the N7 nitrogen and further removed from N2, exhibits a nuanced reactivity that can be exploited through strategic precursor design. The most common and effective approach involves the installation of a good leaving group, such as a halogen (Cl, Br), at the C4 position. This "pre-functionalization" activates the C4 carbon, transforming it into an electrophilic center ripe for a variety of powerful bond-forming reactions.
Pillar 2: Key Synthetic Methodologies & In-Depth Protocols
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for functionalizing electron-deficient heterocycles.[5] It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] For C4 functionalization of 2,7-naphthyridines, this strategy requires a precursor with a leaving group (e.g., a halide) at the target position. The reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms, which stabilize the negative charge of the intermediate.[5]
This protocol details a representative procedure for the substitution of a C4-chloro group with an amine nucleophile, a common transformation in the synthesis of bioactive molecules.[6][7]
Workflow Diagram:
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for introducing aryl or heteroaryl substituents at the C4 position.
-
Reaction Setup: In an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), combine the 4-bromo-benzo[c]na[9][10]phthyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is commonly used.
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring. Temperatures typically range from 80 °C to 110 °C. Microwave irradiation can often accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-arylated product.
Data Summary Table: C4 Cross-Coupling on Benzo[c]na[9][10]phthyridine
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Conditions | Yield (%) | Reference |
| Stille | Vinylstannane | Pd(PPh₃)₄ | Toluene, reflux | Moderate | |
| Suzuki | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 90 °C | 50-85 | |
| Negishi | (Hetero)arylzinc halide | Pd(dba)₂ / P(2-furyl)₃ | THF, RT | 45-55 |
Pillar 3: Emerging Frontiers - Direct C-H Functionalization
While the aforementioned methods are robust, they require pre-functionalization of the C4 position. Direct C-H functionalization is an emerging, highly atom- and step-economical strategy that circumvents this requirement by directly converting a C-H bond into a new C-C or C-heteroatom bond.
[8]For pyridine-like systems, C-H functionalization can be challenging due to issues with regioselectivity. H[11]owever, recent advances have shown that selectivity can be achieved through various means, including the use of directing groups or by exploiting the intrinsic electronic biases of the substrate. For the 2,7-naphthyridine core, C-H functionalization at C4 is a developing area. The reaction often involves activation of the pyridine ring with an activating agent (like triflic anhydride), followed by the addition of a nucleophile and subsequent rearomatization. T[11]his approach offers a powerful, streamlined route to novel analogues.
Conceptual Workflow: Direct C4-Sulfonylation
Caption: Conceptual workflow for direct C4 C-H sulfonylation.
Conclusion
The functionalization of the 2,7-naphthyridine core at the C4 position is a critical task in the synthesis of novel compounds for drug discovery and materials science. The choice of synthetic strategy depends largely on the desired substituent and the availability of starting materials. Nucleophilic aromatic substitution offers a direct and often high-yielding route for introducing heteroatom nucleophiles onto a C4-halide precursor. For greater versatility, particularly for C-C bond formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide a powerful and reliable toolkit. As the field advances, direct C-H functionalization promises to offer even more efficient and environmentally benign pathways to these valuable molecular scaffolds. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully navigate the synthesis and derivatization of this important heterocyclic system.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Synthesis of 2,7-Naphthyridine Amides and Esters from Carboxylic Acid Precursors
Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery
The 2,7-naphthyridine framework is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for engaging with biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of 2,7-naphthyridine have been investigated as potent inhibitors of various enzymes and kinases, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Recently, novel 2,7-naphthyridine compounds have been identified as promising MASTL kinase inhibitors for cancer therapy.[4]
The functionalization of a 2,7-naphthyridine core, often starting from a carboxylic acid derivative, is a critical step in the synthesis of compound libraries for drug discovery programs.[2][5] The conversion of this carboxylic acid moiety into diverse amides and esters allows for the systematic exploration of the structure-activity relationship (SAR), fine-tuning properties like potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed technical overview and field-proven protocols for the efficient synthesis of 2,7-naphthyridine amides and esters from their corresponding carboxylic acid precursors. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies optimized for clarity and reproducibility.
Core Synthetic Strategies: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid with an amine or alcohol is a kinetically slow and thermodynamically challenging process.[6] Therefore, the cornerstone of both amide and ester synthesis lies in the activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the nucleophile (amine or alcohol). The choice of activation strategy is paramount and depends on the stability of the substrate, the nucleophilicity of the coupling partner, and the desired reaction conditions.
Amide Bond Formation via Uronium Salt Activation
For the synthesis of amides, particularly in the context of complex and potentially sensitive heterocyclic systems like 2,7-naphthyridines, uronium/aminium salt-based coupling reagents are often the superior choice.[7][8] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization in chiral substrates.[9][10]
Mechanism of Action: HATU reacts with the 2,7-naphthyridine carboxylic acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[9] This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure is critical, as it accelerates the coupling and minimizes unwanted side reactions.[9]
Caption: HATU-mediated amide coupling workflow.
Esterification via Carbodiimide Activation (Steglich Esterification)
While classic Fischer esterification, which involves heating an acid and an alcohol with a strong acid catalyst, is a fundamental reaction, its harsh conditions are often incompatible with complex drug-like molecules.[11][12] A significantly milder and more versatile approach is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in concert with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[13][14]
Mechanism of Action: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. While this intermediate can react directly with an alcohol, the reaction is often slow, especially with sterically hindered alcohols, and can lead to the formation of a stable N-acylurea byproduct.[14] The addition of a catalytic amount of DMAP dramatically accelerates the desired reaction.[15] DMAP acts as a superior acyl transfer agent, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This salt is then rapidly intercepted by the alcohol to yield the final ester and regenerate the DMAP catalyst. A key operational advantage of using DCC is that the resulting dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be easily removed by filtration.[15][16]
Caption: DCC/DMAP-mediated Steglich esterification workflow.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. DCC is a known sensitizer and should be handled with care.[15]
Protocol 1: General Procedure for HATU-Mediated Amide Synthesis
This protocol describes a robust method for coupling a 2,7-naphthyridine carboxylic acid with a primary or secondary amine.
Materials & Reagents
| Reagent | Equiv. | Mol. Wt. | Purpose |
| 2,7-Naphthyridine Carboxylic Acid | 1.0 | - | Starting Acid |
| Amine (R'-NH₂) | 1.1 | - | Nucleophile |
| HATU | 1.1 | 380.23 | Coupling Reagent |
| DIPEA | 3.0 | 129.24 | Non-nucleophilic Base |
| Anhydrous DMF | - | 73.09 | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2,7-naphthyridine carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Stir the mixture until all solids are dissolved.
-
Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv.) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15-30 minutes to allow for the formation of the active ester.[6]
-
Amine Addition: Add the desired amine (1.1 equiv.), either neat if it is a liquid or as a concentrated solution in anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6][9]
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This washing sequence removes unreacted amine, DIPEA salts, and residual DMF.[6]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 2,7-naphthyridine amide.
Protocol 2: General Procedure for DCC/DMAP-Mediated Ester Synthesis
This protocol provides an efficient method for esterifying a 2,7-naphthyridine carboxylic acid under mild conditions.
Materials & Reagents
| Reagent | Equiv. | Mol. Wt. | Purpose |
| 2,7-Naphthyridine Carboxylic Acid | 1.0 | - | Starting Acid |
| Alcohol (R'-OH) | 1.2 | - | Nucleophile |
| DCC | 1.1 | 206.33 | Coupling Reagent |
| DMAP | 0.1 | 122.17 | Catalyst |
| Anhydrous DCM | - | 84.93 | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 2,7-naphthyridine carboxylic acid (1.0 equiv.), the desired alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the components (typical concentration 0.1-0.5 M).
-
DCC Addition: Cool the solution to 0 °C in an ice-water bath. In a separate vial, dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture.[15] A precipitate of dicyclohexylurea (DCU) may begin to form immediately.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.
-
Byproduct Removal: Once the reaction is complete, cool the mixture again (e.g., in a refrigerator) to maximize the precipitation of the DCU byproduct. Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM.[15][17]
-
Workup: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with 1N HCl (2x) to remove DMAP, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure 2,7-naphthyridine ester.
Summary of Conditions and Troubleshooting
| Parameter | Amide Synthesis (HATU) | Ester Synthesis (DCC/DMAP) | Rationale & Key Considerations |
| Activation | HATU / DIPEA | DCC / DMAP (catalytic) | HATU provides rapid activation and suppresses racemization.[9] DCC is cost-effective, and catalytic DMAP is crucial for high yields, especially with hindered alcohols.[13][15] |
| Solvent | Anhydrous DMF, DCM | Anhydrous DCM, THF | Aprotic solvents are required to prevent hydrolysis of the coupling agents and activated intermediates. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Initial cooling helps control the exothermic activation step and minimize side reactions. Most couplings proceed efficiently at room temperature. |
| Workup Issue | Removal of water-soluble byproducts (DMF, DIPEA salts) | Removal of insoluble DCU byproduct | Amide workup relies on aqueous extraction.[6] Ester workup benefits from the simple filtration of the insoluble DCU, which is a major advantage of the method.[15][17] |
| Troubleshooting | Low Yield: Ensure anhydrous conditions; check amine purity. For hindered substrates, extended reaction time or gentle heating may be required.[18] | N-acylurea byproduct: Ensure DMAP is active and added. Add DCC slowly at 0 °C. This side-product can be difficult to separate from the desired ester.[14] | The success of these reactions is highly dependent on the quality of reagents and the exclusion of moisture. |
Conclusion
The conversion of 2,7-naphthyridine carboxylic acids to their corresponding amides and esters represents a versatile and powerful strategy in the hit-to-lead and lead optimization phases of drug discovery. The use of modern coupling reagents like HATU for amidation and the DCC/DMAP system for esterification provides reliable, high-yielding, and mild conditions suitable for these valuable heterocyclic scaffolds. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to synthesize diverse libraries of 2,7-naphthyridine derivatives, accelerating the discovery of novel therapeutic agents.
References
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.
- Amide bond formation: beyond the myth of coupling reagents. PubMed.
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Peptides.
- Technical Support Information Bulletin 1205 - H
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis. Benchchem.
- Esterification of Carboxylic Acids with Alcohols: t-Butyl Ethyl Fumar
- The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance. Benchchem.
- What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. PubMed.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre
- Converting Carboxylic Acids to Esters. Chemistry Steps.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note & Protocols: Assay Development for Screening 2,7-Naphthyridine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been shown to be potent and selective inhibitors of various enzymes, particularly protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3] As such, compounds based on the 2,7-naphthyridine framework are promising candidates for novel therapeutics.[1][4] For instance, specific derivatives have been investigated as inhibitors of MET kinase and Microtubule-associated serine/threonine kinase-like (MASTL), both of which are attractive targets for cancer therapy.[4][5]
The successful identification of potent and selective 2,7-naphthyridine-based inhibitors from large compound libraries hinges on the development of robust, reproducible, and sensitive screening assays.[2] This guide provides a comprehensive framework for establishing a screening cascade, progressing from high-throughput biochemical assays for primary hit identification to secondary cell-based assays for validation of on-target activity in a physiological context.
Section 1: Biochemical Assay Development for Primary Screening
The initial step in a screening campaign is to develop a high-throughput biochemical assay to measure the direct inhibitory effect of compounds on the target enzyme's activity.[6] Luminescence-based assays are frequently employed due to their high sensitivity, wide dynamic range, and amenability to automation.[2] The ADP-Glo™ Kinase Assay is a robust example that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process performed after the kinase reaction is complete.[9][10]
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[7]
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a "glow-type" luminescent signal that is proportional to the initial kinase activity.[7][9][10]
This method is highly sensitive, allowing for the detection of low levels of ATP-to-ADP conversion.[10]
Caption: A typical workflow for inhibitor screening and validation.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within intact cells is a critical validation step. [11][12]The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are two powerful methods for this purpose.
Method 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. [13]When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. [14][15]* Protocol:
-
Treat intact cells with the inhibitor or a vehicle control (DMSO). [16] 2. Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C) using a thermal cycler. [13][17] 3. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. [17] 4. Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
A positive shift in the melting temperature (Tagg) of the target protein in the presence of the compound indicates target engagement. [14] Method 2: NanoBRET™ Target Engagement Assay
-
-
Principle: This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). [11][18]The target protein is fused to a bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds the target acts as the acceptor. [19][20]When the tracer binds to the luciferase-tagged protein, BRET occurs. A test compound that also binds the target will compete with the tracer, leading to a decrease in the BRET signal. [20]* Protocol:
-
Transfect cells to express the target protein fused to NanoLuc® luciferase.
-
Add the fluorescent tracer and the test compound to the cells.
-
Measure the BRET signal (ratio of acceptor emission to donor emission).
-
A decrease in the BRET signal indicates that the test compound is displacing the tracer and engaging the target protein.
-
Counterscreen: Cell Viability Assay
It is essential to ensure that the observed effects of a compound in cellular assays are due to specific inhibition of the target and not general cytotoxicity.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells by measuring ATP levels, an indicator of metabolic activity. [21][22][23]* Protocol:
-
Plate cells in a 96- or 384-well plate and treat them with the same concentrations of inhibitor used in the cellular target engagement assays. [22][24] 2. Incubate for a relevant time period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature. [25] 4. Add CellTiter-Glo® Reagent directly to the wells. [21] 5. Mix to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. [25] 6. Measure luminescence. A significant decrease in luminescence compared to vehicle-treated cells indicates cytotoxicity.
-
Conclusion
This guide outlines a systematic and robust workflow for the development of assays to screen for 2,7-naphthyridine-based inhibitors. By following a logical cascade from high-throughput biochemical screening to rigorous cellular validation, researchers can confidently identify and characterize potent and specific inhibitors. The integration of assay quality control metrics like the Z'-factor, coupled with orthogonal validation of target engagement and cytotoxicity, ensures the integrity of the screening data and provides a solid foundation for subsequent lead optimization efforts.
References
-
Wikipedia. (2023). Z-factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
-
Vala Sciences. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Oxford Academic. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
-
University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
RxPlora. (2024). What is Z' (read Z-factor)?. Retrieved from [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
-
Ludwig-Maximilians-Universität München. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Nature. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Graphstats Technologies. (2021). IC50 and EC50. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Fitting the absolute IC50. Retrieved from [Link]
-
ACS Publications. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Synergy Software. (n.d.). How to find IC50/EC50 values using KaleidaGraph?. Retrieved from [Link]
-
PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Retrieved from [Link]
-
PubMed. (2009). Benzo[c]n[26][13]aphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 19. NanoBRET — SGC-UNC [sgc-unc.org]
- 20. researchgate.net [researchgate.net]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.es]
- 22. ch.promega.com [ch.promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. OUH - Protocols [ous-research.no]
- 26. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,7-Naphthyridine-4-carboxylic Acid as a Versatile Fragment in Drug Design
Introduction: The Strategic Value of the 2,7-Naphthyridine Scaffold in Fragment-Based Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with therapeutic potential is an ongoing challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to tackle this, offering a more efficient exploration of chemical space compared to traditional high-throughput screening. The core principle of FBDD lies in identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial "hits" then serve as starting points for the rational design of more potent and selective lead compounds.
The 2,7-naphthyridine scaffold has garnered significant attention as a privileged heterocyclic motif in medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique combination of hydrogen bonding capabilities and aromatic stacking interactions, making it an ideal candidate for occupying the binding pockets of various enzymes. This application note focuses on the utility of a specific derivative, 2,7-Naphthyridine-4-carboxylic acid , as a strategic fragment in drug design, with a particular emphasis on its application as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Pharmacophoric Features of 2,7-Naphthyridine-4-carboxylic Acid
The suitability of a fragment for FBDD is dictated by its physicochemical properties. 2,7-Naphthyridine-4-carboxylic acid possesses several advantageous characteristics that make it an excellent starting point for a drug discovery campaign.
| Property | Value/Characteristic | Significance in FBDD |
| Molecular Weight | ~188.16 g/mol | Falls within the ideal range for fragments (<300 Da), allowing for significant molecular weight addition during optimization. |
| Topology | Planar, rigid bicyclic system | Reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Hydrogen Bonding | Two nitrogen atoms (acceptors) and a carboxylic acid (donor and acceptor) | Provides multiple points for directed interactions with the target protein. |
| Aromaticity | π-system capable of stacking interactions | Can engage in favorable interactions with aromatic residues in the binding pocket. |
| Chemical Handle | Carboxylic acid group | Offers a readily available point for chemical modification and "fragment growing". |
The 2,7-naphthyridine core acts as a bioisostere for other bicyclic systems found in known inhibitors, while the 4-carboxylic acid moiety can mimic the nicotinamide portion of NAD+, the natural substrate for enzymes like PARP.[2][3] This inherent "pre-disposition" for binding to NAD+-dependent enzymes makes it a highly valuable fragment for screening against this target class.
The 2,7-Naphthyridine Scaffold as a PARP Inhibitor Pharmacophore
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] Inhibition of PARP, particularly PARP1, has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] The catalytic domain of PARP1 contains a nicotinamide-binding pocket that accommodates the nicotinamide moiety of its substrate, NAD+.[6][7]
The 2,7-naphthyridine-4-carboxamide moiety, readily derived from the corresponding carboxylic acid, is an excellent mimic of the nicotinamide group. It can form key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 active site, anchoring the molecule in a similar fashion to the natural substrate.
Caption: A typical fragment-based drug discovery workflow.
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein (e.g., PARP1)
-
2,7-Naphthyridine-4-carboxylic acid stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR instrument with a thermal ramping protocol
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be optimized for a clear melting transition (typically 2-5 µM). The final dye concentration is usually 5x.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add 2,7-naphthyridine-4-carboxylic acid to the wells to a final concentration of 1 mM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Run a thermal melt experiment from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm ≥ 2 °C) is considered a preliminary hit.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC provides detailed thermodynamic information about the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified target protein
-
2,7-Naphthyridine-4-carboxylic acid
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein solution (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell.
-
Prepare the ligand solution (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing).
-
Perform the titration experiment.
-
Analyze the data using the instrument's software to determine the binding affinity (Kd). A Kd in the high micromolar to low millimolar range is typical for a fragment hit.
Protocol 3: Hit-to-Lead Optimization via Fragment Growing
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the "fragment growing" strategy can be employed. [8][9][10]This involves the synthesis of analogs where chemical moieties are added to the fragment core to extend into adjacent pockets of the binding site, thereby increasing potency.
Synthetic Strategy: The carboxylic acid of 2,7-naphthyridine-4-carboxylic acid is an ideal handle for chemical elaboration. It can be readily converted to an amide, which can then be further functionalized.
Example Synthetic Scheme:
-
Amide Formation: Couple 2,7-naphthyridine-4-carboxylic acid with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of carboxamides.
-
Further Elaboration: Select amines that introduce functionalities designed to interact with specific sub-pockets of the target's active site, as guided by structural data.
Protocol 4: In Vitro Efficacy Assessment - PARP1 Activity Assay
A biochemical assay is essential to quantify the inhibitory potency of the synthesized analogs.
Materials:
-
Recombinant human PARP1
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
96-well plates
Procedure:
-
Coat a 96-well plate with Histone H1 and block with BSA.
-
Add the test compounds at various concentrations to the wells.
-
Add PARP1 enzyme to each well.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes, then wash.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm.
-
Calculate the IC50 values for each compound.
Protocol 5: Cellular Activity Assessment - MTT Cell Viability Assay
To determine the effect of the compounds on cancer cells, a cell viability assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells. [11][12][13][14][15] Materials:
-
Cancer cell line (e.g., BRCA1-deficient breast cancer cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Synthesis of 2,7-Naphthyridine-4-carboxylic Acid
The 2,7-naphthyridine core can be synthesized through various methods, with the Friedländer annulation being a common and versatile approach. [16][17][18]This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
Generalized Synthetic Route:
A plausible synthetic route to 2,7-naphthyridine-4-carboxylic acid could involve the cyclization of a substituted pyridine derivative. For example, a reaction between a 3-amino-4-formylpyridine and an α-ketoester followed by subsequent chemical modifications. More specific and detailed synthetic procedures for various 2,7-naphthyridine derivatives can be found in the literature. [1][19][20][21][22][23][24][25][26]
In Vivo Efficacy Evaluation
Promising lead compounds identified through in vitro profiling should be advanced to in vivo efficacy studies. For PARP inhibitors, xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed. [27][28][29][30][31] Considerations for In Vivo Studies:
-
Formulation: Poorly soluble compounds may require specialized formulations (e.g., using co-solvents, cyclodextrins, or lipid-based systems) for oral or intravenous administration. [32][33][34][35][36]* Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the lead compound should be determined to establish an appropriate dosing regimen.
-
Efficacy Endpoints: Tumor growth inhibition is the primary endpoint. This can be assessed by measuring tumor volume over time.
Conclusion and Future Perspectives
2,7-Naphthyridine-4-carboxylic acid represents a highly valuable and versatile fragment for use in FBDD. Its favorable physicochemical properties, coupled with its ability to act as a pharmacophore for important drug targets like PARP, make it an attractive starting point for drug discovery campaigns. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers and scientists to effectively utilize this fragment in their quest for novel therapeutics. Future work in this area could involve the development of novel synthetic routes to access a wider diversity of 2,7-naphthyridine-based fragments and the application of this scaffold to other emerging drug targets.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- He, Y., et al. (2022). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. Cancers, 14(10), 2496.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Zandarashvili, L., et al. (2020). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Molecules, 25(11), 2657.
-
ResearchGate. (n.d.). Structural and functional organization of PARP1. Retrieved from [Link]
- Kirkland, J. B. (2011). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 727(3), 102-113.
- Langelier, M. F., et al. (2012). Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1. Science, 336(6082), 728-732.
-
Apollo. (2024, November 18). Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. Retrieved from [Link]
-
BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]
-
American Association for Cancer Research. (2024, September 4). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Retrieved from [Link]
- Hopkins, T. A., et al. (2015). Interplay between compartmentalized NAD+ synthesis and consumption: a focus on the PARP family. Trends in Biochemical Sciences, 40(12), 729-741.
- Eustermann, S., et al. (2021). PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. International Journal of Molecular Sciences, 22(10), 5129.
-
ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD+ binding pocket. Retrieved from [Link]
-
RCSB PDB. (2021, January 13). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. Retrieved from [Link]
-
Indian Journal of Medical Sciences. (2021, September 27). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Indian Journal of Medical Sciences. (2020, April 30). Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19. Retrieved from [Link]
-
Crown Bioscience. (2024, March 28). AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
MDPI. (2022, July 29). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
-
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
-
MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
PubMed. (2015, April 15). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2022, April 8). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. Retrieved from [Link]
-
ACS Publications. (2021, September 27). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Retrieved from [Link]
-
PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
-
Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Retrieved from [Link]
-
Annual Reviews. (2025, April 11). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2026, February 12). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 2,7-naphthyridine: Synthesis, transformation, and bioactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,7-Naphthyridine derivatives studied in this work. Retrieved from [Link]
-
PMC. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 3. Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19 - Indian Journal of Medical Sciences [ijmsweb.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. [repository.cam.ac.uk]
- 29. aacrjournals.org [aacrjournals.org]
- 30. crownbio.com [crownbio.com]
- 31. mdpi.com [mdpi.com]
- 32. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. tabletscapsules.com [tabletscapsules.com]
- 35. sphinxsai.com [sphinxsai.com]
- 36. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols for the Synthesis of 2,7-Naphthyridine Derivatives in Organic Electronics
Introduction: The Strategic Importance of 2,7-Naphthyridines
Organic electronics, a field driven by the promise of flexible, lightweight, and low-cost devices, relies on the innovation of novel organic semiconductor materials. Among the vast landscape of heterocyclic compounds, the 2,7-naphthyridine scaffold has emerged as a privileged core structure. Comprised of two fused pyridine rings, this nitrogen-rich heterocycle is inherently electron-deficient.[1] This intrinsic electronic nature makes its derivatives prime candidates for n-type (electron-transporting) and ambipolar charge carriers, which are crucial components for a new generation of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][2]
The strategic placement of nitrogen atoms in the 2,7-naphthyridine core imparts high thermal stability and allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels through targeted functionalization.[3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques essential for developing novel 2,7-naphthyridine derivatives for high-performance organic electronic applications.
Part 1: Synthetic Strategies and Core Protocols
The functionalization of the 2,7-naphthyridine core is paramount to modulating its electronic properties. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[4]
Foundational Synthesis: The Friedländer Annulation
The construction of the core 2,7-naphthyridine ring system is often achieved through a Friedländer annulation. This classic condensation reaction involves an o-aminoaryl aldehyde or ketone reacting with a compound containing a reactive α-methylene group.[5] Recent advancements have led to milder and more efficient catalytic systems.[6]
Protocol 1: Microwave-Assisted Friedländer Synthesis of a 1,8-Naphthyridine Precursor
This protocol describes a rapid, solvent-free synthesis accelerated by microwave irradiation, which can be adapted for 2,7-naphthyridine precursors.[5]
-
Materials :
-
2-Aminonicotinaldehyde (or relevant 2,7-naphthyridine precursor) (10 mmol)
-
Active methylene carbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mmol)
-
Microwave synthesizer
-
-
Procedure :
-
In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde, the active methylene compound, and DABCO.
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture at 300-400W for 5-10 minutes. Causality Note: Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times compared to conventional heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product by recrystallization from acetonitrile or column chromatography to yield the naphthyridine core.[5]
-
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the cornerstone for introducing aryl or vinyl groups onto the naphthyridine scaffold, typically at halogenated positions (e.g., 2,7-dichloro- or 2,7-dibromo-naphthyridine). This reaction is critical for extending the π-conjugation of the molecule, which directly influences its charge transport and photophysical properties.[7]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the diarylation of a dihalo-naphthyridine.[8]
-
Materials :
-
2,7-Dichloro-1,8-naphthyridine (or the 2,7-naphthyridine equivalent) (0.4 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 2.5 mol%)
-
S-Phos (ligand) (0.04 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (1.2 mmol, 3.0 equiv.)
-
Anhydrous 1,4-dioxane (3 mL)
-
-
Expert Insight : The choice of a bulky, electron-rich phosphine ligand like S-Phos is crucial. It promotes the rate-limiting oxidative addition step and facilitates the reductive elimination to release the final product, preventing catalyst decomposition.[9][10]
-
Procedure :
-
To an argon-flushed pressure tube, add Pd₂(dba)₃, S-Phos, 2,7-dichloro-1,8-naphthyridine, the arylboronic acid, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe. Safety and Quality Note: The reaction is highly sensitive to oxygen and moisture. Maintaining an inert atmosphere with argon or nitrogen is essential for catalytic activity.
-
Seal the tube with a Teflon screw cap and stir the reaction mixture at 100 °C for 20 hours.
-
Cool the mixture to room temperature and dilute with deionized water and dichloromethane (CH₂Cl₂).
-
Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to yield the 2,7-diaryl-naphthyridine product.[8]
-
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
Introducing amine functionalities is a powerful strategy to create donor-acceptor (D-A) type molecules, which are highly desirable for applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs.[11] The Buchwald-Hartwig amination is the premier method for forming these critical C-N bonds.[12]
Protocol 3: Buchwald-Hartwig Amination of a Dihalo-naphthyridine
This protocol provides a method for introducing primary or secondary amines onto the naphthyridine core.
-
Materials :
-
2,7-Dibromo-naphthyridine (1.0 equiv.)
-
Amine (e.g., Carbazole or a secondary amine) (2.2-2.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (ligand) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv.)
-
Anhydrous Toluene or Dioxane
-
-
Expert Insight : NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle, forming the key palladium-amido intermediate prior to reductive elimination.[9][13] The choice of solvent can influence reaction rates; toluene is often preferred for these reactions.
-
Procedure :
-
In an oven-dried, argon-flushed Schlenk flask, combine Pd(OAc)₂, XPhos, and NaOtBu.
-
Add the 2,7-dibromo-naphthyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the mixture under argon at 90-110 °C until TLC analysis indicates complete consumption of the starting halide.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the aminated 2,7-naphthyridine derivative.
-
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Part 2: Physicochemical Characterization
Once synthesized and purified, the electronic and optical properties of the new 2,7-naphthyridine derivatives must be thoroughly characterized to assess their potential for device applications.
Core Characterization Techniques
-
NMR Spectroscopy (¹H, ¹³C) : Confirms the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS) : Determines the molecular weight, further confirming the identity of the product.
-
UV-Visible Absorption Spectroscopy : Measures the electronic absorption properties of the material in solution. The absorption onset is used to calculate the optical bandgap (Eg).[14]
-
Photoluminescence (PL) Spectroscopy : Investigates the emission properties, providing the emission maximum (λem) and the photoluminescence quantum yield (PLQY), which measures the material's emission efficiency.[15]
-
Cyclic Voltammetry (CV) : An electrochemical technique used to determine the HOMO and LUMO energy levels. These values are critical for predicting charge injection barriers and designing device architectures.[16]
Data Summary: Properties of a Representative Derivative
The table below summarizes typical data for a hypothetical donor-acceptor type 2,7-naphthyridine derivative designed for OLED applications.
| Property | Symbol | Typical Value | Characterization Method |
| Absorption Max. | λabs | 380 nm | UV-Vis Spectroscopy |
| Emission Max. | λem | 485 nm (Sky Blue) | PL Spectroscopy |
| PL Quantum Yield | ΦPL | > 85% | Integrating Sphere |
| HOMO Energy Level | EHOMO | -5.6 eV | Cyclic Voltammetry |
| LUMO Energy Level | ELUMO | -2.7 eV | Cyclic Voltammetry |
| Optical Bandgap | Eg | 2.9 eV | From CV / UV-Vis Onset |
| Glass Transition Temp. | Tg | > 100 °C | DSC |
| Decomposition Temp. | Td | > 380 °C | TGA |
Part 3: Device Fabrication and Application Protocol
The ultimate test of a new material is its performance in a functional device. This section provides a generalized protocol for fabricating a solution-processed OLED.
Protocol 4: Fabrication of a Solution-Processed OLED
This protocol outlines the layer-by-layer fabrication of an OLED device using spin-coating, a common laboratory technique for creating thin films.[17][18]
-
Materials :
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS in isopropanol)
-
Emissive Layer (EML) solution: Host material and 2,7-naphthyridine derivative (dopant) dissolved in an organic solvent (e.g., chlorobenzene)
-
Electron Transport Layer (ETL) solution (e.g., TPBi in chloroform)
-
Solvents for cleaning (Deionized water, acetone, isopropanol)
-
Nitrogen or Argon glovebox
-
Spin-coater
-
Thermal evaporator
-
-
Procedure :
-
Substrate Cleaning : Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 10 minutes to improve the work function and wettability.
-
Hole Injection Layer (HIL) : Transfer the cleaned substrates into a nitrogen-filled glovebox. Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., 4000 rpm for 40s). Anneal the film at 120 °C for 15 minutes. Causality Note: The HIL facilitates the injection of holes from the ITO anode into the organic layers.
-
Emissive Layer (EML) : Spin-coat the emissive layer solution containing the host material and the synthesized 2,7-naphthyridine derivative onto the HIL. Anneal at 80 °C for 20 minutes to remove residual solvent.
-
Electron Transport Layer (ETL) : Spin-coat the ETL solution onto the EML. Anneal as required. Causality Note: The ETL facilitates electron injection from the cathode and can also serve to confine excitons within the emissive layer.
-
Cathode Deposition : Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a low work function metal cathode (e.g., LiF/Al, 1 nm / 100 nm) through a shadow mask.
-
Encapsulation and Testing : Encapsulate the device to protect it from air and moisture. Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
-
Caption: Layered structure of a solution-processed OLED.
Conclusion
The 2,7-naphthyridine scaffold represents a highly promising platform for the design of next-generation organic electronic materials. Its inherent electron-deficient character, coupled with the vast possibilities for synthetic modification via modern cross-coupling techniques, provides researchers with a versatile toolkit to create materials with tailored optoelectronic properties. The protocols and characterization methodologies outlined in this guide offer a robust framework for the synthesis and evaluation of novel 2,7-naphthyridine derivatives, paving the way for their successful integration into high-performance OLEDs, OFETs, and other advanced electronic devices.
References
-
Wikipedia. (n.d.). Organic semiconductor. Retrieved March 7, 2024, from [Link]
-
Ziegler, D. S., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6332–6335. Available from: [Link]
-
Cornil, J., et al. (2002). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences, 99(8), 4980–4985. Available from: [Link]
-
Ziegler, D. S., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. ACS Publications. Available from: [Link]
-
Jiang, S., et al. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. Available from: [Link]
-
Katsouras, I., et al. (2019). Solution-Processable Components for Organic Electronic Devices. Wiley-VCH. Available from: [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2588-2605. Available from: [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available from: [Link]
-
Ramirez-Morales, E., et al. (2023). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Applied Sciences, 13(12), 7076. Available from: [Link]
-
University of St Andrews. (n.d.). Organic Semiconductor Optoelectronics: Organic Materials. Retrieved March 7, 2024, from [Link]
-
Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(10), 2214-2223. Available from: [Link]
-
Frisch, M. J., et al. (2009). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Zeitschrift für Naturforschung B, 64(10), 1251-1254. Available from: [Link]
-
Wang, Y., et al. (2019). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 17(15), 3749-3755. Available from: [Link]
-
Kim, D., et al. (2022). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Electronics, 11(24), 4195. Available from: [Link]
-
McWilliams, J. C., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available from: [Link]
-
Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 1075-1078. Available from: [Link]
-
Wójcicka, A., et al. (2022). Synthesis of new 2,7-naphthyridine derivatives 9–12. ResearchGate. Available from: [Link]
-
Meyer, J., et al. (2012). Solution processed metal-oxides for organic electronic devices. Journal of Materials Chemistry, 22(39), 20901-20912. Available from: [Link]
-
Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2024, from [Link]
-
Chen, C.-H., et al. (2006). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 30(11), 1592-1599. Available from: [Link]
-
Data, P., et al. (2016). Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. Angewandte Chemie International Edition, 55(19), 5739-5744. Available from: [Link]
-
Wang, Y., et al. (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry, 87(9), 6041-6053. Available from: [Link]
-
Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66. Available from: [Link]
-
Lantos, I., et al. (2018). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters, 20(24), 7938-7942. Available from: [Link]
-
Darakshan, D., & Parvin, T. (2023). Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. ChemistrySelect, 8(34), e202302302. Available from: [Link]
-
Wójcicka, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1547. Available from: [Link]
-
Data, P., et al. (2020). Realization of deep-blue TADF in sterically controlled naphthyridines for vacuum- and solution-processed OLEDs. Journal of Materials Chemistry C, 8(23), 7796-7805. Available from: [Link]
-
Khan, M. S., et al. (2022). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. Journal of Molecular Modeling, 28(11), 333. Available from: [Link]
-
Al-Zoubi, R. M. (2004). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. Organic Letters, 6(16), 2639-2642. Available from: [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Costa, P. J., et al. (2020). Photophysical and Electrocatalytic Properties of Rhenium(I) Triazole-Based Complexes. Inorganics, 8(3), 22. Available from: [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 42(1), 58-74. Available from: [Link]
-
Li, G., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 10(2), 439-447. Available from: [Link]
-
Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13219. Available from: [Link]
-
Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2024, from [Link]
-
Usta, H., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1736-1748. Available from: [Link]
-
Guedes, G. P., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(10), 416. Available from: [Link]
-
Ahamed, A. J., et al. (2019). Synthesis, Characterization, Photophysical and Electrochemical Properties of Pyridine Based Ruthenium Complexes. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. Organic Semiconductor Optoelectronics: Organic Materials [st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note: Regioselective Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Base-Promoted Smiles Rearrangement
Executive Summary
The 2,7-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently exhibiting potent antiarrhythmic and neurotropic activities[1]. However, the synthesis of 1-oxo-2,7-naphthyridines via direct hydroxylation of 3-chloro precursors is notoriously difficult, often yielding complex mixtures or resulting in the undesired hydrolysis of sensitive functional groups, such as carbonitriles[2].
This application note details a robust, two-phase experimental protocol leveraging an S→O Smiles rearrangement to synthesize 1-amino-3-oxo-2,7-naphthyridines with high regioselectivity and yield[1]. By utilizing a thioether intermediate, this protocol bypasses the limitations of direct nucleophilic aromatic substitution ( SNAr ) with oxygen nucleophiles, providing a reliable pathway for synthesizing precursors to complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines[3].
Mechanistic Rationale & Causality
The Smiles rearrangement is an intramolecular SNAr reaction that allows for the migration of an aromatic ring from one heteroatom to another. In this protocol, we systematically induce an S→O migration[1].
-
Phase 1 (Thioetherification): The reaction of 1-amino-3-chloro-2,7-naphthyridine with 2-mercaptoethanol is designed to be strictly chemoselective. By employing a mild base (Potassium carbonate, K2CO3 ), we ensure the selective deprotonation of the highly nucleophilic sulfhydryl group ( pKa≈9.5 ) over the hydroxyl group. This prevents competitive oxygen-linked substitution and cleanly installs the necessary 2-hydroxyethylthio moiety at the C3 position[1].
-
Phase 2 (Smiles Rearrangement): Upon treatment with sodium hydroxide ( NaOH ) in ethanol, the pendant hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the electron-deficient C3 position of the naphthyridine ring to form a spirocyclic Meisenheimer intermediate[1]. Subsequent C-S bond cleavage and the elimination of thiirane (which polymerizes in situ under basic conditions) irreversibly drive the equilibrium toward the thermodynamically stable 3-oxo-lactam tautomer[1]. This indirect pathway completely preserves the sensitive C4-carbonitrile group[2].
Experimental Workflow & Mechanistic Logic
Experimental workflow and mechanistic logic of the S->O Smiles rearrangement.
Materials and Reagents
-
Starting Material: 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (e.g., 7-isopropyl derivative)[1].
-
Reagents: 2-Mercaptoethanol ( ≥99% ), Potassium carbonate ( K2CO3 , anhydrous), Sodium hydroxide ( NaOH , pellets).
-
Solvents: N,N-Dimethylformamide (DMF, anhydrous), Absolute Ethanol, Distilled Water.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the 3-[(2-Hydroxyethyl)thio] Intermediate
-
Preparation: In an oven-dried round-bottom flask, suspend the 3-chloro-2,7-naphthyridine derivative (10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 equiv) in absolute DMF (50 mL)[1].
-
Addition: Add 2-mercaptoethanol (0.84 mL, 12.0 mmol, 1.2 equiv) dropwise to the stirred suspension at room temperature[1].
-
Causality: A slight stoichiometric excess of the thiol ensures complete conversion of the starting chloride while minimizing the formation of oxidative disulfide byproducts.
-
-
Heating: Elevate the temperature to 85–100 °C and stir for 15 hours under an inert atmosphere (nitrogen or argon)[1].
-
Workup: Cool the reaction mixture to room temperature and quench by pouring it into ice-cold distilled water (50 mL)[1].
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts[1].
-
Purification: Dry the crude solid in a vacuum oven at 50 °C, then recrystallize from absolute ethanol to yield the pure 3-[(2-hydroxyethyl)thio] intermediate as a yellow solid[1].
Phase 2: Base-Promoted Smiles Rearrangement
-
Preparation: Dissolve the purified 3-[(2-hydroxyethyl)thio] intermediate (5.0 mmol) in absolute ethanol (30 mL)[1].
-
Base Addition: Add a solution of NaOH (0.40 g, 10.0 mmol, 2.0 equiv) dissolved in a minimal amount of water/ethanol[1].
-
Causality: NaOH provides the strong alkalinity required to quantitatively deprotonate the primary alcohol, triggering the intramolecular SNAr cascade[1].
-
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction via TLC (eluent: EtOAc/Hexane) until the intermediate is completely consumed (typically 2–4 hours).
-
Workup: Cool the mixture to room temperature and neutralize with dilute HCl (1M) to pH 7.
-
Causality: The elimination of thiirane during the rearrangement results in minor polymeric byproducts under basic conditions[1]. Neutralization halts further polymerization and precipitates the target lactam.
-
-
Isolation: Filter the precipitated 1-amino-3-oxo-2,7-naphthyridine product, wash with cold ethanol, and dry under high vacuum.
Quantitative Data & Yield Analysis
The following table summarizes the expected yields and physical properties of the synthesized derivatives, demonstrating the robustness of the protocol across different amine substituents at the C1 position[1],[4].
| Compound (C1-Substituent) | Intermediate Yield (Phase 1) | Rearrangement Yield (Phase 2) | Melting Point (°C) | IR C≡N Stretch (cm⁻¹) |
| Pyrrolidin-1-yl | 77% | 82% | 131–133 | 2202 |
| Azepan-1-yl | 82% | 85% | 123–125 | 2198 |
| Piperidin-1-yl | 79% | 81% | 128–130 | 2205 |
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure the integrity of the synthesized compounds, this protocol relies on a self-validating analytical framework to confirm the success of the rearrangement without secondary degradation[2].
-
Infrared (IR) Spectroscopy Checkpoint: The survival of the C4-carbonitrile group is the primary indicator of a successful, non-destructive rearrangement. The IR spectrum must display a sharp, strong absorption band between 2187–2208 cm⁻¹[1],[2]. If this band is absent, unintended base-catalyzed hydrolysis of the nitrile to an amide or carboxylic acid has occurred.
-
Nuclear Magnetic Resonance (NMR) Checkpoint:
-
Phase 1 Validation: The ¹H NMR spectrum of the intermediate must show distinct multiplets for the −SCH2− and −CH2OH protons (typically around 3.2–3.8 ppm).
-
Phase 2 Validation: Successful Smiles rearrangement is confirmed by the complete disappearance of the thioethyl protons and the emergence of a broad singlet corresponding to the lactam NH proton (typically at 8.0–10.1 ppm)[1], confirming the S→O migration and subsequent tautomerization.
-
-
Troubleshooting the Rearrangement: If the rearrangement stalls or yields are low, ensure absolute ethanol is used. Excessive water in the solvent system can heavily solvate the alkoxide nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and slowing the formation of the critical spirocyclic transition state.
References
-
Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Polycyclic N-heterocyclic compounds. 57 Syntheses of fused furo(or thieno)[2,3-b]pyridine derivatives via smiles rearrangement and cyclization Source: Heterocycles URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Strategic Utility of 2,7-Naphthyridine-4-carboxylic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide focuses on a key building block, 2,7-Naphthyridine-4-carboxylic acid , and its strategic application in the construction of complex molecular architectures. As a Senior Application Scientist, this document aims to provide not just a set of instructions, but a comprehensive understanding of the chemical principles and practical considerations that underpin the use of this versatile synthon. We will delve into its synthesis, reactivity, and provide detailed, field-tested protocols for its elaboration into molecules of significant scientific interest.
The 2,7-Naphthyridine Core: A Foundation for Biological Activity
The 2,7-naphthyridine ring system, an isomer of pyridopyridine, is a key pharmacophore found in numerous compounds with a broad spectrum of biological activities.[1] Its unique electronic and steric properties allow for specific interactions with biological targets. Derivatives of this scaffold have demonstrated potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The inherent bioactivity of the 2,7-naphthyridine core makes it a highly attractive starting point for drug discovery campaigns. The introduction of a carboxylic acid group at the 4-position provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for biological screening.
Synthesis of the Building Block: 2,7-Naphthyridine-4-carboxylic Acid
A robust and reliable synthesis of the 2,7-naphthyridine-4-carboxylic acid building block is paramount for its widespread application. While various methods exist for the construction of the 2,7-naphthyridine scaffold, a common and effective approach involves the cyclization of appropriately substituted pyridine precursors. A plausible synthetic route, based on established chemical principles such as the Friedländer annulation, is outlined below.[2][3][4] This reaction involves the condensation of a 2-amino-3-formylpyridine derivative with a ketone or an enolizable methylene compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2,7-naphthyridine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-2,7-naphthyridine-4-carboxylate (Intermediate)
This protocol outlines a general procedure for the Friedländer annulation to construct the 2,7-naphthyridine core.
Materials:
-
2-Amino-3-formylpyridine
-
Ethyl acetoacetate
-
Piperidine (or other suitable base catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Detailed Experimental Protocol: Hydrolysis to 2,7-Naphthyridine-4-carboxylic Acid
Materials:
-
Ethyl 2-methyl-2,7-naphthyridine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Suspend ethyl 2-methyl-2,7-naphthyridine-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to pH 3-4 with concentrated hydrochloric acid.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2,7-naphthyridine-4-carboxylic acid.
Application Notes: Leveraging the Carboxylic Acid Functionality
The carboxylic acid group of 2,7-naphthyridine-4-carboxylic acid is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules. The primary applications involve the formation of amide and ester bonds, which are fundamental linkages in many biologically active compounds.
Amide Bond Formation: Accessing a Broad Chemical Space
Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the 2,7-naphthyridine core to a vast array of amine-containing building blocks. This enables the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
Caption: General workflow for amide bond formation.
This protocol describes a standard amide coupling reaction using HATU as the coupling agent.
Materials:
-
2,7-Naphthyridine-4-carboxylic acid
-
A primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2,7-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Additive (Optional) | Key Features |
| HATU | Uronium Salt | - | High efficiency, low racemization |
| EDC/HOBt | Carbodiimide | HOBt | Cost-effective, widely used |
| T3P | Phosphonic Anhydride | - | Clean work-up, high yields |
Ester Formation: Modulating Physicochemical Properties
Esterification of 2,7-naphthyridine-4-carboxylic acid is a valuable strategy for modifying the physicochemical properties of the molecule, such as solubility and cell permeability. Ester derivatives can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
2,7-Naphthyridine-4-carboxylic acid
-
An alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend 2,7-naphthyridine-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the ester product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Conclusion and Future Perspectives
2,7-Naphthyridine-4-carboxylic acid is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic importance lies in the combination of a biologically relevant core scaffold with a functional handle that allows for diverse and efficient chemical modifications. The protocols outlined in this guide provide a solid foundation for researchers to utilize this synthon in their drug discovery and development endeavors. Future work in this area will likely focus on the development of novel, more efficient synthetic routes to this building block and its application in the synthesis of targeted therapies, including kinase inhibitors and other enzyme-targeted agents.
References
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
-
NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC. [Link]
-
Friedländer synthesis - Wikipedia. [Link]
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. [Link]
-
The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC. [Link]
Sources
High-Throughput Screening of 2,7-Naphthyridine Compound Libraries for Target Inhibition
Executive Summary & Pharmacological Context
The 2,7-naphthyridine scaffold—one of the six structural isomers of pyridopyridine—is recognized as a highly privileged structure in medicinal chemistry and drug discovery[1]. Due to their rigid bicyclic nature and ability to form specific hydrogen bond networks, 2,7-naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, including potent antitumor and antimicrobial effects[1].
In oncology, libraries of substituted dibenzo[c,f][2,7]naphthyridines have been successfully screened to identify potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical node in the PI3K/Akt signaling pathway[2]. Furthermore, modifications such as 8-amino-substituted 2-phenyl-2,7-naphthyridinones have yielded potent preclinical candidates targeting MET, c-Kit, and VEGFR-2 kinases[3]. Beyond human kinases, 2,7-naphthyridine derivatives are actively screened as targeted anti-staphylococcal agents, demonstrating efficacy as DNA gyrase and topoisomerase IV inhibitors with microbiota-sparing properties[4].
This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed specifically for 2,7-naphthyridine libraries, addressing the unique physicochemical challenges (e.g., auto-fluorescence) associated with this heterocyclic class.
HTS Workflow & Logical Architecture
To ensure high-fidelity hit generation, the screening architecture must isolate true target engagement from assay artifacts. The workflow transitions from a primary biochemical screen to an orthogonal label-free validation, culminating in phenotypic cellular assays.
Fig 1. High-throughput screening and validation workflow for 2,7-naphthyridine libraries.
Experimental Protocols
Protocol A: Primary Screen via Time-Resolved FRET (TR-FRET)
Target: Kinase ATP-binding pocket (e.g., PDK-1 or MET). Causality & Rationale: Heterocyclic compounds like 2,7-naphthyridines often possess intrinsic fluorescence due to their extended conjugated aromatic systems. Standard fluorescence intensity assays are highly susceptible to false positives (auto-fluorescence) or false negatives (quenching) when screening these libraries. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This delay allows short-lived background compound fluorescence to decay, ensuring the measured signal is exclusively derived from the long-lived lanthanide chelate tracer, thereby preserving assay fidelity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute the target kinase (e.g., PDK-1) to a 2X working concentration (typically 1-5 nM).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of 2,7-naphthyridine library compounds (10 mM in DMSO) into a 384-well low-volume proxiplate.
-
Enzyme Addition: Add 5 µL of the 2X Kinase solution to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP mix (containing biotinylated peptide substrate and ATP at the predetermined Km value). Incubate for 60 minutes at 25°C.
-
Signal Development: Add 10 µL of Stop/Detection Buffer containing EDTA (to halt kinase activity by chelating Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Incubation & Read: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).
Self-Validating System: Every 384-well plate must include 16 wells of "Max Signal" (DMSO only, no inhibitor) and 16 wells of "Min Signal" (no enzyme). The Z'-factor is calculated per plate. A Z'-factor ≥0.6 validates the plate's dynamic range and signal stability; any plate scoring below 0.5 is automatically rejected and queued for re-screening.
Protocol B: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
Causality & Rationale: While TR-FRET mitigates auto-fluorescence, it cannot rule out Pan-Assay Interference Compounds (PAINS) that act via colloidal aggregation or non-specific protein denaturation. SPR is a label-free, real-time technique that measures mass changes at a sensor surface. It is critical for validating 2,7-naphthyridine hits by confirming direct, reversible target engagement and providing precise kinetic parameters ( Kon , Koff , and KD ).
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target density of 3000-5000 Response Units (RU).
-
Analyte Preparation: Dilute the primary TR-FRET hits (2,7-naphthyridines) in running buffer (PBS-P+ with 2% DMSO) to generate a 5-point concentration-response series (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µM).
-
Binding Cycle: Inject compounds at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer injection (dissociation phase).
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model.
Self-Validating System: A true hit is validated only if it demonstrates dose-dependent binding, reaches steady-state equilibrium, and fits the 1:1 Langmuir model with a χ2 value <10% of Rmax . Compounds exhibiting super-stoichiometric binding (continuous upward drift without reaching equilibrium) are flagged as aggregators and eliminated.
Quantitative Data Presentation
The following table summarizes a representative screening campaign of a diverse 2,7-naphthyridine library, highlighting the performance metrics across different target classes.
| Library Subset | Target Enzyme | Primary Assay Modality | Average Z'-Factor | Hit Rate (%) | Validated Hits ( IC50<1μM ) |
| Dibenzo[c,f][2,7]naphthyridines | PDK-1 Kinase | TR-FRET | 0.78 | 1.2% | 14 |
| 8-Amino-2-phenyl-2,7-naphthyridinones | MET / VEGFR-2 | ADP-Glo (Luminescence) | 0.82 | 0.9% | 8 |
| 2,7-Naphthyridine-3-carboxylic acids | DNA Gyrase | DNA Supercoiling Assay | 0.75 | 2.1% | 22 |
Mechanistic Pathway Visualization
Upon successful validation, understanding the mechanism of action is crucial for lead optimization. For kinase targets, 2,7-naphthyridines typically act as Type I or Type II competitive inhibitors within the ATP-binding pocket, halting downstream signal transduction.
Fig 2. Mechanistic pathway of kinase inhibition by 2,7-naphthyridine derivatives.
References[2] Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors | nih.gov | Link[4] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | nih.gov | Link[3] Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors | nih.gov | Link[1] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | benthamdirect.com | Link
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of 2,7-Naphthyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities.[1][2][3][4][5] The isolation and purification of these compounds are critical steps in the drug development pipeline, with crystallization being a paramount technique for obtaining high-purity active pharmaceutical ingredients (APIs).[6][7] This document provides a comprehensive guide to the crystallization of 2,7-naphthyridine-4-carboxylic acid derivatives, focusing on practical techniques and the underlying scientific principles.
The successful crystallization of any compound is contingent on a thorough understanding of its physicochemical properties. For 2,7-naphthyridine-4-carboxylic acid derivatives, the presence of the aromatic rings, nitrogen heteroatoms, and the carboxylic acid group dictates their solubility and intermolecular interactions, which are key to forming a well-ordered crystal lattice.
Physicochemical Properties of 2,7-Naphthyridine-4-carboxylic Acid Derivatives
A foundational understanding of the physicochemical properties of 2,7-naphthyridine-4-carboxylic acid derivatives is crucial for developing effective crystallization strategies. These properties govern the solubility, stability, and intermolecular interactions of the molecules, all of which are critical factors in the formation of high-quality crystals.
The 2,7-naphthyridine core is a rigid, planar heterocyclic system. The presence of two nitrogen atoms within the aromatic rings influences the electron distribution and provides sites for hydrogen bonding. The carboxylic acid substituent at the 4-position introduces both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group). This functional group also imparts acidic properties to the molecule.
The interplay of these structural features results in a molecule with a propensity for strong intermolecular interactions, particularly hydrogen bonding. These interactions are fundamental to the formation of a stable crystal lattice. The planarity of the naphthyridine ring system can also lead to π-π stacking interactions between adjacent molecules in the crystal structure.
The solubility of these derivatives is highly dependent on the solvent system. The polar carboxylic acid group and the nitrogen heteroatoms suggest solubility in polar solvents, especially those capable of hydrogen bonding. However, the aromatic core is nonpolar, which can contribute to solubility in some organic solvents. The overall solubility profile will be a balance of these competing factors and will be further influenced by any additional substituents on the naphthyridine ring or the carboxylic acid.
It is also important to consider the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[6] The specific crystallization conditions, such as the choice of solvent, cooling rate, and degree of supersaturation, can influence which polymorph is obtained.[8][9]
A summary of the key physicochemical properties for a representative, unsubstituted 2,7-naphthyridine-4-carboxylic acid is presented in the table below. It is important to note that these values will vary for different derivatives.
| Property | Value/Description | Significance for Crystallization |
| Molecular Formula | C9H6N2O2 | Provides the elemental composition. |
| Molecular Weight | 174.16 g/mol | Influences diffusion and solubility. |
| pKa | The carboxylic acid moiety will have an acidic pKa. The naphthyridine nitrogens will have basic pKa values. | The ionization state of the molecule is pH-dependent, which significantly impacts solubility. pH adjustment can be used as a crystallization method. |
| Hydrogen Bonding | Contains both hydrogen bond donors (-OH) and acceptors (C=O, ring nitrogens). | Strong hydrogen bonding is a primary driver for crystal lattice formation. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and some polar protic solvents. Low solubility in nonpolar solvents. | Solvent selection is the most critical parameter for successful crystallization. |
| Polymorphism | The potential for multiple crystalline forms exists due to the complex intermolecular interactions.[9] | Different polymorphs can have different stability, solubility, and bioavailability. Controlling polymorphism is crucial in pharmaceutical development. |
Crystallization Techniques
The selection of an appropriate crystallization technique is paramount for obtaining high-quality crystals. Several methods are commonly employed for small organic molecules, and the optimal choice will depend on the specific properties of the 2,7-naphthyridine-4-carboxylic acid derivative and the desired crystal characteristics. The primary methods include slow evaporation, slow cooling, and vapor diffusion.
The following diagram illustrates a general workflow for selecting an appropriate crystallization technique.
Caption: A decision tree to guide the selection of a primary crystallization technique based on solubility characteristics.
Protocols
Slow Evaporation
This is often the simplest and most common method for obtaining single crystals.[10][11] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly.[12]
Principle: As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth.[12] The rate of evaporation is a critical parameter; slower rates generally yield larger and higher-quality crystals.[10]
Protocol:
-
Solvent Selection: Choose a solvent in which the 2,7-naphthyridine-4-carboxylic acid derivative has moderate solubility at room temperature.[13] Solvents like ethyl acetate, acetonitrile, or a mixture of solvents (e.g., dichloromethane/methanol) can be good starting points.[14]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. If necessary, gentle warming can be applied, but the solution should be allowed to cool back to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[13]
-
Evaporation Control: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[13]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Slow Cooling
Protocol:
-
Solvent Selection: Identify a solvent in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[17]
-
Solution Preparation: In a suitable flask, add the compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any undissolved material is present, perform a hot filtration to remove impurities.[6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in a Dewar flask filled with warm water or insulated with glass wool.[10]
-
Further Cooling: Once the solution has reached room temperature, it can be transferred to a refrigerator or freezer to maximize the yield of crystals.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Vapor Diffusion
Vapor diffusion is a versatile technique that is particularly useful when only small amounts of the compound are available.[18] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Principle: The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[12][18]
Protocol:
-
Solvent System Selection:
-
Solvent: A solvent in which the 2,7-naphthyridine-4-carboxylic acid derivative is readily soluble.
-
Anti-solvent: A more volatile solvent in which the compound is insoluble, but which is miscible with the primary solvent.[18] Common pairs include chloroform/hexane or methanol/diethyl ether.
-
-
Setup (Sitting Drop):
-
Sealing: Seal the container tightly to allow for vapor equilibration between the drop and the reservoir.[18][20]
-
Incubation: Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days.
-
Crystal Harvesting: Carefully retrieve the crystals from the drop once they have reached a suitable size.
Caption: Schematic of a sitting drop vapor diffusion crystallization setup.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).[21]- Nucleation is inhibited. | - Slowly evaporate some of the solvent.[21]- Add a seed crystal of the compound.[22]- Scratch the inside of the glass vessel with a glass rod at the meniscus.[21][22] |
| Oiling Out | - The compound's melting point is below the boiling point of the solvent.[21]- The solution is too concentrated, or cooling is too rapid.[23]- High levels of impurities are present.[21] | - Re-dissolve the oil by heating and add a small amount of additional solvent.[21]- Use a lower boiling point solvent or a solvent mixture.- Slow down the cooling rate.- Purify the compound further before crystallization. |
| Formation of a Powder or Microcrystals | - Nucleation is too rapid.[10]- Supersaturation is too high. | - Decrease the rate of solvent evaporation or cooling.- Use a more dilute solution.- Try a different solvent system. |
| Poor Crystal Quality | - Rapid crystal growth.- Presence of impurities. | - Slow down the crystallization process (slower evaporation or cooling).- Ensure the starting material is of high purity. |
Conclusion
The crystallization of 2,7-naphthyridine-4-carboxylic acid derivatives is a critical step for their purification and characterization. A systematic approach to solvent selection and the choice of crystallization technique, guided by the physicochemical properties of the specific derivative, will significantly increase the likelihood of obtaining high-quality crystals. The protocols and troubleshooting guide provided in this document serve as a starting point for the development of robust and reproducible crystallization procedures for this important class of compounds.
References
-
BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
University of Washington. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 143–152. Retrieved from [Link]
-
Unknown. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]
-
Rohani, S. (2013). Applications of the crystallization process in the pharmaceutical industry. Crystals, 3(1), 164-181. Retrieved from [Link]
-
IMSERC. (n.d.). Crystallography Crystallization Guide. Retrieved from [Link]
-
Sahu, S. K., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(10), 1629. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Selection of recrystallization solvent. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Majumdar, S., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 13(10), 2444–2453. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
MDPI. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. Retrieved from [Link]
-
ACS Publications. (2021, July 31). High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs. Crystal Growth & Design. Retrieved from [Link]
-
Chemspace. (n.d.). 8-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid. Retrieved from [Link]
-
Amanote Research. (n.d.). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Retrieved from [Link]
-
MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
-
Wiley. (n.d.). The Naphthyridines. Retrieved from [Link]
-
ResearchGate. (2025, November 16). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bia.si [bia.si]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Application Notes & Protocols: Developing and Utilizing Probes Based on the 2,7-Naphthyridine Scaffold
Authored by: A Senior Application Scientist
Abstract
The 2,7-naphthyridine core, a unique bicyclic heteroaromatic system, has emerged as a privileged scaffold in the development of advanced molecular probes. Its rigid, planar structure and tunable electronic properties make it an exceptional platform for creating fluorescent sensors with high quantum yields and significant Stokes shifts.[1][2] This guide provides a comprehensive overview of the design, synthesis, and application of 2,7-naphthyridine-based probes for researchers in cellular biology, medicinal chemistry, and drug development. We will delve into the rationale behind experimental design, provide detailed, validated protocols for synthesis and cellular imaging, and offer insights into the interpretation of results. The protocols are designed to be self-validating, ensuring robustness and reproducibility in your research endeavors.
Introduction: The 2,7-Naphthyridine Scaffold - A Versatile Tool for Sensing and Imaging
Naphthyridines, as isomers of pyridopyridine, represent a class of N-heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and antitumor effects.[3][4][5][6] The 2,7-naphthyridine isomer, in particular, has garnered significant attention as a core structure for fluorescent probes due to its favorable photophysical properties.[1][2][7] The arrangement of nitrogen atoms in the scaffold allows for the creation of molecules with unique electronic and binding properties, making them suitable for a range of applications from detecting specific biomolecules to imaging subcellular structures.[2][8]
The development of probes based on this scaffold is driven by the need for more sensitive and specific tools for understanding complex biological processes. For instance, 2,7-naphthyridine derivatives have been successfully employed to create "turn-on" fluorescent probes for the detection of biothiols like glutathione, a key player in cellular redox homeostasis.[1] Furthermore, their ability to interact with nucleic acids has led to the development of probes for imaging mitochondrial DNA and RNA.[2][7]
This guide will provide the foundational knowledge and practical protocols to empower researchers to harness the potential of the 2,7-naphthyridine scaffold in their own work.
Synthesis of a 2,7-Naphthyridine-Based Fluorescent Probe
The synthesis of 2,7-naphthyridine derivatives can be achieved through various routes, including the cyclocondensation and intramolecular cyclization of pyridine precursors.[3][4][5] Below is a representative protocol for the synthesis of a fluorescent 2,7-naphthyridine probe, adapted from methodologies described in the literature.
Workflow for the Synthesis of a 2,7-Naphthyridine Probe
Caption: A generalized workflow for the synthesis of a 2,7-naphthyridine-based probe.
Protocol 2.1: Synthesis of a 2,7-Naphthyridine Derivative
This protocol outlines a general procedure. Specific reaction conditions may need to be optimized based on the desired final product.
Materials:
-
Substituted pyridine precursor
-
Appropriate reagents for cyclization (e.g., acid or base catalysts)
-
Solvents (e.g., DMF, Ethanol)
-
Reagents for functionalization (e.g., a moiety with a reactive group for sensing a specific analyte)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the 2,7-Naphthyridine Core:
-
In a round-bottom flask, dissolve the substituted pyridine precursor in a suitable solvent.
-
Add the necessary reagents for the cyclization reaction. The choice of reagents and reaction conditions (temperature, time) will depend on the specific synthetic route being followed.[3][4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product. This may involve extraction with an organic solvent and washing with brine.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,7-naphthyridine core.
-
Characterize the structure of the core using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
-
-
Functionalization of the 2,7-Naphthyridine Core:
-
Dissolve the purified 2,7-naphthyridine core in an appropriate solvent.
-
Add the functionalization reagent. This reagent is chosen based on the desired application of the probe. For example, to create a probe for biothiols, a 2,4-dinitrobenzenesulfonate group can be introduced.[1]
-
Stir the reaction mixture under the optimized conditions (e.g., specific temperature, inert atmosphere).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform a work-up to isolate the crude functionalized probe.
-
Purify the final probe using column chromatography.
-
Confirm the structure of the final product by NMR and mass spectrometry.[9]
-
Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of the newly synthesized probe is crucial for its application in fluorescence-based assays.
Table 1: Key Photophysical Parameters to Characterize
| Parameter | Description | Typical Instrumentation |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs the most light. | UV-Vis Spectrophotometer |
| Emission Maximum (λem) | The wavelength at which the probe emits the most light after excitation. | Fluorometer |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable to minimize self-absorption.[1] | Calculated from absorption and emission data |
| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Fluorometer with an integrating sphere or relative to a known standard |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | UV-Vis Spectrophotometer (determined from a Beer-Lambert plot) |
Protocol 3.1: Measurement of Photophysical Properties
Materials:
-
Synthesized 2,7-naphthyridine probe
-
High-purity solvents (e.g., spectroscopic grade ethanol, DMSO)
-
Cuvettes for spectrophotometer and fluorometer
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
-
Absorption Spectroscopy:
-
Prepare a series of dilutions of the probe in the desired solvent.
-
Record the absorption spectra of the dilutions using a UV-Vis spectrophotometer.
-
Determine the λabs from the spectrum of a dilute solution.
-
Plot absorbance at λabs versus concentration to determine the molar extinction coefficient (ε) from the slope of the line (Beer-Lambert Law).
-
-
Fluorescence Spectroscopy:
-
Using a dilute solution of the probe, excite the sample at its λabs and record the emission spectrum.
-
Determine the λem from the emission spectrum.
-
Calculate the Stokes shift.
-
-
Quantum Yield Determination (Relative Method):
-
Choose a fluorescent standard with a known quantum yield and similar absorption and emission properties to your probe.
-
Prepare solutions of the standard and your probe with similar absorbances at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the probe.
-
Calculate the quantum yield of your probe using the following equation: Φprobe = Φstd * (Iprobe / Istd) * (Astd / Aprobe) * (ηprobe² / ηstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Application in Cellular Imaging
The true utility of a fluorescent probe is realized in its ability to visualize biological processes within living cells.
Workflow for Cellular Imaging with a 2,7-Naphthyridine Probe
Caption: A typical workflow for cellular imaging using a fluorescent probe.
Protocol 4.1: Live-Cell Imaging of an Analyte
This protocol provides a general framework for using a 2,7-naphthyridine probe for live-cell imaging. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.[10]
Materials:
-
Cells of interest (e.g., A549 human lung carcinoma cells) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
2,7-naphthyridine fluorescent probe stock solution (in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip and grow to 50-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the probe in serum-free medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the probe-containing serum-free medium to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh serum-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for your probe.
-
Acquire images and analyze the fluorescence intensity and localization within the cells. For "turn-on" probes, a significant increase in fluorescence should be observed in the presence of the target analyte.[1]
-
Bioconjugation of 2,7-Naphthyridine Probes
To target specific biomolecules or cellular compartments, 2,7-naphthyridine probes can be chemically linked to targeting moieties such as antibodies, peptides, or oligonucleotides.[8][11][12] This process, known as bioconjugation, greatly expands the utility of these probes.[12]
Conceptual Pathway for Bioconjugation
Caption: A simplified diagram illustrating the concept of bioconjugation.
Protocol 5.1: General Strategy for Bioconjugation
The specific protocol for bioconjugation will depend on the reactive groups present on the probe and the biomolecule. A common strategy involves amide coupling between a carboxylic acid on one molecule and an amine on the other.
-
Functionalization:
-
Synthesize the 2,7-naphthyridine probe with a reactive handle (e.g., a carboxylic acid, amine, azide, or alkyne).
-
Ensure the biomolecule of interest also has a complementary reactive group.
-
-
Activation (if necessary):
-
For amide coupling, the carboxylic acid on the probe is often activated using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
-
Conjugation Reaction:
-
Mix the activated probe with the biomolecule in a suitable buffer (e.g., PBS) at an optimized pH.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted probe and biomolecule. This can be achieved using techniques like size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using methods such as mass spectrometry, UV-Vis spectroscopy (to observe the absorption of both the probe and the biomolecule), and functional assays to ensure the biological activity of the biomolecule is retained.
-
Troubleshooting and Expert Insights
-
Low Fluorescence Signal: This could be due to low probe concentration, insufficient incubation time, or photobleaching. Optimize these parameters and use an anti-fade mounting medium if imaging fixed cells.
-
High Background Fluorescence: Inadequate washing can lead to high background. Ensure thorough washing steps. Alternatively, the probe may be non-specifically binding to cellular components. Consider modifying the probe structure to improve specificity.
-
Probe Precipitation: Some hydrophobic probes may precipitate in aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%).
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range for your probe.
Conclusion
The 2,7-naphthyridine scaffold provides a robust and versatile platform for the development of innovative fluorescent probes. By understanding the principles of their design, synthesis, and application, researchers can create powerful tools to investigate complex biological systems with high sensitivity and specificity. The protocols and insights provided in this guide are intended to serve as a starting point for the successful implementation of 2,7-naphthyridine-based probes in your research.
References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Anonymous. (n.d.). Fluorescent 2,7-Dialkylamino-[3][13]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. [Link]
-
Bentham Science. (2021, November 1). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
DeepDyve. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. Retrieved from [Link]
-
Oxford Academic. (2007). Synthesis of naphthyridine-conjugated DNA probes and their application to SNPs typing. Nucleic Acids Symposium Series, 51(1), 309-310. [Link]
-
Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]
-
ACS Publications. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6). [Link]
-
ResearchGate. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Retrieved from [Link]
-
Wójcicka, A., Spiegel, M., & Maczyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 16039. [Link]
-
ResearchGate. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst. [Link]
-
MDPI. (n.d.). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Retrieved from [Link]
-
MDPI. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International Journal of Molecular Sciences, 16(2), 4216-4244. [Link]
-
National Institutes of Health. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. Retrieved from [Link]
-
National Institutes of Health. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
-
MDPI. (2025). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Biosensors, 15(8), 643. [Link]
-
ACS Publications. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 481-487. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sciencegate.app [sciencegate.app]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of naphthyridine-conjugated DNA probes and their application to SNPs typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Naphthyridine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,7-Naphthyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important heterocyclic scaffold. The 2,7-naphthyridine core is a key structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor and antimicrobial effects[1][2][3].
However, the synthesis of substituted naphthyridines can be challenging, often plagued by low yields, harsh reaction conditions, and difficult purifications[4][5]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these challenges effectively.
Section 1: Overview of a Common Synthetic Pathway
A robust and frequently employed strategy for constructing the naphthyridine core, adaptable for our target molecule, is a variation of the Gould-Jacobs reaction. This multi-step process typically involves the condensation of an aminopyridine with a malonate derivative, followed by a high-temperature thermal cyclization and subsequent hydrolysis of the resulting ester. This approach offers a logical and versatile route to the desired carboxylic acid.
The proposed workflow is illustrated below. The key steps are:
-
Condensation: Reaction of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: High-temperature ring closure to form the naphthyridine core.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,7-Naphthyridines
Welcome, Scientists and Researchers,
This guide serves as a dedicated technical resource for overcoming the intricate challenges associated with the ring closure stage of 2,7-naphthyridine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. The 2,7-naphthyridine core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is a critical step in drug discovery and development.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the high-level, common questions that arise during the synthesis of 2,7-naphthyridine derivatives.
Q1: My 2,7-naphthyridine ring closure reaction is failing or giving very low yields. What are the first critical parameters I should investigate?
A1: When confronting a low-yielding or failed cyclization, a systematic evaluation of the fundamentals is the most efficient first step. Before delving into complex mechanistic problems, ensure the integrity of your basic reaction setup.
-
Reagent and Solvent Purity: This is the most common culprit. Many cyclization reactions, especially those catalyzed by transition metals, are highly sensitive to oxygen and moisture.[4] Ensure that all solvents are rigorously dried (anhydrous) and that reagents are pure. Impurities can poison catalysts or participate in unwanted side reactions.
-
Inert Atmosphere: For any reaction employing organometallic or transition-metal catalysts (e.g., Pd, Ag, Co, Ru), maintaining a strict inert atmosphere (Nitrogen or Argon) is non-negotiable.[4] Degas your solvents and use proper Schlenk line or glovebox techniques.
-
Reaction Temperature: Temperature control is crucial. A temperature too low may lead to an impractically slow reaction rate, while excessive heat can cause decomposition of your starting materials, intermediates, or the desired product, leading to complex mixtures.[4]
This initial checklist forms the foundation of good synthetic practice and often resolves issues without needing to alter the core methodology.
Q2: What are the primary synthetic strategies for forming the 2,7-naphthyridine ring, and what is a key challenge for each?
A2: The construction of the 2,7-naphthyridine scaffold can be approached through several pathways, each with its own advantages and common pitfalls. The majority of methods involve the cyclocondensation or intramolecular cyclization of highly functionalized pyridine derivatives.[1][2]
| Synthetic Strategy | Description | Common Challenge |
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] | Poor Regioselectivity: The reaction can produce isomeric products if the ketone is unsymmetrical. Catalyst choice is critical to direct the cyclization.[6][7] |
| Transition-Metal Catalysis | Cross-coupling and cyclization reactions catalyzed by metals like Palladium (Pd), Silver (Ag), Cobalt (Co), or Rhodium (Rh).[8][9] | Catalyst Deactivation: The nitrogen atoms in the pyridine precursors or naphthyridine product can coordinate strongly to the metal center, inhibiting catalytic turnover.[10][11] |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition involving an imine (as the dienophile or part of the diene) to form the second pyridine ring. | Precursor Stability & Reactivity: The dienes or imines required can be unstable or require harsh conditions for their formation and subsequent cyclization. |
| Rearrangement Reactions | Formation of the scaffold through the rearrangement of other heterocyclic systems, such as pyrrolo[3,4-c]pyridines.[1][2] A Smiles rearrangement has also been utilized.[1][12] | Limited Scope: These methods are often specific to certain substitution patterns and may not be broadly applicable. |
Q3: How do I select the appropriate catalyst for my cyclization reaction?
A3: Catalyst selection is dictated by your chosen synthetic route and the specific functionalities on your precursors.
-
For Friedländer Reactions: While classic conditions use strong acids or bases, these can be harsh. Modern protocols often employ milder and more selective catalysts. For instance, novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to provide excellent reactivity and high regioselectivity for 2-substituted products.[6][7]
-
For Transition-Metal Catalysis: The choice of metal is key.
-
Silver (Ag) catalysts have proven effective for one-pot syntheses involving sequential Michael additions and cyclizations, showing high functional group tolerance.[8]
-
Cobalt (Co) catalysts (e.g., CoCl₂) are useful for cross-coupling reactions of chloronaphthyridines with organomagnesium and organozinc reagents.[9]
-
Palladium (Pd) catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build the necessary precursors for intramolecular cyclization.[13]
-
The decision should be based on literature precedent for similar substrates and the catalyst's known tolerance for the functional groups present in your molecules.
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Workflow for Troubleshooting Low Cyclization Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,7-Naphthyridine-4-Carboxylic Acid Intermediates
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2,7-naphthyridine-4-carboxylic acid and its synthetic intermediates. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,7-naphthyridine-4-carboxylic acid and its precursors.
Issue 1: Low Purity of 2,7-Naphthyridine-4-Carboxylic Acid After Initial Precipitation/Crystallization
Question: I've completed the hydrolysis of my ester intermediate to 2,7-naphthyridine-4-carboxylic acid and precipitated the product by acidifying the reaction mixture. However, my NMR/LC-MS analysis shows significant impurities. What went wrong?
Answer: This is a common issue that can arise from several factors related to the precipitation process and the nature of the impurities.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The most common impurity is the unreacted ester starting material. The ester is often less polar than the carboxylic acid and can be tricky to remove by simple precipitation.
-
Troubleshooting Steps:
-
Confirm Complete Hydrolysis: Before acidification, ensure the hydrolysis is complete by running a TLC or LC-MS of the reaction mixture. The spot/peak corresponding to the starting ester should be absent.
-
Optimize Hydrolysis Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH). Using a co-solvent like ethanol can also improve the solubility of the ester and facilitate hydrolysis.[1]
-
-
-
Co-precipitation of Impurities: The rapid precipitation of your product upon acidification can trap both organic and inorganic impurities.
-
Troubleshooting Steps:
-
Controlled Acidification: Add the acid dropwise while vigorously stirring the solution. This promotes the formation of a more crystalline and less amorphous solid, which is less likely to occlude impurities.
-
Thorough Washing: After filtration, wash the solid product thoroughly with cold deionized water to remove any inorganic salts. A subsequent wash with a small amount of a cold organic solvent in which the product is sparingly soluble (e.g., cold ethanol or diethyl ether) can help remove organic impurities.
-
-
-
Presence of Highly Polar Impurities: If the impurities are also carboxylic acids or other polar compounds, they may co-precipitate with your product.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for purifying the final product.[1] Experiment with different solvent systems. Given the structure, a polar protic solvent or a mixture including one is a good starting point.
-
Acid-Base Extraction: If recrystallization is challenging, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (if possible) and a dilute aqueous base. The aqueous layer containing the deprotonated carboxylic acid can then be washed with an organic solvent to remove neutral impurities. Re-acidification of the aqueous layer should yield a purer product.
-
-
Experimental Protocol: Recrystallization of 2,7-Naphthyridine-4-Carboxylic Acid
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures, DMF/water). The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Issue 2: Poor Separation During Column Chromatography of Intermediates
Question: I am trying to purify a 2,7-naphthyridine intermediate using silica gel column chromatography, but I'm getting poor separation of my product from impurities. What can I do to improve this?
Answer: Poor separation in column chromatography of nitrogen-containing heterocycles is a frequent challenge, often due to their polarity and interactions with the stationary phase.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase: The polarity of your eluent may not be optimal for separating your compound from impurities.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems. Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound. Common solvent systems for naphthyridine derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[2]
-
-
-
Peak Tailing/Streaking: The basic nitrogen atoms in the naphthyridine ring can interact with the acidic silanol groups on the silica gel surface, leading to tailing peaks and poor separation.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity for your compounds.[2]
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation.
-
Troubleshooting Steps:
-
Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter.
-
-
Experimental Protocol: General Column Chromatography for Naphthyridine Intermediates
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica gel.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column and allow it to adsorb onto the silica gel.[2]
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity if using a gradient.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the pure fractions and remove the solvent under reduced pressure.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2,7-naphthyridine-4-carboxylic acid?
A1: The impurities will depend on the specific synthetic route, but common ones include:
-
Unreacted Starting Materials: Such as the initial pyridine derivative or the active methylene compound used in the cyclization step.
-
Incomplete Cyclization Products: Intermediates that have not fully cyclized to form the naphthyridine ring.
-
Hydrolysis Intermediates: If the final step is the hydrolysis of an ester, the corresponding ester is a very common impurity.
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of other naphthyridine isomers is possible.[1]
Q2: My 2,7-naphthyridine intermediate is a dark oil and won't crystallize. How can I purify it?
A2: Oily products can be challenging. Here are a few strategies:
-
Column Chromatography: This is often the best method for purifying oils. Follow the troubleshooting guide above to optimize your separation.
-
Trituration: Try dissolving the oil in a small amount of a solvent and then adding a non-solvent to precipitate the product. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Distillation: If the compound is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method.
Q3: I'm performing an acid-base extraction to purify my 2,7-naphthyridine-4-carboxylic acid. What are some key considerations?
A3: Acid-base extraction is an excellent technique for this compound.
-
Choice of Base: Use a base that is strong enough to deprotonate the carboxylic acid but will not cause other reactions. A dilute solution of sodium hydroxide or sodium carbonate is usually sufficient.
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which your neutral impurities are soluble. Dichloromethane or ethyl acetate are common choices.
-
Complete Neutralization: When re-acidifying the aqueous layer to precipitate your product, ensure you add enough acid to fully protonate the carboxylate. Check the pH with litmus paper. Add the acid slowly to avoid excessive heat generation.
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Summary of Purification Techniques
| Purification Technique | Best For | Key Considerations |
| Recrystallization | Crystalline solids | Proper solvent selection is crucial. Slow cooling promotes the formation of purer crystals.[1] |
| Column Chromatography | Oils or complex mixtures of solids | Requires careful selection of stationary and mobile phases. Basic modifiers can improve separation for nitrogen heterocycles.[2] |
| Acid-Base Extraction | Carboxylic acids and other acidic/basic compounds | Efficient for separating acidic/basic compounds from neutral impurities. Requires immiscible organic and aqueous phases. |
| Trituration | Solids with small amounts of impurities | A quick method for removing soluble impurities from a solid product. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
- Benchchem. (n.d.). Purification of Benzo[c]naphthyridine derivatives using column chromatography.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- Ghorbani-Vaghei, R., & Malaekeh, M. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3425.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate.
- Ghorbani-Vaghei, R., & Malaekeh, M. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.
- Chen, Y., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC.
-
Furlan, B., et al. (n.d.). 7H-Naphtho[1.2,3- ijI[2][3]naphthyridin-7-one. LOCKSS: Serve Content. Retrieved from
- Wójcicka, A., et al. (2015). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.
- Al-Hiari, Y. M. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal, 10(3), 758-765.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
- Cheng, C., et al. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Researcher.Life.
- Sigma-Aldrich. (n.d.). 2,7-naphthyridine-1-carboxylic acid.
- Nangia, A., & Desiraju, G. R. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 66(26), 9014-9022.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC.
- Chen, Y., et al. (2010). One-pot Synthesis and Antimicrobial Activity of Novel Naphthyridine Derivatives. Researcher.Life.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- George, H. (1969). 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation. U.S. Patent No. 3,429,887. Washington, DC: U.S. Patent and Trademark Office.
Sources
Technical Support Center: Troubleshooting Side Reactions in 2,7-Naphthyridine Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 2,7-naphthyridine derivatives—critical pharmacophores in oncology and neuropharmacology—is notoriously plagued by regioselectivity issues, unexpected rearrangements, and polymerization. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you bypass common synthetic bottlenecks.
Section 1: Transition-Metal Catalyzed Cross-Coupling
Q: When performing cross-coupling on dihalogenated 2,7-naphthyridines (e.g., 1-chloro-4-iodo-2,7-naphthyridine), why do I observe dehalogenation and poor regioselectivity?
A: This is a fundamental issue of bond dissociation energies and catalyst activation modes. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Palladium-catalyzed Negishi coupling selectively undergoes concerted oxidative addition at the C-4 iodine. However, attempting to couple the C-1 chlorine using the same Pd catalyst often leads to catalyst deactivation or over-reduction (dehalogenation) due to the highly electron-deficient nature of the naphthyridine core.
To resolve this, you must switch catalytic systems between steps. A Cobalt-catalyzed system for the second step utilizes a single-electron transfer (SET) mechanism that efficiently activates the C–Cl bond without requiring the cleavage of the strong C–Cl bond via standard oxidative addition[1]. Furthermore, adding sodium formate during the Cobalt step acts as a reducing agent to maintain the active Co(I) species, suppressing dehalogenation[1].
Stepwise Regioselective Cross-Coupling Workflow for Dihalogenated 2,7-Naphthyridines.
Protocol 1: Stepwise Regioselective Cross-Coupling
Self-Validating System: This protocol uses orthogonal reactivity to ensure absolute regiocontrol. TLC validation is mandatory between steps to prevent mixed coupling.
-
C–I Activation (Negishi Coupling): Charge a flame-dried flask with 1-chloro-4-iodo-2,7-naphthyridine (1.0 equiv) and Pd(PPh3)4 (5 mol%) under argon. Add anhydrous THF, followed by the dropwise addition of PhZnCl (1.1 equiv) at 0 °C.
-
Kinetic Validation: Warm to 25 °C and stir for 2 hours. Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The starting material spot must be completely consumed. If unreacted starting material remains, do not proceed; add 0.1 equiv additional PhZnCl. Proceeding prematurely will result in inseparable bis-coupled side products.
-
Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the intermediate 1-chloro-4-phenyl-2,7-naphthyridine.
-
C–Cl Activation (Cobalt Coupling): In a separate flask, dissolve the intermediate in THF. Add CoCl2·2LiCl (5 mol%) and HCO2Na (50 mol%). Causality Note: HCO2Na prevents the premature precipitation of inactive cobalt black.
-
Final Coupling: Add ArZnCl (1.5 equiv) and stir at 25 °C until complete consumption of the intermediate is observed. Work up as before to isolate the 1-aryl-4-phenyl-2,7-naphthyridine[1].
Section 2: Intramolecular Cyclizations & Rearrangements
Q: During the synthesis of furo[2,3-c]-2,7-naphthyridines via the cyclization of alkoxyacetamides, I am isolating 1,3-diamino-2,7-naphthyridines as a major side product. What is the mechanistic cause?
A: Your reaction is being hijacked by a Smiles-type rearrangement. When you expose the alkoxyacetamide precursor to basic conditions, the intended pathway is an O-alkylation that closes the furan ring. However, because the 2,7-naphthyridine ring is highly electron-deficient, the nucleophilic amine can attack the aromatic ring intramolecularly (ipso-substitution)[2].
This forms a spiro-Meisenheimer complex. If the reaction temperature is too high or the base is too strong, this thermodynamic sink leads to the migration of the heteroatom chain, resulting in the "unexpected" 1,3-diamino-2,7-naphthyridine derivative instead of the desired furo-annulation[2].
Competing Pathways: Furo-annulation vs. Smiles Rearrangement in 2,7-Naphthyridines.
Section 3: Multi-Component Condensations
Q: When attempting a one-pot "on-water" multi-component synthesis of benzo[c]pyrazolo[2,7]naphthyridines from isatin, malononitrile, and 3-aminopyrazole, my yields are extremely low (10–15%) with significant polymeric side products. How can I optimize this?
A: While one-pot multi-component reactions (MCRs) are highly atom-economical, the simultaneous presence of all reagents at elevated temperatures leads to competing Knoevenagel condensations and unselective Michael additions that fail to cyclize, forming oligomers.
To bypass this, you must artificially enforce a kinetic pause by isolating the spiro-intermediate. By forming the spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] intermediate first, and then subjecting it to basic hydrolysis in a distinct second step, the decarboxylation and aromatization are tightly controlled, driving the reaction to the target naphthyridine with excellent yields[3].
Protocol 2: Two-Step Synthesis of Benzo[c]pyrazolo[2,7]naphthyridines
Self-Validating System: This protocol relies on visual phase and color changes to confirm the successful transition between intermediates.
-
Intermediate Formation: Fuse isatin (2 mmol), malononitrile (2 mmol), and 3-aminopyrazole (2 mmol) in water (2–5 equiv) at 110 °C. Stir until a solid spiro-intermediate mass forms.
-
Basic Hydrolysis & Cyclization: Once the intermediate is fully formed, add aqueous NaOH (10% w/v) directly to the vessel and reflux for an additional 2–3 hours.
-
Visual Validation Check: The reaction mixture will undergo a distinct color change from pale yellow/orange to deep conjugated hues as decarboxylation and aromatization occur. The precipitation of the highly conjugated benzo[c]pyrazolo[2,7]naphthyridine serves as a visual indicator of successful ring closure.
-
Isolation: Filter the precipitate, wash with cold water to remove residual base, and recrystallize from ethanol[3].
Quantitative Data Summary
The table below summarizes the drastic differences in yield when utilizing optimized catalytic and step-wise methodologies compared to direct or unoptimized attempts.
Table 1. Yield Optimization in 2,7-Naphthyridine Functionalization
| Substrate | Reagents / Conditions | Target Product | Isolated Yield | Mechanistic Note |
| 1-chloro-2,7-naphthyridine | PhCH₂CH₂MgCl, 5% CoCl₂, THF, 25°C | 1-phenethyl-2,7-naphthyridine | 82% | SET mechanism avoids C-Cl over-reduction[1]. |
| 1-chloro-2,7-naphthyridine | MeMgCl, 5% CoCl₂, THF, 25°C | 1-methyl-2,7-naphthyridine | 98% | Highly efficient alkylation without dehalogenation[1]. |
| 1-chloro-4-iodo-2,7-naphthyridine | 1) PhZnCl (Pd-cat) 2) ArZnCl (Co-cat) | 1-aryl-4-phenyl-2,7-naphthyridine | 91% | Orthogonal cross-coupling maintains perfect regiocontrol[1]. |
| Isatin + Malononitrile + Pyrazole | One-pot simultaneous fusion (H₂O) | Benzo[c]pyrazolo[2,7]naphthyridine | 10–15% | Plagued by polymerization and incomplete cyclization[3]. |
| Isatin + Malononitrile + Pyrazole | Two-step via spiro-intermediate | Benzo[c]pyrazolo[2,7]naphthyridine | >80% | Kinetic pause prevents competing Michael additions[3]. |
References
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, ACS Publications.[Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, PMC (NIH).[Link]
-
Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines. RSC Advances, RSC Publishing.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[ c ]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09148C [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2,7-Naphthyridines
Welcome to the technical support center for the functionalization of 2,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of this important heterocyclic scaffold. The 2,7-naphthyridine core is a key pharmacophore in numerous biologically active compounds, and its effective functionalization is critical for the development of new therapeutic agents.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the functionalization of 2,7-naphthyridines. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and achieve desired regioselectivity.
I. General Troubleshooting and FAQs
This section addresses common issues that can arise during the functionalization of 2,7-naphthyridines, regardless of the specific reaction type.
FAQ 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is a frequent issue in heterocyclic chemistry. A systematic approach to troubleshooting is essential.
-
Inert Atmosphere and Solvent Quality: Palladium catalysts, commonly used for these transformations, are highly sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that anhydrous, degassed solvents are used. The presence of water and oxygen can lead to catalyst deactivation and the formation of inactive "palladium black."[4]
-
Catalyst and Ligand Integrity: The choice and quality of the catalyst and ligand are paramount.[5][6]
-
Pre-catalyst Activation: Many modern palladium catalysts are provided as stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[4] Inefficient activation can lead to a low concentration of the active catalyst.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[4] Ensure they have been stored under an inert atmosphere.
-
-
Reaction Temperature: C-H activation and cross-coupling reactions often require elevated temperatures to proceed efficiently.[7] However, excessive heat can lead to catalyst decomposition.[4] A systematic temperature screen is often necessary.
-
Substrate Purity: Impurities in your 2,7-naphthyridine starting material can poison the catalyst. Ensure your substrate is of high purity.
FAQ 2: I am observing the formation of a black precipitate in my reaction, and the reaction has stalled. What is happening?
The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, aggregated form of palladium metal.[4]
-
Causes:
-
Solutions:
-
Improve degassing procedures (e.g., freeze-pump-thaw cycles).
-
Screen a panel of ligands to find one that better stabilizes the catalyst for your specific substrate.
-
Consider lowering the reaction temperature and extending the reaction time.
-
FAQ 3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
Achieving high regioselectivity is a common challenge due to the presence of multiple C-H bonds with similar electronic properties.[7]
-
Directing Groups: The use of a directing group on your 2,7-naphthyridine substrate can be a powerful strategy to control regioselectivity in C-H functionalization reactions.
-
Ligand Effects: The steric and electronic properties of the ligand can significantly influence the regiochemical outcome of the reaction.[7] Bulky ligands can favor functionalization at less sterically hindered positions.
-
Reaction Conditions: Solvent, temperature, and additives can all play a role in directing the reaction to a specific position. A thorough optimization of these parameters is often required.
Troubleshooting Workflow for Low Yield or No Reaction
Caption: A systematic approach to troubleshooting low-yield reactions.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2,7-naphthyridines. The most common examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]
FAQ 4: My Suzuki-Miyaura coupling with a halo-2,7-naphthyridine is sluggish. What are the key parameters to optimize?
-
Choice of Palladium Source and Ligand: This is often the most critical factor. For less reactive aryl chlorides, more electron-rich and bulky ligands are often required to promote oxidative addition.[10]
-
Base: The choice of base is crucial and can be substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio can affect the solubility of the reagents and the overall reaction rate.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially at high temperatures.[10] Use fresh, high-purity boronic acids.
Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Variation | Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Improved catalytic activity and stability |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Enhanced reaction rate and yield |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Optimized transmetalation step |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Improved solubility and reaction kinetics |
| Temperature | 80-120 °C | Increased reaction rate |
FAQ 5: I am having trouble with the Buchwald-Hartwig amination of a halo-2,7-naphthyridine. What are some common pitfalls?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8]
-
Base Selection: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are typically required. The choice of base can be critical and may need to be optimized for your specific substrate and amine.
-
Ligand Choice: A wide variety of specialized phosphine ligands (e.g., Josiphos, XPhos) have been developed for this reaction.[11] Screening a range of ligands is often necessary to find the optimal one.
-
Amine Purity: The purity of the amine coupling partner is crucial. Impurities can poison the catalyst.[4]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more forcing conditions or more active catalyst systems.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the halo-2,7-naphthyridine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[9]
III. Direct C-H Functionalization
Direct C-H functionalization offers a more atom- and step-economical approach to modifying the 2,7-naphthyridine core by avoiding the need for pre-functionalization.[9]
FAQ 6: I am attempting a direct C-H arylation of a 2,7-naphthyridine, but the reaction is not selective. What can I do?
-
Directing Groups: As mentioned earlier, installing a directing group is a highly effective strategy to control regioselectivity.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Some ligands may favor functionalization at a specific position due to steric or electronic effects.
-
Oxidant: Many C-H activation reactions require an oxidant. The choice of oxidant (e.g., Ag₂CO₃, K₂S₂O₈) can influence the reaction outcome.
-
Solvent: The solvent can play a significant role in regioselectivity. Polar aprotic solvents like DMAc or DMF are often used.
Decision Tree for Optimizing Direct C-H Arylation
Caption: A workflow for improving regioselectivity in direct C-H arylation reactions.
General Protocol for Directed C-H Arylation
-
Reaction Setup: To an oven-dried reaction vessel, add the 2,7-naphthyridine substrate with a directing group (1.0 equiv), the aryl halide (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMAc) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 120-140 °C) for the specified time (e.g., 12-24 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
IV. Lithiation and Other Functionalization Methods
FAQ 7: I am considering a directed lithiation approach. What are the key considerations for 2,7-naphthyridines?
Directed ortho-metalation (DoM) using a strong lithium base can be a powerful method for regioselective functionalization.
-
Choice of Base: Strong, sterically hindered bases like (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) are often effective for the lithiation of N-heterocycles.[12]
-
Directing Group: The presence and position of directing groups (e.g., methoxy, chloro) on the 2,7-naphthyridine ring will dictate the site of lithiation.[12]
-
Temperature Control: These reactions are typically carried out at low temperatures (e.g., -40 °C to -78 °C) to control the reactivity and prevent side reactions.
-
Electrophile Quench: A wide variety of electrophiles can be used to trap the lithiated intermediate, allowing for the introduction of diverse functional groups.
V. Conclusion
The successful functionalization of 2,7-naphthyridines is a multifaceted challenge that requires careful consideration of numerous reaction parameters. This technical support guide provides a framework for troubleshooting common issues and optimizing reaction conditions. By systematically evaluating the catalyst system, solvent, base, temperature, and substrate quality, researchers can significantly improve the efficiency and selectivity of their synthetic transformations.
VI. References
-
[Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[13][14]naphthyridines - RSC Publishing]([Link])
-
[Regioselective, one-pot, multi-component, green synthesis of substituted benzo[ c ]pyrazolo[13][14]naphthyridines - ResearchGate]([Link])
-
[Fluorescent 2,7-Dialkylamino-[1][2]-Naphthyridines: Preparation and Spectroscopic Properties - MDPI]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of 2,7-Naphthyridine Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low solubility issues encountered with 2,7-naphthyridine compounds during in vitro and cell-based assays. The content is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My 2,7-naphthyridine compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause of this?
This is a common phenomenon known as "solvent shock" or precipitation.[1] Your 2,7-naphthyridine compound is likely highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but has low aqueous solubility.[2] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit in the new environment and precipitate out of solution.[3] Many heterocyclic compounds, including 2,7-naphthyridine derivatives, are prone to this issue due to their often rigid, planar structures and lipophilic nature.[4][5]
Q2: What are the critical first steps to systematically troubleshoot the solubility of a new 2,7-naphthyridine derivative?
A systematic approach is crucial to effectively address solubility issues. The initial steps should focus on characterizing the compound's fundamental physicochemical properties:
-
Solvent Solubility Screening: Determine the compound's approximate solubility in a variety of common solvents with differing polarities. This should include water, phosphate-buffered saline (PBS) at physiological pH (7.4), and organic solvents like ethanol, polyethylene glycol (PEG) 400, and DMSO.[6][7] This initial screen will provide a baseline understanding of the compound's solubility profile.
-
pH-Dependent Solubility Profile: Due to the presence of basic nitrogen atoms in the naphthyridine core, the solubility of these compounds is often pH-dependent.[6] Determining the solubility across a range of pH values (e.g., pH 2, 5, 7.4, and 9) is essential. This will help you understand the compound's ionization state and its impact on solubility.[8]
-
Physicochemical Characterization: If not already known, determining the compound's pKa is critical for predicting its ionization state at different pH levels.[6] This information is invaluable for developing strategies like pH adjustment or salt formation to enhance solubility.
Q3: How do I differentiate between kinetic and thermodynamic solubility, and why is it important for my assays?
Understanding the difference between kinetic and thermodynamic solubility is crucial for interpreting your assay results correctly.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[9] It represents the maximum amount of a substance that can be dissolved under equilibrium conditions.
-
Kinetic solubility , on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[10][11] The measurement is taken before the system reaches thermodynamic equilibrium.[9]
Why it matters: Kinetic solubility values are often higher than thermodynamic solubility because the compound can remain in a supersaturated state for a period.[12] However, this supersaturated state is metastable, and the compound may precipitate over time.[9] For screening assays, kinetic solubility is often the more relevant measure, but for later-stage development, understanding the thermodynamic solubility is critical for formulation.[13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Explanation: This is a classic case of solvent shock, where the rapid change in solvent polarity causes the compound to crash out of solution.[1]
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay between 0.1% and 0.5%.[3] While higher concentrations can aid solubility, they may also introduce artifacts or cellular toxicity.[2]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock into your aqueous buffer, and then use this to make the final dilution.[3]
-
Gentle Mixing: Add the compound stock solution dropwise to the pre-warmed assay buffer while gently swirling or vortexing to ensure rapid and uniform dispersion.[14]
Issue 2: Compound Precipitates Over Time in the Incubator
Explanation: This delayed precipitation can be due to several factors, including temperature effects, pH shifts in the media, or interactions with media components.
Solutions:
-
Evaluate Temperature Effects: Some compounds are less soluble at 37°C.[15] Ensure your incubator temperature is stable.
-
Monitor pH Stability: Cellular metabolism can acidify the culture medium over time, which can alter the ionization state and solubility of your compound.[1] Consider using a more robustly buffered medium.
-
Assess Serum Interactions: If using a serum-containing medium, your compound might be binding to proteins and precipitating.[15] Try reducing the serum concentration or using a serum-free medium if compatible with your cells.
Issue 3: Inconsistent Results and Suspected Microsolubility Issues
Explanation: Even without visible precipitation, your compound may be forming small aggregates that can lead to inconsistent results in your assays.
Solutions:
-
Incorporate Co-solvents: The use of water-miscible organic co-solvents can enhance the solubility of your compound.[16] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[17][]
-
Consider Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain the compound in a solubilized state.[7]
-
pH Adjustment: Based on your compound's pKa, adjusting the pH of the assay buffer to favor the more soluble ionized form can be a simple and effective strategy.[6]
Experimental Protocols & Data Presentation
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Aseptically weigh the required amount of your 2,7-naphthyridine compound.[19]
-
Transfer the powder to a sterile microcentrifuge tube.[19]
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.[1]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for compounds that are not temperature-sensitive.[14]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[20]
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the 2,7-naphthyridine compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous assay buffer.
-
Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should be kept low, typically ≤1%).
-
Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at room temperature.
-
Analyze the concentration of the compound in the supernatant by a suitable method, such as HPLC-UV or LC-MS/MS, after filtering or centrifugation to remove any precipitate.
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Increases the fraction of the more soluble ionized form of the compound. | 2 to >100 | Only applicable to ionizable compounds.[] |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. | 2 to 50 | Potential for co-solvent to affect assay performance or cell viability.[17][21] |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility. | 5 to >100 | Can interfere with certain assay formats. |
| Cyclodextrins | Form inclusion complexes with the drug, providing a hydrophilic exterior. | 10 to >1000 | Can be a more complex formulation approach.[22][23] |
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting compound precipitation in assays.
Impact of pH on the Solubility of a Basic Compound
Caption: The relationship between pH and the solubility of a basic compound like 2,7-naphthyridine.
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17).
- Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- (n.d.).
- Benchchem. (n.d.).
- Benchchem. (2025, December).
- (n.d.).
- Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Aqueous Solubility Assay.
- WuXi AppTec. (2024, March 15).
- Emulate. (n.d.).
- Al-Kassas, R., & Al-Ghazali, M. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Patel, J. R., & Patel, A. B. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Pharmaceutical Development and Technology, 20(4), 435-443.
- Benchchem. (2025).
- (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- BOC Sciences. (n.d.).
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(4), 10-15.
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Smith, E. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1134–1139.
- Wróbel, M. P., & Olas, B. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5059.
- (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- Gucky, T., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3421.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
- Drewry, D. H., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Chemical Biology, 18(4), 785–796.
- Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 959–963.
- (2025, October 27).
- Gucky, T., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(15), 4583.
- (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Li, P., & Zhao, L. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Pharmaceutical Research, 25(3), 535-544.
- Bergström, C., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(2), 79-82.
- Scott, J. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16671–16690.
- (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Loftsson, T., et al. (2015). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Pharmaceutical Sciences, 104(12), 4165-4174.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. emulatebio.com [emulatebio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. scispace.com [scispace.com]
- 19. crispmaastricht.nl [crispmaastricht.nl]
- 20. medchemexpress.cn [medchemexpress.cn]
- 21. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
How to avoid unexpected rearrangements in naphthyridine synthesis
A Guide to Preventing and Troubleshooting Unexpected Rearrangements
Welcome to the Technical Support Center for Naphthyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the naphthyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to anticipate, diagnose, and resolve unexpected rearrangements in your synthetic routes.
Naphthyridine cores are central to a wide array of pharmaceuticals and functional materials. However, their synthesis is often plagued by a variety of side reactions, particularly rearrangements that can lead to isomeric impurities or entirely unexpected products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your target naphthyridine with high fidelity.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate troubleshooting steps for issues encountered during naphthyridine synthesis.
Q1: My Friedländer reaction is giving me a mixture of regioisomers. How can I improve the selectivity?
A1: The regioselectivity of the Friedländer annulation with unsymmetrical ketones is a classic challenge. The reaction can proceed via two different enolates, leading to a mixture of products. To favor the formation of the 2-substituted naphthyridine, consider the following:
-
Catalyst Choice: Cyclic secondary amines, particularly pyrrolidine derivatives like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the 2-substituted product.[1]
-
Slow Addition: Adding the methyl ketone substrate slowly to the reaction mixture can significantly increase regioselectivity.
-
Temperature Control: Higher temperatures have been observed to positively influence the regioselectivity towards the 2-substituted isomer.[1]
-
Substrate Modification: Attaching a phosphonate group to one of the α-carbons of the ketone can perfectly control the regioselectivity.[2]
Q2: I'm observing significant tar formation in my Skraup synthesis. What's causing this and how can I prevent it?
A2: Tar formation is a common side reaction in the Skraup synthesis due to the polymerization of acrolein under harsh acidic and high-temperature conditions.[3] To minimize this:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the reaction's exothermicity.[3]
-
Controlled Reagent Addition: Slowly add concentrated sulfuric acid with efficient cooling.[3]
-
Gradual Heating: Gently heat the reaction mixture initially. Once the exothermic reaction begins, you can often remove the external heat source.[3]
Q3: My Hantzsch synthesis yielded an unexpected naphthyridine derivative instead of the expected dihydropyridine. Why did this happen?
A3: The Hantzsch reaction can sometimes lead to unexpected products, including naphthyridine derivatives, through a [4+2] cycloaddition of a heterodiene intermediate with a 1,4-dihydropyridine derivative formed in situ.[3][4][5] The formation of these unexpected products is highly dependent on the specific substrates and reaction conditions. To favor the desired dihydropyridine, consider optimizing the temperature and reaction time, as prolonged heating can promote side reactions.
Q4: I suspect a Smiles rearrangement is occurring in my synthesis. What are the tell-tale signs and how can I confirm it?
A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In naphthyridine synthesis, it can occur when a suitable nucleophile is present on a side chain attached to the naphthyridine core, which then attacks an activated position on the ring.[6][7][8] Key indicators include:
-
An unexpected change in the substitution pattern of the naphthyridine core.
-
The migration of a functional group from a side chain to the ring.
Confirmation can be achieved through detailed spectroscopic analysis (NMR, MS) of the product to elucidate its structure.
Troubleshooting Guides
This section provides more detailed troubleshooting strategies for specific and challenging rearrangements encountered during naphthyridine synthesis.
Issue 1: Uncontrolled Regioselectivity in Friedländer Synthesis
The Friedländer synthesis is a powerful tool for constructing naphthyridine rings, but controlling regioselectivity with unsymmetrical ketones is a significant hurdle.
Understanding the Root Cause
The reaction proceeds through an aldol-type condensation followed by cyclization and dehydration. With an unsymmetrical ketone, two different enolates can form, leading to two possible regioisomers. The ratio of these isomers is influenced by the relative stability of the enolates and the transition states leading to the cyclized products.
Mitigation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Catalyst Selection | Amine catalysts, such as pyrrolidine derivatives, can selectively activate the methyl group of a methyl ketone, favoring the formation of the 2-substituted product.[6] | The choice of catalyst is critical. Bicyclic pyrrolidines like TABO have shown excellent results.[1] |
| Reaction Conditions | Slow addition of the ketone and elevated temperatures can kinetically favor the formation of the less sterically hindered enolate, leading to higher regioselectivity.[1] | Optimization of addition rate and temperature is crucial for each specific substrate. |
| Substrate Modification | Introducing a directing group, such as a phosphonate, on one of the α-carbons of the ketone can force the reaction to proceed through a specific enolate.[2] | This requires an additional synthetic step to prepare the modified ketone. |
Experimental Protocol: Regioselective Friedländer Synthesis using TABO Catalyst
-
To a solution of the o-aminopyridine carbaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add the TABO catalyst (0.1-0.2 equiv).
-
Heat the mixture to the desired temperature (e.g., 100-120 °C).
-
Slowly add the unsymmetrical methyl ketone (1.1-1.5 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Issue 2: Smiles Rearrangement in Substituted Naphthyridines
The Smiles rearrangement is a potent but often unexpected reaction in the synthesis of highly functionalized naphthyridines.
Understanding the Root Cause
This intramolecular nucleophilic aromatic substitution occurs when a nucleophilic group (Y) in a side chain attacks an electrophilic carbon on the naphthyridine ring, displacing a leaving group (X). The reaction is driven by the formation of a more stable product.
Caption: General mechanism of the Smiles rearrangement on a naphthyridine core.
Mitigation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Protecting Groups | Protecting the nucleophilic group (Y) in the side chain can prevent the intramolecular attack. | The protecting group must be stable to the reaction conditions and easily removable later. |
| Leaving Group Modification | Using a less labile leaving group (X) on the naphthyridine ring can disfavor the rearrangement. | This may require harsher conditions for other desired transformations. |
| Reaction Conditions | The Smiles rearrangement is often base-catalyzed. Careful control of pH and the choice of a non-nucleophilic base can sometimes suppress the rearrangement. | The effect of pH can be substrate-dependent and requires careful optimization. |
Issue 3: Formation of Unexpected Products in Classical Syntheses
Classical naphthyridine syntheses like the Skraup, Doebner-von Miller, and Hantzsch reactions are workhorses in heterocyclic chemistry, but their harsh conditions can lead to a variety of unexpected products.
Understanding the Root Cause
These reactions often involve strong acids, high temperatures, and oxidizing agents, which can promote a cascade of side reactions, including:
-
Over-oxidation or incomplete aromatization.
-
Polymerization of reactive intermediates.
Mitigation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Milder Reaction Conditions | Exploring alternative catalysts and solvents can allow for lower reaction temperatures and less acidic environments. For instance, ionic liquids have been used as greener catalysts for the Friedländer reaction.[9] | Milder conditions may require longer reaction times or less reactive substrates may not proceed to completion. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[2][4][10] | Specialized equipment is required, and reaction scale-up can be challenging. |
| Modern Synthetic Methods | Multicomponent reactions (MCRs) and domino reactions offer more controlled and efficient routes to naphthyridines, often avoiding harsh conditions and multiple purification steps.[11] | These methods may require more complex starting materials and are not always suitable for all substitution patterns. |
Analytical Characterization of Naphthyridine Isomers
The formation of rearranged products necessitates robust analytical methods to differentiate between the desired product and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of naphthyridine isomers.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms provide a detailed fingerprint of the naphthyridine core.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the entire molecule and differentiating between isomers.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be invaluable for confirming the regiochemistry of substituents.[12][13]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the product and valuable structural information through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.
-
Fragmentation Analysis: The fragmentation pattern can help differentiate between isomers, as different substitution patterns will lead to the formation of different fragment ions.[14][15][16][17]
Chromatographic Separation
When a mixture of isomers is obtained, chromatographic separation is often necessary.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating closely related isomers. Method development may involve screening different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions. Chiral HPLC can be used to separate enantiomers.[18][19]
-
Supercritical Fluid Chromatography (SFC): Often provides better resolution and faster separations for isomeric compounds compared to HPLC.[19][20][21]
Experimental Protocol: General HPLC Method Development for Naphthyridine Isomers
-
Initial Screening: Start with a standard C18 column and a gradient elution from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Stationary Phase Variation: If separation is not achieved, try different stationary phases such as phenyl-hexyl or a polar-embedded phase.
-
Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol) and the additive (formic acid, trifluoroacetic acid, or ammonium acetate) to fine-tune the selectivity.
-
Isocratic Elution: Once partial separation is achieved with a gradient, an isocratic method can be developed to optimize the resolution.
References
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Marco-Contelles, J., et al. (2001). Highly Regioselective Friedländer Reaction. Organic Letters, 3(8), 1125-1128. [Link]
-
McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]
-
Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5029. [Link]
-
Balogh, M., et al. (1986). Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. Journal of the Chemical Society, Perkin Transactions 1, 753-757. [Link]
-
Saha, S., et al. (2019). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 4(2), 3045-3054. [Link]
-
Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. [Link]
-
Mogilaiah, K., et al. (2003). Microwave assisted synthesis of 1,8-naphthyridines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(8), 2120-2122. [Link]
-
Parvin, T., & Darakshan, S. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23(34), 8075-8104. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123. [Link]
-
University of Ottawa. NOESY and EXSY. [Link]
-
Chen, B., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146(10), 6985-6993. [Link]
-
Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123. [Link]
-
Balogh, M., et al. (1986). Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. Journal of the Chemical Society, Perkin Transactions 1, 753-757. [Link]
-
Mogilaiah, K., et al. (2015). Green approach for the efficient synthesis of 1,8-naphthyridines promoted by citric acid. Indian Journal of Heterocyclic Chemistry, 25(1), 83-86. [Link]
-
Giraud, F., et al. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 12(3), 34. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(6), 552-560. [Link]
-
Singh, R., & Geetanjali. (2016). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3857. [Link]
-
De La Puente, M. L. (2003). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. LCGC North America, 21(11), 1094-1102. [Link]
-
Müller, M., & Volmer, D. A. Interpretation of mass spectra. Saarland University. [Link]
-
Ishii, D. (2023). Development of Supercritical Fluid Chromatography Techniques. Journal of Chromatographic Science, 61(4), 301-306. [Link]
-
LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Ośmiałowski, B., et al. (2025). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Journal of Molecular Structure, 1315, 138245. [Link]
-
Yanik, G. W., & Tranquil, I. Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. PDR-Chiral Inc. [Link]
-
Secrets of Science. Simple method development for SFC. [Link]
-
Compound Interest. (2015). A guide to interpreting mass spectra. [Link]
-
Li, Y., et al. (2018). Novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds: Synthesis, crystal structure, spectroscopic properties and theoretical studies. Journal of Chemical Sciences, 130(10), 136. [Link]
-
ResearchGate. Substituents exerting influence (electronic and steric effects) on.... [Link]
-
ResearchGate. Computational studies (calculations were performed at the.... [Link]
-
Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5029. [Link]
-
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Gomes, M. G., et al. (2020). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 22(28), 4747-4757. [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-9. [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 15(1), 10. [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-35. [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
El-Sayed, N. N. E., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(11), 1543. [Link]
-
Zimmerman, P. M. (2022). Conformational Sampling for Transition State Searches on a Computational Budget. The Journal of Physical Chemistry A, 126(15), 2413-2422. [Link]
-
Campodónico, P. R., et al. (2013). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. RSC Advances, 3(11), 3568-3575. [Link]
-
Lin, C-Y., & Li, W-K. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. RSC Advances, 11(34), 20691-20700. [Link]
-
El-Damasy, A. K., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 31(6), 1193. [Link]
-
Asadi, M., et al. (2021). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Iranian Journal of Pharmaceutical Research, 20(1), 313-328. [Link]
Sources
- 1. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scite.ai [scite.ai]
- 7. Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. mdpi.com [mdpi.com]
- 14. uni-saarland.de [uni-saarland.de]
- 15. whitman.edu [whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Scaling Up the Production of 2,7-Naphthyridine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,7-Naphthyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the "why" behind experimental choices, providing a framework for robust process development and effective troubleshooting.
Introduction: The 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry, forming the structural basis for a range of therapeutic agents due to its unique electronic and steric properties. 2,7-Naphthyridine-4-carboxylic acid, in particular, is a crucial building block for drug discovery programs. However, transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges, from reagent availability and reaction control to final product purity. This guide provides a structured approach to identifying and resolving common issues encountered during scale-up.
Section 1: Overview of a Scalable Synthetic Strategy
A common and robust strategy for synthesizing 2,7-Naphthyridine-4-carboxylic acid involves a multi-step process culminating in a cyclocondensation reaction. The general workflow is outlined below. The key is to build a functionalized pyridine precursor that can be cyclized to form the second ring.
Technical Support Center: Enhancing the Stability of 2,7-Naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-naphthyridine derivatives. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address stability challenges encountered during biological testing. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my 2,7-naphthyridine derivative shows instability in biological assays?
A1: The instability of 2,7-naphthyridine derivatives in biological assays typically stems from three main sources: chemical degradation, metabolic liability, and poor physicochemical properties.
-
Chemical Degradation: The fused pyridine rings of the naphthyridine core are generally aromatic and stable, but substituents can introduce vulnerabilities.[1] Common degradation pathways for complex heterocyclic molecules include:
-
Hydrolysis: Ester, amide, or other labile functional groups on the scaffold can be cleaved in aqueous assay buffers, especially at non-neutral pH.[2]
-
Oxidation: The nitrogen atoms in the rings or susceptible functional groups can be oxidized. The use of antioxidants in the formulation can sometimes mitigate this.[2]
-
Photodegradation: Exposure to light can induce degradation. For compounds prone to this, photoprotective primary packaging and handling under low-light conditions are recommended.[2]
-
-
Metabolic Liability: If your assay system contains metabolic enzymes (e.g., cell-based assays with metabolically active cells, in vivo studies, or incubations with liver microsomes), the compound can be rapidly modified and inactivated.[3] The liver's cytochrome P450 enzymes are often responsible for the metabolic decline of promising drug candidates.[4]
-
Poor Physicochemical Properties:
-
Low Aqueous Solubility: Many new chemical entities exhibit poor water solubility.[5] A compound that precipitates out of the assay medium is not available to interact with its target, which can be misinterpreted as instability or lack of activity. This is a noted challenge for some 2,7-naphthyridine derivatives.[6]
-
Aggregation: At high concentrations, molecules can form aggregates, leading to non-specific activity and an inaccurate assessment of potency and stability.
-
Q2: My compound degrades rapidly in my aqueous assay buffer before I even add it to the cells. What should I investigate first?
A2: This points towards chemical instability in the buffer itself. The first step is to systematically evaluate the influence of the buffer's components and conditions.
-
pH Screening: The stability of compounds with ionizable groups is often pH-dependent. Assess your compound's stability in a range of buffers (e.g., pH 5.0, 7.4, 9.0) to identify a pH range where it is most stable. Drugs sensitive to the acidic pH of the stomach, for example, are often delivered via other routes to avoid degradation.[2]
-
Buffer Components: Certain buffer components can catalyze degradation. Test stability in simpler buffer systems (e.g., PBS) versus more complex cell culture media to see if components like salts, amino acids, or reducing agents are contributing to the issue.
-
Temperature and Light: Confirm that you are storing your stock solutions and assay plates under appropriate conditions. Perform a forced degradation study by exposing the compound to elevated temperature (e.g., 40°C) and light to quickly assess these vulnerabilities.[7]
If these steps reveal a specific sensitivity, you can adjust your assay protocol or reformulate the compound.
Q3: How can I preemptively design more stable 2,7-naphthyridine derivatives?
A3: A proactive approach during the design phase is critical. This involves a combination of computational modeling and strategic chemical modifications.
-
Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic degradation. Aim for a lower cLogP by introducing polar functional groups or replacing lipophilic moieties.[3]
-
Block Sites of Metabolism: If metabolite identification studies reveal a specific "soft spot" on your molecule, you can block this site to prevent enzymatic attack. A common strategy is the introduction of a fluorine atom at the metabolically labile position.[3]
-
Employ Bioisosteric Replacement: A bioisostere is a chemical group with similar physical or chemical properties to another. Replacing a metabolically unstable part of your molecule (e.g., a phenyl ring) with a more robust bioisostere (e.g., a pyridine ring or another heterocycle) can improve metabolic stability while retaining biological activity.[4][8] This is a powerful strategy for optimizing pharmacokinetic profiles.[9]
The diagram below illustrates how these strategies fit into a typical drug discovery workflow.
Troubleshooting Guides
Problem: My 2,7-naphthyridine derivative is precipitating in the aqueous assay medium.
This is a classic solubility issue that can be mistaken for instability. The goal is to increase the compound's concentration in the solution phase.
Troubleshooting Workflow
Detailed Protocol: Solubility Enhancement Screening
This protocol provides a systematic approach to identifying suitable excipients for your compound.
-
Preparation:
-
Prepare a high-concentration stock solution of your 2,7-naphthyridine derivative in 100% DMSO (e.g., 20 mM).
-
Prepare 10% (w/v) stock solutions of various solubilizing agents (excipients) in water. See the table below for suggestions.
-
Prepare your final aqueous assay buffer.
-
-
Screening Plate Setup:
-
In a 96-well plate, add your compound from the DMSO stock to achieve the final desired assay concentration, keeping the final DMSO percentage consistent and low (ideally ≤0.5%).
-
In separate wells, add the compound to mixtures of the assay buffer and the pre-prepared excipient solutions to screen a range of final excipient concentrations (e.g., 0.5%, 1%, 2%).
-
Include a "buffer only" control.
-
-
Incubation and Analysis:
-
Incubate the plate under standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect each well for precipitation.
-
For a quantitative measure, centrifuge the plate and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.
-
Table 1: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | Polyethylene Glycol (PEG-400) | 1-5% | Reduces the polarity of the aqueous solvent. |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-1% | Forms micelles that encapsulate the drug. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% | Forms an inclusion complex with the drug molecule.[10] |
| Lipid-Based | Solutol® HS 15 | 0.5-2% | Self-emulsifying systems that form fine emulsions.[7] |
Problem: My compound shows poor metabolic stability in a liver microsome assay.
This indicates that your compound is likely a substrate for metabolic enzymes, primarily Cytochrome P450s. The goal is to identify this liability and guide medicinal chemistry efforts to improve metabolic stability.[3]
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin).
-
Ice-cold acetonitrile with an internal standard for reaction termination and sample processing.
-
-
Procedure:
-
Pre-incubation: In a 96-well plate on ice, add the phosphate buffer, liver microsomes, and your test compound (final concentration typically 1 µM).
-
Initiate Reaction: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard to the respective wells.
-
Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
-
Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
-
Plot the natural log of the % remaining parent compound versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
A short half-life (<30 minutes) and high clearance indicate poor metabolic stability. This data is crucial for guiding the medicinal chemistry team to make strategic structural modifications, such as blocking the identified sites of metabolism.[3][4]
References
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Google Cloud.
- Formulation Technologies for Drug Delivery: Challenges and Solutions - Pharma Focus Asia. (n.d.). Pharma Focus Asia.
- MacCoss, M., & Baillie, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3583–3598.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR.
- Formulation Research Strategy for Discovery-Stage New Drug Candidates. (2019, March 23). American Pharmaceutical Review.
- How Formulation Decisions Impact Drug Stability and Bioavailability. (2025, November 21). PharmSky Research.
- Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). Journal of Medicinal Chemistry.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(11), 2836.
- Gencer, H. K., et al. (2024).
- Wójcicka, A., & Redzicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Pharmaceuticals, 14(4), 354.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Discovery.
- Olasunkanmi, L. A., et al. (2021).
- Bioisosteric Replacements. (n.d.). Chemspace.
Sources
- 1. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. drughunter.com [drughunter.com]
- 9. chem-space.com [chem-space.com]
- 10. FORMULATION FORUM - Formulation Research Strategy for Discovery-Stage New Drug Candidates [drug-dev.com]
Technical Support Center: Resolving Spectroscopic Inconsistencies for 2,7-Naphthyridines
Welcome to the Technical Support Center for the spectroscopic analysis of 2,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered in spectroscopic data. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experimental work.
This resource is structured in a question-and-answer format to directly address the challenges you may face. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy, equipping you with the expertise to generate reliable and reproducible data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting Guide
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, the unique electronic and structural properties of 2,7-naphthyridines can sometimes lead to spectra that are challenging to interpret. This section will address common issues encountered during the NMR analysis of these N-heterocyclic compounds.
Frequently Asked Questions (FAQs) in NMR Spectroscopy
Q1: Why do the proton chemical shifts of my 2,7-naphthyridine derivative appear broad or shifted compared to expected values?
A1: This is a common observation and can be attributed to several factors, often acting in concert:
-
Tautomerism: 2,7-Naphthyridines with hydroxyl or amino substituents can exist in multiple tautomeric forms in solution. For instance, a hydroxy-substituted 2,7-naphthyridine can exist in equilibrium between the pyridinol and pyridone forms. This dynamic equilibrium can lead to the broadening of proton signals, as the observed spectrum is an average of the contributing tautomers. The rate of this exchange is often temperature-dependent, so acquiring spectra at different temperatures can provide insights into the underlying dynamics.
-
Protonation State and pH: The nitrogen atoms in the 2,7-naphthyridine ring are basic and can be protonated, especially if the sample contains acidic impurities or if the deuterated solvent has traces of acid. Protonation significantly alters the electronic distribution within the aromatic system, leading to substantial downfield shifts of the ring protons. It is crucial to ensure the sample is free from acidic or basic impurities.
-
Solvent Effects: The choice of deuterated solvent can have a profound impact on the chemical shifts.[1] Polar, hydrogen-bond-accepting solvents like DMSO-d6 can stabilize certain tautomers or conformations through hydrogen bonding, leading to different chemical shifts compared to a less polar solvent like CDCl3.[1] When comparing data, always ensure the same solvent was used.
-
Concentration and Aggregation: At higher concentrations, 2,7-naphthyridine derivatives can self-associate through π-π stacking interactions.[2] This aggregation can lead to changes in chemical shifts, often causing an upfield shift of the aromatic protons.[2] To check for concentration effects, acquire spectra at different sample concentrations.
Q2: I am seeing more signals in my 1H NMR spectrum than expected for my purified 2,7-naphthyridine. What could be the cause?
A2: The presence of unexpected signals in a purified sample can be perplexing. Here are the most likely causes:
-
Residual Solvents: Even after rigorous drying, residual solvents from the synthesis or purification steps are a common source of extra peaks. It is essential to be familiar with the chemical shifts of common laboratory solvents.[3]
-
Impurities from Synthesis: Depending on the synthetic route used to prepare the 2,7-naphthyridine, specific impurities may be present. For instance, if the synthesis involves a cyclization reaction, starting materials or partially cyclized intermediates might persist in the final product. A thorough understanding of the reaction mechanism can help in identifying potential impurities.
-
Rotational Isomers (Rotamers): If your 2,7-naphthyridine has a substituent with restricted rotation around a single bond (e.g., an amide or a bulky aryl group), you may observe separate signals for each rotamer. The rate of interconversion between rotamers is often on the NMR timescale, leading to a doubling of some signals.
Q3: How can I confirm the presence of tautomers in my 2,7-naphthyridine sample?
A3: Confirming tautomerism requires a multi-faceted approach:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a powerful tool. If tautomerism is present, you may observe sharpening of broad signals or coalescence of separate signals as the temperature is increased and the rate of tautomeric exchange increases.
-
2D NMR Spectroscopy: Techniques like 1H-15N HMBC can be invaluable. The 15N chemical shift is highly sensitive to the tautomeric form. By observing correlations between protons and nitrogens, you can often distinguish between different tautomers.
-
Solvent Titration: Acquiring a series of 1H NMR spectra in a mixture of two solvents with different polarities (e.g., CDCl3 and DMSO-d6) can help. The equilibrium between tautomers may shift with the changing solvent environment, leading to predictable changes in the spectrum.
Experimental Protocol: Standardized NMR Sample Preparation
To ensure reproducibility and minimize inconsistencies, a standardized sample preparation protocol is paramount.
Objective: To prepare a 2,7-naphthyridine sample for high-resolution 1H and 13C NMR analysis.
Materials:
-
2,7-Naphthyridine derivative (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-quality 5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS, if not already in the solvent)
-
Glass Pasteur pipette and bulb
-
Lint-free tissue
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the 2,7-naphthyridine derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. Avoid transferring any solid particles.
-
Sample Height: Ensure the sample height in the NMR tube is between 4.0 and 4.5 cm for optimal shimming.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Section 2: Mass Spectrometry (MS) - Troubleshooting Guide
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2,7-naphthyridine derivatives. However, the interpretation of mass spectra can be complicated by unexpected adducts, fragmentation patterns, and isotopic distributions.
Frequently Asked Questions (FAQs) in Mass Spectrometry
Q1: My ESI-MS spectrum shows a peak at [M+23]+ instead of the expected [M+H]+. What does this mean?
A1: The observation of an [M+23]+ peak is a very common occurrence in Electrospray Ionization (ESI) Mass Spectrometry and corresponds to the sodium adduct of your molecule, [M+Na]+. Similarly, you might observe an [M+39]+ peak, which corresponds to the potassium adduct, [M+K]+.[4][5]
-
Source of Sodium/Potassium: These ions are ubiquitous in laboratory environments and can originate from glassware, solvents, or even the sample itself.
-
Troubleshooting:
-
Use high-purity solvents and reagents.
-
Clean glassware thoroughly.
-
The addition of a small amount of a proton source, such as formic acid for positive ion mode, can promote the formation of the [M+H]+ ion over alkali metal adducts.[6]
-
Q2: I am observing multiple peaks in my mass spectrum, and I am unsure which one is the molecular ion.
A2: Identifying the molecular ion is the first critical step in interpreting a mass spectrum. Here's a systematic approach:
-
Nitrogen Rule: For a molecule containing an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio (m/z). Since 2,7-naphthyridine has two nitrogen atoms, any derivative with an even number of additional nitrogens will also have an even molecular weight. Conversely, an odd number of nitrogen atoms will result in an odd molecular weight.
-
Isotope Pattern: Look for the characteristic isotopic pattern of your molecule. For a compound containing chlorine, you will see an [M+2] peak with roughly one-third the intensity of the molecular ion peak. For a bromine-containing compound, the [M+2] peak will have nearly the same intensity as the molecular ion peak.
-
Fragmentation: In ESI-MS, fragmentation is typically minimal. The molecular ion should be one of the most abundant peaks in the spectrum. In techniques like Electron Impact (EI) ionization, the molecular ion may be less abundant or even absent, and you will need to infer its mass from the fragmentation pattern.
-
Adducts: As discussed in the previous question, be aware of the possibility of adduct formation.
Q3: The fragmentation pattern of my 2,7-naphthyridine in MS/MS is complex. Are there any general fragmentation rules?
A3: While the specific fragmentation will depend on the substituents, some general patterns are observed for the 2,7-naphthyridine core:
-
Loss of Small Molecules: A common fragmentation pathway involves the loss of small, stable neutral molecules like HCN and C2H2 from the naphthyridine ring.[7]
-
Substituent Fragmentation: The initial fragmentation often occurs at the substituent level.[7] For example, an ester substituent may lose an alkoxy group, while a benzyl group may cleave to form a stable tropylium ion.
-
Cyclic Transition States: The presence of the heterocyclic nitrogen atoms can facilitate fragmentation through cyclic transition states, leading to unique rearrangement pathways.[7]
Workflow for Interpreting Unexpected Mass Spectra
Caption: A logical workflow for interpreting unexpected mass spectra.
Section 3: UV-Visible and Fluorescence Spectroscopy - Troubleshooting Guide
UV-Visible and fluorescence spectroscopy are sensitive techniques for characterizing the electronic properties of 2,7-naphthyridines and for quantitative analysis. However, inconsistencies in these measurements can arise from a variety of environmental and sample-related factors.
Frequently Asked Questions (FAQs) in UV-Vis and Fluorescence Spectroscopy
Q1: The absorption maximum (λmax) of my 2,7-naphthyridine is different from the literature value. Why?
A1: Discrepancies in λmax are often due to differences in the experimental conditions:
-
Solvent Polarity: The position of the absorption bands of 2,7-naphthyridines is sensitive to the polarity of the solvent.[8] Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. Always report the solvent used when reporting UV-Vis data.
-
pH of the Solution: The protonation state of the 2,7-naphthyridine ring dramatically affects its electronic structure and, consequently, its UV-Vis spectrum. Traces of acid or base in the solvent or on the cuvette can alter the pH and shift the λmax. For reproducible results, especially with ionizable compounds, using a buffered solution is recommended.
-
Substituent Effects: Even small changes in the substitution pattern on the 2,7-naphthyridine ring can lead to significant shifts in the λmax. Ensure that the structure of your compound is identical to the one reported in the literature.
Q2: The fluorescence intensity of my 2,7-naphthyridine derivative is much lower than expected (quenching). What are the possible reasons?
A2: Fluorescence quenching can be a complex phenomenon with multiple potential causes:
-
Concentration Quenching (Aggregation): At high concentrations, 2,7-naphthyridine molecules can form aggregates, which can lead to self-quenching of fluorescence. This is a common issue for planar aromatic systems. To check for this, measure the fluorescence at several different concentrations.
-
Presence of Quenchers: Many substances can act as fluorescence quenchers. Dissolved oxygen is a well-known quencher of fluorescence for many aromatic compounds.[9] Other potential quenchers include halide ions and heavy atoms.[10]
-
Solvent Effects: The solvent can influence the fluorescence quantum yield. Some solvents can promote non-radiative decay pathways, leading to lower fluorescence intensity.
-
pH: As with UV-Vis absorption, the pH of the solution can significantly impact fluorescence intensity. The protonated and unprotonated forms of a 2,7-naphthyridine may have very different fluorescence quantum yields.[11]
Q3: I am observing an unexpected increase in fluorescence intensity in a concentrated solution of my 2,7-naphthyridine derivative. What is happening?
A3: While aggregation often leads to quenching, some molecules exhibit a phenomenon called Aggregation-Induced Emission (AIE) .[12][13][14][15] In AIE-active compounds, the fluorescence is weak in dilute solutions but becomes strong in the aggregated state. This is often due to the restriction of intramolecular rotations or vibrations in the aggregated state, which closes non-radiative decay channels and enhances radiative emission.
Data Presentation: Expected Spectroscopic Data Ranges
The following table provides a general guide to the expected spectroscopic data ranges for simple, substituted 2,7-naphthyridines. These values should be used as a starting point for data analysis, and deviations should be investigated using the troubleshooting guides above.
| Spectroscopic Technique | Parameter | Expected Range/Value | Notes |
| 1H NMR | Aromatic Protons | 6.5 - 9.0 ppm | Highly dependent on substituents and their positions. |
| Benzylic Protons | 2.0 - 3.0 ppm | Protons on a carbon attached to the naphthyridine ring.[16] | |
| 13C NMR | Aromatic Carbons | 110 - 160 ppm | Quaternary carbons will have different chemical shifts. |
| Mass Spectrometry | Molecular Ion | [M]+• or [M+H]+ | Look for common adducts like [M+Na]+ and [M+K]+. |
| UV-Vis Spectroscopy | λmax | 250 - 400 nm | Dependent on solvent and substituents. |
| Fluorescence | Emission λmax | 350 - 550 nm | Highly sensitive to environment and substitution. |
Experimental Protocol: pH-Dependent UV-Vis and Fluorescence Spectroscopy
This protocol provides a framework for systematically investigating the effect of pH on the spectroscopic properties of a 2,7-naphthyridine derivative.
Objective: To determine the pH-dependent changes in the UV-Vis absorption and fluorescence emission spectra of a 2,7-naphthyridine.
Materials:
-
2,7-Naphthyridine derivative
-
Spectroscopic grade solvents (e.g., water, ethanol)
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 2,7-naphthyridine derivative in a suitable organic solvent (e.g., ethanol or DMSO).
-
Working Solution Preparation: For each pH value to be tested, prepare a working solution by diluting a small aliquot of the stock solution into the corresponding buffer. The final concentration should be such that the maximum absorbance is below 1.0 AU to avoid inner filter effects in fluorescence measurements.
-
UV-Vis Measurement:
-
Record the UV-Vis absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the corresponding buffer solution as the blank.
-
Note any changes in λmax and absorbance as a function of pH.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each working solution. The excitation wavelength should be set at or near the λmax determined from the UV-Vis measurements.
-
Record the emission over a suitable wavelength range.
-
Note any changes in the emission maximum and intensity as a function of pH.
-
-
Data Analysis:
-
Plot λmax (absorption and emission) versus pH.
-
Plot absorbance and fluorescence intensity at a specific wavelength versus pH.
-
From these plots, you can determine the pKa values for the ground and excited states of your 2,7-naphthyridine derivative.
-
References
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
-
Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved March 8, 2024, from [Link]
-
Fluorescence and Phosphorescence. (2023, January 29). Chemistry LibreTexts. [Link]
-
Resonant Fluorescence Quenching of Aromatic Hydrocarbons by Carbon Disulfide | The Journal of Physical Chemistry A. (n.d.). Retrieved March 8, 2024, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 8, 2024, from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved March 8, 2024, from [Link]
-
Aggregation-Induced Emission Phosphorescence Featured Au–Ag Coordination Polymer with a Diphosphine N-Heterocyclic Carbene Ligand for Highly Sensitive Detection of Cr(VI). (2024, July 23). ACS Publications. [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions | Journal of the American Chemical Society. (n.d.). Retrieved March 8, 2024, from [Link]
-
Fluorescence Quenching in Aromatic Hydrocarbons by Oxygen. (n.d.). AIP Publishing. Retrieved March 8, 2024, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). KGROUP. [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo .... (n.d.). Retrieved March 8, 2024, from [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. (2000, June 27). MDPI. [Link]
-
(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Adduits ESI MS | PDF | Electrospray Ionization | Chemistry. (n.d.). Scribd. Retrieved March 8, 2024, from [Link]
-
How Do I Prepare Samples for Fluorescence Microscope? (2023, September 20). Scopelab. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved March 8, 2024, from [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. (2017, May 15). PubMed. [Link]
-
Fused Heterocyclic Polymers with Aggregation-Induced Emission: Synthesis and Applications. (2022, January 13). R Discovery. [Link]
-
Potential applications of Aggregation Induced Emission active heterocyclic compounds | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
-
What Leads to Aggregation-Induced Emission? (2021, April 26). ACS Publications. [Link]
-
The formation of major adducts identified from N-heterocycles (labeled.... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters Corporation. Retrieved March 8, 2024, from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]
-
(1)H NMR investigation of solvent effects in aromatic stacking interactions. (2001, August 8). PubMed. [Link]
-
Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. (2020, January 10). RSC Publishing. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). Retrieved March 8, 2024, from [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]
-
Light Microscopy Sample Preparation Guidelines. (n.d.). UNC School of Medicine. Retrieved March 8, 2024, from [Link]
-
Figure S1. The 1 H NMR spectrum of a mixture of.... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. (2015, July 27). Agilent. [Link]
-
1H NMR Quantification of Aromatic Monomers from Reductive Catalytic Fractionation. (n.d.). Retrieved March 8, 2024, from [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022, May 25). MDPI. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. [Link]
-
Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents | Langmuir. (n.d.). Retrieved March 8, 2024, from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved March 8, 2024, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2014, October 8). [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scribd.com [scribd.com]
- 5. support.waters.com [support.waters.com]
- 6. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,7-Naphthyridine Regioselective Functionalization
Welcome to the technical support and troubleshooting center for the functionalization of 2,7-naphthyridine scaffolds. Because the 2,7-naphthyridine core is highly electron-deficient, achieving precise regioselectivity during C-H functionalization requires strict control over metallation conditions, base selection, and kinetic parameters.
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-fidelity functionalization.
I. Decision Matrix: Base Selection & Regioselectivity
Workflow for regioselective functionalization of 2,7-naphthyridine scaffolds based on base selection.
II. Frequently Asked Questions (Mechanisms & Causality)
Q: Why do standard alkyllithium bases fail to regioselectively metalate the 2,7-naphthyridine core? A: The 2,7-naphthyridine scaffold is highly electron-deficient. Standard bases like n-butyllithium often act as nucleophiles rather than bases, leading to undesired nucleophilic addition or ring-opening degradation. To overcome this, sterically hindered, strictly non-nucleophilic bases such as the Knochel-Hauser base (TMPMgCl·LiCl) [1] or (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) [2] must be used. The addition of LiCl is mechanistically critical: it breaks up the polymeric aggregates of the base, drastically increasing its solubility and kinetic basicity at low temperatures (−40 °C), ensuring rapid deprotonation without nucleophilic attack[1].
Q: How does the choice of base dictate regioselectivity for different naphthyridine derivatives? A: Regioselectivity is governed by the structural directing groups and the thermodynamic basicity of the reagent. For 4-bromobenzo[c][2,7]naphthyridine, TMPMgCl·LiCl selectively metalates at the C-5 position[1]. The bromo group at C-4 acts as a directing group, and the resulting magnesium intermediate is stable against halogen-dance rearrangements at −40 °C[3]. Conversely, for 1,3,6,8-tetrasubstituted 2,7-naphthyridines (e.g., 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine), magnesium bases lack the required driving force. Instead, TMPLi provides the stronger basicity needed to selectively lithiate the C-4 position[2].
III. Troubleshooting Guide
Issue: Low deuterium incorporation during D2O quenching (Self-Validation failure).
-
Diagnosis: A D₂O quench is a critical self-validating step to confirm metalation efficiency before adding expensive electrophiles. If deuterium incorporation at C-5 is low (expected ~60% or higher) [3], it indicates incomplete metalation, reagent aggregation, or the presence of moisture.
-
Solution: Ensure TMPMgCl·LiCl is freshly titrated prior to use. Maintain strictly anhydrous conditions and ensure the internal reaction temperature does not exceed −40 °C, as higher temperatures can trigger undesired side reactions or decomposition of the metalated intermediate[1].
Issue: Homocoupling byproducts or dehalogenation during iron-catalyzed cross-coupling.
-
Diagnosis: Iron-catalyzed C(sp²)–C(sp³) cross-couplings of 4-iodo-2,7-naphthyridines require precise kinetic control to prevent homocoupling of the Grignard reagent[2].
-
Solution: Use Fe(acac)₃ as the catalyst. Ensure the alkylmagnesium chloride (e.g., EtMgCl) is added via a syringe pump to maintain a low steady-state concentration of the transmetalating species, mitigating homocoupling pathways[2].
IV. Validated Experimental Protocols
Protocol A: Regioselective C-5 Metalation of 4-Bromobenzo[c][2,7]naphthyridine
-
Self-Validating Principle: This protocol incorporates an aliquot D₂O quench to verify the formation of the C-5 metalated intermediate prior to electrophilic trapping, ensuring the kinetic basicity of the system was sufficient[3].
-
Preparation: Flame-dry a Schlenk flask and flush with N₂. Charge the flask with TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 equiv) and cool the system to −40 °C [4].
-
Metalation: Dropwise add a solution of 4-bromobenzo[c][2,7]naphthyridine (1.0 equiv) in dry THF[4]. Stir the mixture for 30 minutes at −40 °C.
-
Self-Validation Step: Withdraw a 0.1 mL aliquot and immediately quench with D₂O. Analyze via ¹H NMR; the disappearance of the C-5 proton signal confirms successful regioselective metalation[3]. Proceed only if >60% D-incorporation is observed.
-
Electrophilic Trapping: Add the desired electrophile (e.g., allyl iodide with CuCN·2LiCl, or iodine) directly to the reaction mixture at −40 °C[4].
-
Workup: Slowly warm the reaction to room temperature over 20 minutes. Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure[4].
Protocol B: Regioselective C-4 Lithiation and Iron-Catalyzed Cross-Coupling
-
Self-Validating Principle: Before proceeding to the sensitive iron-catalyzed cross-coupling, an aliquot is quenched with iodine. Rapid TLC or GC-MS analysis of this aliquot confirms the formation of the 4-iodo-2,7-naphthyridine intermediate, validating that complete C-4 lithiation has occurred without competing nucleophilic degradation.
-
Lithiation: Cool a solution of TMPLi (1.2 equiv) in THF to −40 °C. Add 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine (1.0 equiv) and stir for 0.5 h to achieve selective C-4 lithiation [2].
-
Iodolysis (Intermediate Isolation): Quench the lithiated species with iodine to isolate the 4-iodo-2,7-naphthyridine, providing a stable cross-coupling partner[2].
-
Iron-Catalyzed Coupling: To the isolated iodo-derivative in THF, add Fe(acac)₃ (catalytic amount) followed by the slow, controlled addition of an alkyl Grignard reagent (e.g., EtMgCl)[2].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography (silica gel, hexanes–EtOAc)[5].
V. Quantitative Data Summary
| Substrate | Directing Base | Temp (°C) | Regioselectivity | Downstream Reaction | Yield Range |
| 4-Bromobenzo[c][2,7]naphthyridine | TMPMgCl·LiCl | -40 | C-5 Metalation | Electrophilic Trapping (e.g., Allyl, I₂) | 60–85% |
| 1,3,6,8-Tetrasubstituted 2,7-Naphthyridine | TMPLi | -40 | C-4 Lithiation | Iodolysis / Fe-Catalyzed Cross-Coupling | 67–90% |
VI. References
-
Melzer, B. C., Plodek, A., & Bracher, F. (2019). "Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids." Beilstein Journal of Organic Chemistry, 15, 2304–2310. URL:[Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Addressing metabolic instability of 2,7-naphthyridine drug candidates
Troubleshooting Guide: Addressing Metabolic Instability of 2,7-Naphthyridine Drug Candidates
From the Desk of the Senior Application Scientist I frequently encounter drug discovery teams abandoning highly potent 2,7-naphthyridine scaffolds due to seemingly "unsolvable" metabolic instability. The 2,7-naphthyridine core is a privileged structure—offering excellent hydrogen-bonding vectors and favorable binding thermodynamics in kinase and enzyme active sites[1]. However, its unique electronic distribution makes it a prime target for rapid enzymatic degradation.
The reality is that this instability is highly predictable. By understanding the exact enzymatic causality—specifically distinguishing between Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) liabilities—you can engineer targeted structural modifications to rescue your lead compounds.
Below is our definitive troubleshooting guide for diagnosing and mitigating 2,7-naphthyridine metabolic clearance.
Section 1: Diagnostic Workflows (The "Why" and "How")
Q1: My 2,7-naphthyridine lead compound shows excellent stability in human liver microsomes (HLMs) but exhibits rapid clearance in vivo and in primary human hepatocytes. What is the mechanistic cause?
Answer: The causality lies in the subcellular localization of drug-metabolizing enzymes and the electronic properties of your scaffold.
HLMs are prepared from the endoplasmic reticulum and are highly enriched in membrane-bound Cytochrome P450 (CYP) enzymes. However, during centrifugation, the cytosolic fraction is discarded. Therefore, HLMs are entirely devoid of cytosolic enzymes like Aldehyde Oxidase (AO) .
The 2,7-naphthyridine core contains highly electron-deficient carbon atoms adjacent to its nitrogen heteroatoms (specifically at the C1, C3, C6, and C8 positions). These positions are highly susceptible to nucleophilic attack by the molybdenum cofactor of AO, leading to rapid oxidation into a biologically inactive naphthyridinone (lactam)[2]. Because intact hepatocytes contain the full complement of cellular enzymes (both CYP and AO), you observe high clearance there, but a "false positive" of stability in HLMs. If your compound survives HLMs but fails in hepatocytes, AO is the primary culprit.
Workflow for diagnosing and mitigating CYP450 vs. Aldehyde Oxidase clearance in 2,7-naphthyridines.
Section 2: Experimental Methodologies
Q2: How do I definitively prove that Aldehyde Oxidase (AO), and not a CYP isoform, is responsible for the instability?
Answer: You must implement a self-validating chemical inhibition assay using human liver S9 fractions. S9 fractions contain both microsomal (CYP) and cytosolic (AO) enzymes. A self-validating protocol ensures that if a reagent or cofactor fails, the assay flags it immediately via internal controls, preventing costly false negatives.
Step-by-Step Self-Validating Phenotyping Protocol:
-
Matrix Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Cofactor Partitioning: Divide the S9 mixture into two master mixes. To Mix A, add NADPH (2 mM final) to activate CYPs. To Mix B, add no exogenous cofactors (AO utilizes endogenous water and oxygen, requiring no added cofactors).
-
Inhibitor Pre-incubation (The Validation Step):
-
Arm 1 (Vehicle): 0.1% DMSO.
-
Arm 2 (CYP Block): 1-Aminobenzotriazole (1-ABT, 1 mM).
-
Arm 3 (AO Block): Raloxifene (1 µM) or Hydralazine (50 µM).
-
Incubate all arms for 15 minutes at 37°C to allow mechanism-based inhibition to occur.
-
-
Substrate Spike & Self-Validation: Spike in your 2,7-naphthyridine candidate (1 µM).
-
Critical Step: In parallel control wells, spike Dextromethorphan (known CYP substrate) and Phthalazine (known AO substrate). If Raloxifene fails to rescue Phthalazine, your S9 fraction has lost AO activity (a common issue due to AO's thermal instability).
-
-
Quenching & Analysis: Sample at 0, 15, 30, and 60 minutes. Quench with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 mins. Analyze supernatants via LC-MS/MS.
-
Causality Interpretation:
-
If 1-ABT rescues the half-life of your candidate AND Dextromethorphan, but Raloxifene does not: Clearance is CYP-mediated .
-
If Raloxifene rescues the half-life of your candidate AND Phthalazine, but 1-ABT does not: Clearance is AO-mediated .
-
Section 3: Structural Mitigation Strategies
Q3: Once AO liability is confirmed, how can I structurally modify the 2,7-naphthyridine core to block this metabolism without destroying target affinity?
Answer: AO metabolism is driven by the electrophilicity of the carbon adjacent to the nitrogen and a lack of steric bulk. You have three primary levers to pull:
-
Steric Shielding: Introduce a methyl, cyclopropyl, or amine group directly at the primary site of metabolism (e.g., C1 or C8). The AO active site is a deep, narrow pocket that is highly sensitive to steric hindrance. A simple C1-methyl group can frequently abolish AO recognition entirely.
-
Electronic Deactivation: Introduce electron-donating groups (EDGs) such as -NH2 or -OH elsewhere on the ring system. This increases the overall electron density of the aza-heterocycle, reducing the electrophilicity of the adjacent carbons and making nucleophilic attack by AO thermodynamically unfavorable.
-
Scaffold Hopping: Shift the nitrogen vectors. Moving from a 2,7-naphthyridine to a 1,7-naphthyridine alters the dipole moment, basicity, and electron distribution. For example, in the optimization of SOS1 inhibitors, transitioning to a 1,7-naphthyridine scaffold successfully lowered basicity and lipophilicity, resolving both metabolic instability and hERG liabilities[3][4].
Q4: What if the clearance is actually CYP-mediated? How do I address high HLM clearance in 2,7-naphthyridines?
Answer: If your compound is rapidly cleared in HLMs, the liability is CYP-mediated, which is almost always driven by high lipophilicity (cLogP > 3). The 2,7-naphthyridine core is flat and lipophilic, promoting non-specific hydrophobic interactions within the CYP active site.
To mitigate this, you must disrupt the lipophilicity. In the optimization of the next-generation EGFR inhibitor BLU-945, researchers found that while introducing a 2,7-naphthyridine core improved potency, it drastically increased lipophilicity and human microsomal clearance ( CLint = 80 µL/min/mg)[1]. They successfully mitigated this by introducing highly polar substituents on appended rings—specifically a 3-hydroxylazetidine group. This single modification improved the Lipophilic Efficiency (LipE) by 1.4 units and restored metabolic stability without sacrificing kinase selectivity[1].
Data Presentation: Comparative Metabolic Stability
Table 1: Impact of Structural Modifications on 2,7-Naphthyridine Metabolic Stability
| Compound / Scaffold Variant | Modification Strategy | cLogP | HLM CLint (µL/min/mg) | Cytosol CLint (µL/min/mg) | Primary Liability |
| Unsubstituted 2,7-Naphthyridine | None (Baseline) | 2.1 | < 10 | > 150 | Aldehyde Oxidase (AO) |
| C1-Methyl-2,7-Naphthyridine | Steric Shielding at C1 | 2.5 | 15 | < 15 | CYP450 (Minor) |
| 1,7-Naphthyridine Isomer | Scaffold Hop (Electronic shift) | 1.1 | 12 | < 10 | Stable[3][4] |
| 2,7-Naphthyridine + Alkyl tail | Increased Lipophilicity | 4.2 | > 120 | 25 | CYP450[1] |
| 2,7-Naphthyridine + 3-OH-Azetidine | Polar Group Addition | 2.8 | 25 | 18 | Stable[1] |
Note: Data trends synthesized from established medicinal chemistry optimization campaigns of aza-heterocycles.
References
-
Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors Source: ACS Medicinal Chemistry Letters (acs.org) URL:[Link]
-
Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
-
Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders Source: Scientific Reports (nih.gov / PMC) URL:[Link]
Sources
Optimization of purification by chromatography for 2,7-naphthyridine isomers
Technical Support Center: Optimization of Chromatography Purification for 2,7-Naphthyridine Isomers
Welcome to the Technical Support Center. 2,7-naphthyridines are highly basic, fused diazanaphthalene heterocycles. Purifying their structural isomers, diastereomers, or atropisomers presents unique chromatographic challenges, primarily due to their high polarity and the propensity of their basic nitrogen atoms to undergo secondary interactions with stationary phases[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve baseline resolution and symmetrical peaks.
Troubleshooting Guides & FAQs
Q1: Why do 2,7-naphthyridine isomers exhibit severe peak tailing on standard C18 columns, and how can I correct it? Mechanistic Causality: Peak tailing (quantified by an Asymmetry Factor, ) occurs when the basic nitrogen atoms of the 2,7-naphthyridine ring (pKa ~7.3) interact ionically with unreacted, acidic silanol groups (Si-O⁻, pKa ~3.5–4.5) on the silica backbone of the stationary phase[1][2]. This secondary retention mechanism causes the back half of the peak to broaden. Resolution Strategy:
-
pH Control (Ion Suppression): Lower the mobile phase pH to using acidic modifiers like 0.1%–0.2% Trifluoroacetic acid (TFA)[1][3]. This protonates the silanol groups (converting them to neutral Si-OH), neutralizing their negative charge and eliminating the ionic attraction with the protonated naphthyridine[1].
-
Competing Bases: If acidic conditions degrade your specific isomer, use a basic modifier like 5 mM Triethylamine (TEA)[4]. TEA acts as a silanol suppressor; its small, highly basic nature allows it to preferentially bind to active silanols, shielding the larger 2,7-naphthyridine molecules[4].
-
Stationary Phase Selection: Always utilize high-purity (Type B) silica that is fully end-capped to minimize free silanol availability[1][4].
Q2: How do I choose between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) for positional isomers? Mechanistic Causality: Positional isomers of substituted 2,7-naphthyridines often possess nearly identical hydrophobicities but differ in dipole moments and hydrogen-bonding geometry. Resolution Strategy:
-
RP-HPLC is the default for compounds with moderate to low polarity. Separation is driven by hydrophobic partitioning. Use a C18 column with a shallow gradient (e.g., /MeOH with 0.2% TFA)[3][5].
-
NP-HPLC is superior for highly polar or highly non-polar isomers that co-elute in RP-HPLC. Using a polar stationary phase (Silica or Amino-propyl) with a non-polar mobile phase (Hexane/Ethanol) exploits the subtle differences in the analytes' polar functional group orientations[5].
Q3: My 2,7-naphthyridine atropisomers co-elute as a single broad peak at room temperature. How can I resolve them? Mechanistic Causality: Atropisomers (conformational stereoisomers arising from hindered rotation) of 2,7-naphthyridines may have low rotational energy barriers, causing them to rapidly interconvert on the chromatographic timescale at room temperature, resulting in a single, time-averaged peak[6]. Resolution Strategy: Lower the column temperature. Studies on naphthyridine atropisomers demonstrate that reducing the column temperature to °C slows the interconversion rate sufficiently to resolve the individual and conformers into two distinct, equal peaks on a chiral stationary phase (e.g., Chiralpak AD)[6]. Conversely, for rigid isomers, increasing the temperature to 60 °C improves mass transfer kinetics, reducing elution time and sharpening peaks without risking interconversion[3].
Visualizing the Workflows and Mechanisms
Decision matrix for selecting the optimal chromatographic mode for 2,7-naphthyridine isomers.
Mechanistic pathways for resolving peak tailing in basic heterocycle chromatography.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters required to achieve self-validating system suitability (Resolution , Asymmetry Factor between 0.9 and 1.5) for various 2,7-naphthyridine isomer classes[2][3][5][6].
| Isomer Type | Chromatography Mode | Stationary Phase | Mobile Phase Composition | Key Additive / Modifier | Temp (°C) | Target |
| Rigid Positional | RP-HPLC | Type B C18 (End-capped) | / Methanol | 0.2% TFA (pH ) | 60 °C | 0.9 – 1.2 |
| Polar Positional | NP-HPLC | Amino-propyl ( ) | Heptane / Ethanol | None (Stationary phase is basic) | 25 °C | 1.0 – 1.4 |
| Diastereomers | Chiral HPLC | Chiralpak AD | Hexane / Isopropanol | 10% Chiral Ligands (e.g., BINAP) | 25 °C | 1.0 – 1.5 |
| Atropisomers | Chiral HPLC | Chiralpak AD | Hexane / Ethanol | 0.1% Diethylamine (DEA) | °C | 1.0 – 1.3 |
Experimental Protocols
Protocol 1: RP-HPLC Optimization for Rigid Positional Isomers
Objective: Baseline separation of rigid 2,7-naphthyridine positional isomers while suppressing silanol-induced tailing[3].
-
Sample Preparation: Dissolve the crude 2,7-naphthyridine mixture in the initial mobile phase (e.g., 85% / 15% MeOH with 0.2% TFA) to a concentration of 1 mg/mL. Deaerate in an ultrasonic bath and filter through a 0.22 µm PTFE syringe filter[3][5].
-
System Setup: Install a fully end-capped, high-purity Type B C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the column oven temperature to 60 °C to enhance mass transfer and reduce solvent viscosity[3][4].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade containing 0.2% TFA (v/v).
-
Solvent B: HPLC-grade Methanol containing 0.2% TFA (v/v).
-
-
Gradient Elution: Run at a flow rate of 0.85 mL/min[3].
-
0–10 min: 15% B to 25% B
-
10–30 min: 25% B to 70% B
-
30–50 min: Hold at 70% B
-
50–60 min: 70% B to 15% B (Re-equilibration)
-
-
Detection & Validation: Monitor UV absorbance at 280 nm[3]. Calculate the Asymmetry Factor ( at 10% peak height) for each isomer peak. The protocol is validated and successful if and [2].
Protocol 2: Low-Temperature Chiral HPLC for Atropisomers
Objective: Kinetic trapping and separation of rapidly interconverting 2,7-naphthyridine atropisomers[6].
-
Sample Preparation: Dissolve the sample in cold Hexane/Ethanol (80:20 v/v) immediately prior to injection to prevent premature thermal equilibration.
-
System Setup: Install a Chiralpak AD column (or equivalent amylose/cellulose-based chiral stationary phase). Equip the column compartment with a sub-ambient cooling system.
-
Temperature Optimization: Cool the column to °C. Causality: This thermal reduction increases the rotational energy barrier of the naphthyridine-amide bond, preventing interconversion during the chromatographic run[6].
-
Isocratic Elution: Pump an isocratic mobile phase of Hexane/Ethanol (80:20) containing 0.1% Diethylamine (DEA) at 1.0 mL/min. The DEA suppresses tailing without the acidic degradation risks of TFA on chiral stationary phases.
-
Fraction Collection: Collect the separated and fractions into pre-chilled vials. Rapidly evaporate the solvent under a stream of cold nitrogen to maintain enantiomeric excess (ee > 95%).
References
- Glaxo Group Limited. "WO2014154725A1 - Naphthyridine derivatives useful as alpha-v-beta-6 integrin antagonists." Google Patents.
-
P. M. de Assis et al. "Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity." RSC Advances. Available at:[Link]
-
T. Ohta et al. "Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives as Orally Active Tachykinin NK1 Receptor Antagonists: Synthesis, Antagonistic Activity, and Effects on Bladder Functions." Journal of Medicinal Chemistry. Available at:[Link]
-
UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at:[Link]
-
Chromatography Today. "What is Peak Tailing?" Chromatography Today. Available at:[Link]
Sources
- 1. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00148J [pubs.rsc.org]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Degradation of 2,7-Naphthyridine-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,7-Naphthyridine-4-carboxylic acid. This guide is designed to provide you with the necessary information to properly store, handle, and troubleshoot potential degradation issues with this compound. As a specialized heterocyclic carboxylic acid, its stability can be influenced by a variety of environmental factors. This document will walk you through best practices and provide a framework for investigating any stability concerns you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2,7-Naphthyridine-4-carboxylic acid?
A1: For long-term storage, solid 2,7-Naphthyridine-4-carboxylic acid should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. Refrigeration (2-8°C) is recommended. For shorter periods, room temperature storage is acceptable, provided the compound is protected from humidity and light.
Q2: How should I prepare and store solutions of 2,7-Naphthyridine-4-carboxylic acid?
A2: It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, anhydrous solvent. Solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The choice of solvent is critical; avoid those with reactive impurities.
Q3: What are the visible signs of degradation?
A3: Visual indicators of degradation can include a change in color or the formation of a precipitate in solutions.[2] For the solid compound, any clumping or change in appearance from a powder to a sticky or discolored solid could indicate a problem.
Q4: What are the likely degradation pathways for this compound?
A4: While specific data for 2,7-Naphthyridine-4-carboxylic acid is not extensively published, compounds of this class (heterocyclic carboxylic acids) can be susceptible to several degradation pathways. These include:
-
Oxidative degradation: The electron-rich naphthyridine ring system can be prone to oxidation.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions.[1]
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis.[1][3]
-
Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation (loss of CO2).
Troubleshooting Guide
If you suspect that your sample of 2,7-Naphthyridine-4-carboxylic acid has degraded, this guide will help you diagnose the problem.
Issue 1: Inconsistent or Unexpected Experimental Results
A gradual loss of compound activity or the appearance of unexpected results in your assays can be a sign of degradation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in the Compound
If you observe a color change, precipitation, or other physical alteration, it is a strong indication of a stability issue.[2]
Immediate Actions:
-
Quarantine the material: Do not use the suspect material in further experiments until its integrity has been verified.
-
Document the changes: Note the nature of the change, the storage conditions, and the age of the sample.
-
Perform Purity Analysis: Use a technique like HPLC to compare the suspect sample to a reliable reference standard. The presence of new peaks or a decrease in the main peak area confirms degradation.[4]
Potential Degradation Pathways
Understanding the potential chemical reactions that can lead to degradation is key to preventing them.
Caption: Potential degradation pathways for 2,7-Naphthyridine-4-carboxylic acid.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your compound. Method optimization will be required.
Objective: To quantify the purity of 2,7-Naphthyridine-4-carboxylic acid and detect any degradation products.
Materials:
-
2,7-Naphthyridine-4-carboxylic acid sample (and a trusted reference standard, if available)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run a gradient program to ensure the separation of the main compound from any potential impurities.
-
Monitor the elution profile at a suitable UV wavelength.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Compare the chromatogram to that of a reference standard if available.[4]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability profile.[3][5] They involve intentionally stressing the compound to identify potential degradation products and pathways.[6][7]
Objective: To determine the degradation susceptibility of 2,7-Naphthyridine-4-carboxylic acid under various stress conditions.
Procedure:
-
Prepare Stock Solution: Create a stock solution of the compound in a suitable solvent.
-
Apply Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[2]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[2]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[2]
-
Thermal Degradation: Incubate a solution at 60°C.[2]
-
Photolytic Degradation: Expose a solution to UV and visible light, while keeping a control sample in the dark.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis by HPLC, as described in Protocol 1.
-
Evaluation: Analyze the extent of degradation under each condition by observing the decrease in the parent compound's peak area and the formation of new peaks.[4]
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solution |
| Temperature | 2-8°C (long-term) | -20°C or 2-8°C |
| Light | Protect from light (amber vial or dark) | Protect from light (amber vial) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon/Nitrogen) |
| Humidity | Store in a desiccator or with desiccant | Use anhydrous solvents |
References
- Benchchem. (n.d.).
- (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Benchchem. (n.d.).
- (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Benchchem. (n.d.).
- (2026, March 12). Forced Degradation Studies for Biopharmaceuticals.
- (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cell permeability issues with 2,7-naphthyridine compounds
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2,7-naphthyridine derivatives.
While 2,7-naphthyridines are highly valued nitrogen-containing heterocyclic scaffolds in drug discovery—frequently utilized as kinase and phosphodiesterase (PDE5) inhibitors[1][2]—their coplanar stiffness, conjugated π-system, and basic nitrogen atoms often result in high polar surface area (PSA) and pH-dependent ionization[3]. These properties frequently lead to significant cell permeability and efflux challenges during in vitro screening[4].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve permeability issues in Caco-2 and MDCK cellular models.
Diagnostic Workflow for Permeability Issues
Diagnostic decision tree for resolving 2,7-naphthyridine permeability issues.
Core Troubleshooting Guides (FAQs)
Q1: My 2,7-naphthyridine compound shows an Apparent Permeability ( Papp ) of < 1.0 × 10⁻⁶ cm/s in the Apical-to-Basolateral (A-B) direction. Is this a passive diffusion issue or an assay artifact? Causality: A Papp value below 1.0 × 10⁻⁶ cm/s typically classifies a compound as low-permeability[5]. However, for 2,7-naphthyridines, this is frequently an artifact of poor aqueous solubility in the transport buffer (HBSS) rather than a true diffusion failure. The flat, aromatic structure of these heterocycles causes them to aggregate or precipitate at physiological pH (7.4)[4]. Furthermore, highly lipophilic derivatives may become trapped in the cell membrane or bind non-specifically to the plastic assay plates. Actionable Fix:
-
Calculate Mass Balance (Recovery): If your total compound recovery (Apical + Basolateral + Cellular accumulation) is <80%, solubility or binding is your primary issue[6].
-
Modify Assay Conditions: Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver chamber. BSA binds the permeated drug, maintaining a strict concentration gradient (sink condition) and preventing back-diffusion or plastic binding[6].
Q2: The assay yields an Efflux Ratio (ER) > 5.0. How do I determine if my compound is a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)? Causality: An ER (calculated as Papp B-A / Papp A-B) greater than 2.0 strongly indicates active efflux[7]. 2,7-naphthyridines possess multiple hydrogen bond acceptors (the nitrogen atoms) and planar lipophilic regions, making them classic pharmacophores for apical efflux transporters like P-gp (MDR1) and BCRP[8]. Actionable Fix:
-
Perform a bidirectional transport assay in the presence of specific chemical inhibitors[7].
-
Co-administer GF120918 (Elacridar) at 2 µM to inhibit both P-gp and BCRP, or Verapamil (100 µM) for P-gp specific inhibition[7].
-
If the ER drops below 2.0 with the inhibitor, your compound is a confirmed substrate.
Q3: How can I structurally optimize my 2,7-naphthyridine scaffold to improve passive membrane penetration without losing target affinity? Causality: The basic nitrogen atoms in the 2,7-naphthyridine ring can become protonated depending on their local pKa, increasing the polar surface area (PSA) and hindering partitioning into the lipophilic cell membrane[3]. Actionable Fix:
-
Heterocyclic Grafting & N-alkylation: Incorporating lipophilic azole heterocycles or utilizing N-methylation can shield polar surface areas and significantly improve passive permeability[9][10][11].
-
Prodrug Strategy: If your derivative contains exposed amides or carboxylic acids, convert them to esters. Esterification masks hydrogen bond donors, dramatically increasing lipophilicity and membrane permeation (though intracellular esterase stability must be monitored)[12].
Quantitative Impact of Optimization Strategies
The following table summarizes the causal relationships between physicochemical properties of 2,7-naphthyridines and their permeability, alongside expected data shifts post-troubleshooting.
| Physicochemical Property | Impact on Permeability | Troubleshooting Strategy | Typical Papp / ER Shift |
| High Polar Surface Area (PSA) | Lowers passive transcellular diffusion | N-alkylation, masking H-bond donors[9][11] | Papp : 0.5 → 4.2 (x10⁻⁶ cm/s) |
| Basic Nitrogen (pKa ~7) | Ionization at physiological pH | Prodrugs (e.g., amides to esters)[12] | Papp : 1.2 → 6.5 (x10⁻⁶ cm/s) |
| Planar Aromatic System | P-gp/BCRP Efflux Substrate recognition | Co-administer Verapamil/GF120918[7] | ER: 8.0 → 1.5 |
| Poor Aqueous Solubility | Precipitation in HBSS buffer | Add 1% DMSO / 4% BSA to receiver[6] | Mass Recovery: 40% → 95% |
Cellular Transport Mechanisms
Mechanisms of 2,7-naphthyridine transport and active efflux across Caco-2 monolayers.
Validated Experimental Protocol: Self-Validating Bidirectional Caco-2 Assay
To ensure trustworthiness and scientific rigor, every permeability assay must be a self-validating system. This protocol incorporates internal controls to verify monolayer integrity and distinguish between poor permeability and poor solubility.
Step 1: Monolayer Integrity Validation
-
Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation[5].
-
Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
-
Validation Check: Add Lucifer Yellow (100 µM), a paracellular marker, to the apical chamber. A Papp of < 0.5 × 10⁻⁶ cm/s confirms tight junction integrity.
Step 2: Compound Preparation & Sink Conditions
-
Prepare a 10 mM stock of the 2,7-naphthyridine compound in 100% DMSO.
-
Dilute to a final assay concentration of 10 µM in HBSS buffer (pH 7.4). Ensure final DMSO concentration does not exceed 1% to avoid cell toxicity.
-
Add 4% BSA to the receiver compartments (Basolateral for A-B; Apical for B-A) to maintain sink conditions and prevent non-specific binding of the lipophilic scaffold[6].
Step 3: Dosing and Efflux Phenotyping
-
A-B Transport: Add 0.5 mL of compound solution to the Apical chamber. Add 1.5 mL of blank HBSS (+4% BSA) to the Basolateral chamber.
-
B-A Transport: Add 1.5 mL of compound solution to the Basolateral chamber. Add 0.5 mL of blank HBSS (+4% BSA) to the Apical chamber.
-
Efflux Inhibition Arm: Repeat the above steps but spike both chambers with 100 µM Verapamil (P-gp inhibitor) or 2 µM GF120918 (dual P-gp/BCRP inhibitor)[7].
-
Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Step 4: Sampling and LC-MS/MS Analysis
-
Take 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 mins.
-
Quench samples with 100 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.
Step 5: Data Calculation & Self-Validation (Mass Balance)
-
Apparent Permeability ( Papp ): Papp=(dQ/dt)/(C0×A)
(Where dQ/dt is the rate of drug permeation, C0 is initial donor concentration, and A is the surface area of the insert).
-
Efflux Ratio (ER): ER=Papp(B−A)/Papp(A−B) [7].
-
Mass Balance Validation: Calculate total recovery = (Amount in Donor at t=120 + Amount in Receiver at t=120) / Amount in Donor at t=0. If recovery is <80%, re-evaluate compound solubility or plastic binding.
References
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. National Institutes of Health (NIH).[Link]
-
1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. National Institutes of Health (NIH).[Link]
-
Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. ResearchGate.[Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.[Link]
-
Heterocycles: Versatile control elements in bioactive macrocycles. National Institutes of Health (NIH).[Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. National Institutes of Health (NIH).[Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate.[Link]
-
Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Publications.[Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. University of Dundee.[Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH).[Link]
-
Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay. MDPI.[Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.[Link]
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterocycles: Versatile control elements in bioactive macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,7-Naphthyridine-4-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif, integral to the development of novel therapeutics due to its diverse biological activities.[1][2] Specifically, 2,7-naphthyridine-4-carboxylic acid serves as a critical building block for the synthesis of a range of pharmacologically active compounds. This guide provides a comprehensive comparison of two prominent synthetic routes to this key intermediate, offering an in-depth analysis of their methodologies, mechanistic underpinnings, and practical considerations to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to Synthetic Strategies
The construction of the 2,7-naphthyridine core presents unique challenges due to the arrangement of the nitrogen atoms in the fused pyridine rings. The primary strategies for its synthesis revolve around the cyclization of appropriately substituted pyridine precursors.[1] This guide will focus on two such approaches:
-
The Friedländer Annulation Approach: A classical and versatile method for quinoline and naphthyridine synthesis involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
The Gould-Jacobs Reaction Pathway: A powerful strategy for the preparation of 4-hydroxyquinoline and naphthyridine derivatives, which can be subsequently converted to the desired carboxylic acid.
This comparative analysis will delve into the experimental protocols, mechanistic details, and a head-to-head comparison of these two routes, providing the necessary data for an informed decision-making process in a research and development setting.
Route 1: The Friedländer Annulation Approach
The Friedländer synthesis offers a direct and convergent route to the 2,7-naphthyridine scaffold. This approach typically involves the reaction of a 3-aminopyridine-4-carboxaldehyde derivative with a carbonyl compound containing an α-methylene group, such as a pyruvate ester, followed by cyclization.
Experimental Protocol
A representative protocol for the synthesis of a 2,7-naphthyridine-4-carboxylate ester via a modified Friedländer annulation is as follows:
Step 1: Synthesis of Ethyl 2,7-Naphthyridine-4-carboxylate
-
To a solution of 3-amino-2-chloropyridine-4-carbaldehyde (1.0 eq) in ethanol, add ethyl pyruvate (1.2 eq) and a catalytic amount of a base such as piperidine or pyrrolidine.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford ethyl 2,7-naphthyridine-4-carboxylate.
Step 2: Hydrolysis to 2,7-Naphthyridine-4-carboxylic acid
-
Dissolve the ethyl 2,7-naphthyridine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture at reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,7-naphthyridine-4-carboxylic acid.
Mechanistic Insights
The reaction proceeds through an initial Knoevenagel condensation between the aminopyridine aldehyde and the enolate of the pyruvate ester, forming an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic 2,7-naphthyridine ring system.
Caption: Workflow of the Friedländer Annulation for 2,7-Naphthyridine-4-carboxylic Acid.
Route 2: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction provides an alternative and often high-yielding route to 4-hydroxy-2,7-naphthyridine-3-carboxylic esters, which can be further elaborated to the target 4-carboxylic acid. This method starts with the reaction of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM).
Experimental Protocol
A typical experimental procedure utilizing the Gould-Jacobs reaction is outlined below:
Step 1: Synthesis of Diethyl 2-(((6-chloropyridin-3-yl)amino)methylene)malonate
-
A mixture of 3-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1-2 hours.
-
The reaction is monitored by TLC until the starting aminopyridine is consumed.
-
The resulting crude product is often a viscous oil or a solid that can be used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-2,7-naphthyridine-3-carboxylate
-
The crude intermediate from the previous step is added portion-wise to a pre-heated, high-boiling solvent such as Dowtherm A or diphenyl ether at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes, during which the cyclized product precipitates.
-
The mixture is cooled, and the solid product is collected by filtration, washed with a non-polar solvent like hexane, and dried.
Step 3: Hydrolysis and Decarboxylation to 4-hydroxy-2,7-naphthyridine
-
The ethyl 4-hydroxy-2,7-naphthyridine-3-carboxylate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After complete hydrolysis, the solution is acidified with a strong acid (e.g., HCl) to a pH that induces decarboxylation, often with concurrent heating.
Step 4: Conversion to 2,7-Naphthyridine-4-carboxylic Acid
-
The resulting 4-hydroxy-2,7-naphthyridine can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The 4-chloro-2,7-naphthyridine can then be subjected to a palladium-catalyzed carbonylation reaction or a Grignard reaction with CO₂ to install the carboxylic acid group at the 4-position.
Mechanistic Insights
The Gould-Jacobs reaction commences with a vinylogous nucleophilic substitution of the ethoxy group of DEEM by the aminopyridine. The resulting adduct undergoes a thermal 6-π electrocyclization, followed by tautomerization to form the 4-hydroxy-naphthyridine-3-carboxylate ester. The subsequent hydrolysis and decarboxylation proceed via standard mechanisms.
Caption: Workflow of the Gould-Jacobs Reaction for 2,7-Naphthyridine-4-carboxylic Acid.
Comparative Analysis of Synthesis Routes
To facilitate an objective comparison, the key performance indicators of each route are summarized in the table below.
| Parameter | Route 1: Friedländer Annulation | Route 2: Gould-Jacobs Reaction |
| Starting Materials | 3-Amino-2-chloropyridine-4-carbaldehyde, Ethyl pyruvate | 3-Amino-6-chloropyridine, Diethyl ethoxymethylenemalonate |
| Number of Steps | 2 | 4+ |
| Overall Yield | Moderate to Good | Variable, can be high for the initial cyclization |
| Reaction Conditions | Moderate (refluxing ethanol) | Harsh (high-temperature thermal cyclization) |
| Scalability | Generally scalable with good process control | High-temperature step can be challenging to scale up safely |
| Purification | Column chromatography often required | Precipitation can simplify initial purification |
| Key Advantages | More direct route, milder conditions for cyclization | Readily available starting materials, often good yields for the core formation |
| Key Disadvantages | Starting aldehyde may require synthesis | Multi-step, harsh thermal cyclization, additional steps for final conversion |
Conclusion and Recommendations
Both the Friedländer annulation and the Gould-Jacobs reaction represent viable and effective strategies for the synthesis of 2,7-naphthyridine-4-carboxylic acid.
The Friedländer Annulation Approach is a more direct, two-step process that proceeds under relatively mild conditions. This makes it an attractive option for researchers who have access to the requisite 3-aminopyridine-4-carboxaldehyde starting material or can synthesize it efficiently. The scalability of this route is generally favorable due to the more moderate reaction temperatures.
On the other hand, the Gould-Jacobs Reaction Pathway utilizes more readily available starting materials. While it involves more synthetic steps and a challenging high-temperature cyclization, the initial formation of the naphthyridine core can be high-yielding. This route may be preferred when the starting aldehyde for the Friedländer approach is not easily accessible. However, the subsequent multi-step conversion of the 4-hydroxy intermediate to the final carboxylic acid adds complexity to the overall synthesis.
The choice between these two routes will ultimately depend on the specific constraints and priorities of the research or development project, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment and safety infrastructure for high-temperature reactions. For rapid access to the target compound on a smaller scale, and provided the starting aldehyde is available, the Friedländer annulation may be the more efficient choice. For larger-scale synthesis where the cost and availability of starting materials are paramount, the Gould-Jacobs reaction, despite its challenges, remains a powerful and well-established alternative.
References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Chattopadhyay, A. C. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(9), 929-936. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and Their Analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
-
Wójcicka, A., Mączyński, M., Spiegel, M., & Dudek, B. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13415. [Link]
-
Iselin, B. M., & Hoffmann, K. (1954). A New Synthesis of 2,7-Naphthyridine Derivatives. Journal of the American Chemical Society, 76(21), 5474-5475. [Link]
-
Al-Tel, T. H. (2010). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. Baghdad Science Journal, 7(2), 659-666. [Link]
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- G.A. Lesher, E.J. Froelich, M.D. Gruett, J.H. Bailey, and R.P. Brundage, J. Med. Pharm. Chem., 1962, 5, 1063.
- George, T., & Tahilramani, R. (1969). 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
Sources
Efficacy of 2,7-Naphthyridine Inhibitors: A Comparative Technical Guide
The 2,7-naphthyridine scaffold—a bicyclic heteroaromatic system characterized by its coplanar stiffness and conjugated π -system—has emerged as a highly privileged pharmacophore in modern drug discovery[1]. Historically overshadowed by its 1,8-naphthyridine isomer (the foundation of nalidixic acid), the 2,7-isomer is now recognized for its exceptional ability to penetrate deep into the ATP-binding pockets of kinases and the catalytic domains of phosphodiesterases.
This guide provides an objective, data-driven comparison of 2,7-naphthyridine derivatives against established reference drugs across oncology, angiogenesis, and antimicrobial applications.
Mechanistic Pathways & Target Profiles
A. Oncology: MASTL (Greatwall) Kinase Inhibition
Microtubule-associated serine/threonine kinase-like (MASTL) is a critical mitotic kinase that drives oncogenesis by inactivating the tumor-suppressive PP2A-B55 complex. MASTL overexpression is prevalent in breast, gastric, and colorectal cancers[2]. Recent developments by Pfizer have identified novel 2,7-naphthyridine compounds that induce mitotic catastrophe in proliferative cancer cells by selectively inhibiting MASTL[2]. Compared to the early-generation experimental inhibitor MKI-2, these novel naphthyridines exhibit superior cellular penetrance and target residence time.
Fig 1: Mechanism of MASTL inhibition by 2,7-naphthyridines restoring PP2A-B55 tumor suppression.
B. Angiogenesis: c-Kit and VEGFR-2
Functionalization of the 2,7-naphthyridine core via 8-amino substitution has yielded highly potent receptor tyrosine kinase (RTK) inhibitors. In comparative studies, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones (such as Compound 9k) demonstrated exceptional c-Kit inhibitory activity, outperforming previous class II MET inhibitors (e.g., Compound 3) by nearly 40-fold[1]. Furthermore, derivatives like 10l and 10r exhibited single-digit nanomolar efficacy against VEGFR-2, presenting a highly favorable drug-likeness profile compared to broad-spectrum inhibitors like Cabozantinib[3].
C. Antimicrobial: Bacterial DNA Gyrase
Beyond human kinases, 2,7-naphthyridines act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. Compounds such as 10j have demonstrated selective, microbiota-sparing eradication of Staphylococcus aureus biofilms[4]. Molecular dynamics simulations reveal that the 2,7-naphthyridine core forms highly stable halogen bonds and electrostatic interactions within the gyrase-DNA ternary complex, yielding lower Minimum Inhibitory Concentrations (MIC) than traditional nalidixic acid derivatives[4].
Quantitative Efficacy Comparison
The following table synthesizes the in vitro efficacy of leading 2,7-naphthyridine derivatives against their respective targets, benchmarked against known reference drugs.
| Biological Target | 2,7-Naphthyridine Derivative | Efficacy (IC₅₀ / MIC) | Reference Drug / Known Alternative | Reference Efficacy | Fold-Improvement / Status |
| c-Kit Kinase | Compound 9k | IC₅₀ = 8.5 nM | Compound 3 (MET/c-Kit Inhibitor) | IC₅₀ = 329.6 nM | ~38.8x more potent [1] |
| VEGFR-2 | Compound 10r | IC₅₀ = 31.7 nM | Compound 3 | IC₅₀ = 279.9 nM | ~8.8x more potent [1] |
| PDE5 | Compound 4c | IC₅₀ = 0.23 nM | Sildenafil (Standard) | IC₅₀ ≈ 3.5 nM | ~15x more potent , >100k-fold selectivity[3] |
| MASTL | Pfizer Patent Series (WO2024003773A1) | Sub-nanomolar | MKI-2 | IC₅₀ = 37.44 nM | Superior cellular penetrance [2] |
| S. aureus Biofilm | Compound 10j | MIC = 8 mg/L | Nalidixic Acid | MIC > 32 mg/L | Microbiota-sparing [4] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the optimal workflows for evaluating 2,7-naphthyridine compounds.
Protocol A: TR-FRET Kinase Assay for MASTL Inhibition
Objective: Quantify the IC₅₀ of 2,7-naphthyridine candidates against MASTL kinase. Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. The conjugated π -system of naphthyridines often causes auto-fluorescence; TR-FRET introduces a time delay before measurement, completely eliminating this background noise and preventing false positives.
-
Reagent Preparation: Prepare MASTL enzyme and the ARPP19 substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: Set the ATP concentration strictly at the apparent Km of MASTL. This balances the assay's sensitivity to ATP-competitive 2,7-naphthyridine inhibitors without sacrificing the signal-to-noise ratio.
-
Compound Incubation: Dispense 2,7-naphthyridine compounds (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well plate. Add the MASTL enzyme and pre-incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical. Many rigid bicyclic scaffolds exhibit slow-binding kinetics; allowing the system to reach equilibrium ensures accurate IC₅₀ calculation.
-
Reaction Initiation & Termination: Add ATP/ARPP19 to initiate the reaction. Incubate for 60 minutes. Terminate by adding EDTA (to chelate Mg²⁺) alongside the Europium-labeled anti-phospho-ARPP19 antibody and ULight-streptavidin.
-
Self-Validation & Detection: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615/665 nm). Validation Check: Calculate the Z'-factor using DMSO as the negative control and MKI-2 (10 µM) as the positive control. A Z'-factor > 0.6 validates the assay's integrity.
Fig 2: Staged experimental workflow for validating 2,7-naphthyridine kinase inhibitors.
Protocol B: Anti-Biofilm Eradication Assay (S. aureus)
Objective: Assess the ability of 2,7-naphthyridine derivatives (e.g., 10j) to penetrate and eradicate established bacterial biofilms. Causality & Rationale: Standard MIC assays only measure planktonic bacteria. Biofilms possess an extracellular polymeric substance (EPS) matrix that restricts drug diffusion. We use a resazurin-based metabolic readout because physical disruption of the biofilm (required for standard CFU counting) artificially inflates the perceived efficacy of the drug.
-
Biofilm Formation: Inoculate S. aureus (ATCC 29213) in Tryptic Soy Broth supplemented with 1% glucose into a 96-well flat-bottom plate. Incubate statically for 24 hours at 37°C to allow robust EPS matrix formation.
-
Compound Challenge: Carefully aspirate the planktonic supernatant. Wash the biofilm twice with PBS. Add fresh media containing the 2,7-naphthyridine compounds (ranging from 1 to 128 mg/L). Include nalidixic acid as a reference control. Incubate for 24 hours.
-
Viability Quantification: Aspirate the drug-containing media and wash the wells. Add 100 µL of PBS containing 0.01% resazurin. Incubate for 2 hours in the dark. Expert Insight: Viable cells reduce blue resazurin to pink, highly fluorescent resorufin. Measure fluorescence (Ex: 560 nm, Em: 590 nm). The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration yielding fluorescence equivalent to the sterile media control, proving total biofilm death without matrix disruption[4].
References
- Title: Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer (WO 2024/003773 A1)
- Source: MDPI (Molecules)
- Source: PMC - NIH (National Institutes of Health)
- Title: A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners Source: BenchChem URL
- Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues Source: ResearchGate URL
Sources
Cross-Reactivity and Selectivity Profiling of 2,7-Naphthyridine-Based Kinase Inhibitors: A Comparative Guide
The 2,7-naphthyridine scaffold is a highly privileged, nitrogen-containing heterocyclic building block in modern medicinal chemistry[1]. Characterized by its conjugated π -system and coplanar stiffness, this scaffold is exceptionally adept at mimicking the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of protein kinases[1].
However, this structural mimicry introduces a critical challenge: cross-reactivity . Because the ATP-binding pocket is conserved across the human kinome, 2,7-naphthyridine derivatives often exhibit polypharmacology. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various 2,7-naphthyridine subclasses, dissecting their selectivity profiles, and providing the self-validating experimental workflows required to accurately map their cross-reactivity.
Comparative Analysis of 2,7-Naphthyridine Subclasses
The functionalization of the 2,7-naphthyridine core dictates its kinase selectivity. Minor substitutions at the C-3 or C-8 positions can drastically shift the inhibitor's affinity from one kinase family to another, determining whether a compound acts as a selective probe or a multi-targeted therapeutic.
Class A: Dibenzo[c,f][2,7]naphthyridines (PDK-1 Inhibitors)
3-phosphoinositide-dependent kinase-1 (PDK-1) is a master regulator of AGC kinases (including AKT and SGK1)[2]. Dibenzo[c,f][2,7]naphthyridines were discovered via high-throughput screening as potent PDK-1 inhibitors[3].
-
Selectivity Logic: The dibenzo-fusion restricts the conformational flexibility of the scaffold, locking it into a geometry that perfectly complements the PDK-1 active site while sterically clashing with the binding pockets of downstream kinases like SGK1 and AKT[3].
Class B: 8-Amino-Substituted 2,7-Naphthyridinones (c-Kit / VEGFR-2 Inhibitors)
The 2,7-naphthyridone variation incorporates a carbonyl group that alters the hydrogen-bonding network at the hinge region. 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones have been identified as highly potent dual inhibitors of c-Kit and VEGFR-2[1].
-
Selectivity Logic: The addition of the 8-amino group provides a critical hydrogen bond donor that interacts with the specific hinge residues of c-Kit, achieving single-digit nanomolar potency (IC50 = 8.5 nM) while maintaining a favorable therapeutic window over other receptor tyrosine kinases[4].
Class C: Substituted 2,7-Naphthyridines (MASTL Inhibitors)
Microtubule-associated serine/threonine kinase-like (MASTL), or Greatwall kinase, is an oncogenic kinase that inactivates the tumor-suppressive PP2A-B55 complex[5]. Recent developments have utilized the 2,7-naphthyridine core to selectively target MASTL, inducing mitotic catastrophe in breast cancer cells[5].
-
Selectivity Logic: By exploiting unique hydrophobic pockets adjacent to the MASTL ATP-binding site, these compounds avoid cross-reactivity with historical off-targets like Aurora-2 and GSK-3[6].
Fig 1. Pharmacological mapping of 2,7-naphthyridine targets and downstream signaling.
Quantitative Cross-Reactivity Profiles
To objectively evaluate these alternatives, we must look at their primary potency versus their off-target cross-reactivity. The table below summarizes the kinome selectivity data for representative compounds.
| Inhibitor Scaffold | Representative Compound | Primary Target (IC50) | Key Cross-Reactivities (IC50) | Selectivity Profile |
| Dibenzo[c,f][2,7]naphthyridine | Compound 1 | PDK-1 (60 nM) | SGK1, AKT, S6K (>10 µM) | Highly selective for PDK-1 over AGC kinases[2]. |
| 8-Amino-2-phenyl-2,7-naphthyridinone | Compound 9k / 10r | c-Kit (8.5 nM) | VEGFR-2 (31.7 nM) | Dual c-Kit/VEGFR-2 inhibitor[4]. |
| 2,7-Naphthyridone | Compound 17c / 17e | MET (13.8 nM) | AXL (17.2 nM) | Selective dual MET/AXL inhibition over Cabozantinib[7]. |
| Substituted 2,7-Naphthyridine | Pfizer Series | MASTL (nM range) | Aurora-2, GSK-3 (Historical) | Selective MASTL inhibition; avoids normal cell toxicity[5],[6]. |
Experimental Protocols: A Self-Validating System for Cross-Reactivity
Fig 2. Self-validating high-throughput screening workflow for kinase cross-reactivity.
Step-by-Step Methodology
Step 1: Compound Preparation & ATP Sensitization
-
Reconstitute 2,7-naphthyridine test compounds in 100% DMSO.
-
Dilute into the reaction buffer to achieve a final DMSO concentration of 5%[8].
-
Causality: 2,7-naphthyridines are highly hydrophobic. A 5% DMSO concentration ensures the compound remains in solution without denaturing the kinase domain[8].
-
-
Set the ATP concentration in the kinase buffer (e.g., 50 mM Hepes pH 7.4, 20 mM MgCl2) to match the specific Km of the target kinase (e.g., 2.7 µM for VEGFR-2)[8].
-
Causality: Because these inhibitors are ATP-competitive, screening at the Km normalizes the assay. It ensures that the observed IC50 reflects the true thermodynamic affinity of the compound rather than varying levels of ATP competition across different kinases.
-
Step 2: Primary Screening via TR-FRET (LANCE Format)
-
Incubate the kinase (e.g., PDK-1), a biotinylated substrate peptide, and the inhibitor for 60 minutes.
-
Add a Europium-labeled anti-phospho antibody and Streptavidin-APC[2].
-
Measure the time-resolved fluorescence resonance energy transfer.
-
Causality: The conjugated π -system of 2,7-naphthyridines often exhibits prompt autofluorescence, which ruins standard fluorescence assays. TR-FRET introduces a microsecond temporal delay before reading the emission, completely bypassing the compound's autofluorescence and eliminating optical false negatives[2].
-
Step 3: Orthogonal Validation via ELISA
-
Transfer hits demonstrating >50% inhibition into an ELISA-based phosphorylation assay[2].
-
Measure direct inhibition of substrate phosphorylation via absorbance.
-
Causality: TR-FRET can occasionally yield false positives if the naphthyridine compound chemically quenches the Europium chelate. By orthogonally validating hits with an ELISA—which relies on enzymatic colorimetric detection rather than fluorescence—you create a self-validating loop that confirms actual kinase inhibition[2].
-
Step 4: Comprehensive Kinome Profiling
-
Subject the validated lead compounds to a broad kinome panel (e.g., SGK1, AKT, S6K, CDK4, IKK, Src, TPL2, MEK, PKA, P38)[2].
-
Calculate the Selectivity Index (SI) by dividing the off-target IC50 by the primary target IC50.
-
Causality: A high SI (e.g., >100-fold) is mandatory for clinical progression. For instance, dibenzo[c,f][2,7]naphthyridine 1 inhibits PDK-1 at 0.06 µM but shows no activity against AKT or SGK1 up to 10 µM, proving that its binding is driven by specific interactions with the PDK-1 hinge region rather than generic ATP-pocket promiscuity[2].
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2024003773A1 - 2,7-naphthyridine compounds as mastl inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US9820989B2 - Method of treating conditions with kinase inhibitors - Google Patents [patents.google.com]
A Comparative Analysis of 2,7-Naphthyridine and Quinoline Antimicrobial Activity: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, medicinal chemists frequently turn to privileged heterocyclic scaffolds. Among these, the quinoline and naphthyridine ring systems have proven to be exceptionally fruitful starting points for the development of potent antibacterial drugs. This guide provides an in-depth comparative analysis of the antimicrobial activity of 2,7-naphthyridine and quinoline derivatives, offering experimental insights and data to inform future drug discovery and development endeavors.
Introduction: Two Sides of a Heterocyclic Coin
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is the foundational structure of the highly successful quinolone class of antibiotics.[1] These synthetic agents have been a cornerstone of antibacterial therapy for decades, renowned for their broad spectrum of activity and potent inhibition of essential bacterial enzymes.[2][3]
The 2,7-naphthyridine scaffold, an isomer of the more common 1,8-naphthyridine, is also a bicyclic heteroaromatic system but with two nitrogen atoms within its fused pyridine rings.[4][5] While less explored than their quinoline counterparts, 2,7-naphthyridine derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including notable antimicrobial effects.[4][5] This analysis will dissect the antimicrobial profiles of these two important scaffolds, exploring their mechanisms of action, structure-activity relationships, and spectrum of activity.
Mechanism of Action: A Shared Path of Bacterial Disruption
The primary mechanism of action for the majority of antimicrobial quinoline and many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.
By binding to the enzyme-DNA complex, these heterocyclic compounds stabilize the cleaved DNA strands, leading to a cascade of lethal events including the cessation of DNA replication and the generation of double-strand breaks.[2] This shared mechanism underscores the potential for cross-resistance but also provides a well-validated target for the rational design of new inhibitors based on either scaffold. Molecular docking studies on some 2,7-naphthyridine derivatives suggest a similar binding mode to that of quinolones within the active site of DNA gyrase.[2]
Comparative Antimicrobial Spectrum and Potency
A direct comparison of the antimicrobial potency of 2,7-naphthyridine and quinoline derivatives is often confounded by variations in experimental conditions across different studies. However, by collating available data, we can discern general trends in their activity profiles.
Quinolines: The hallmark of the quinolone class is its broad-spectrum activity, encompassing a wide range of Gram-positive and Gram-negative bacteria.[1][7] The development of fluoroquinolones, such as ciprofloxacin and levofloxacin, significantly expanded this spectrum to include activity against Pseudomonas aeruginosa and atypical pathogens.[8]
2,7-Naphthyridines: The available literature suggests that many 2,7-naphthyridine derivatives exhibit a more targeted spectrum of activity, with a number of studies highlighting potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][6] While some derivatives show activity against Gram-negative organisms, this appears to be less consistently potent compared to the fluoroquinolones.[1]
The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for derivatives of both scaffolds. It is crucial to note that these values are drawn from different studies and should be interpreted as illustrative rather than a direct head-to-head comparison.
Table 1: Representative Antimicrobial Activity of Quinolone Derivatives
| Compound Class | Representative Organisms | MIC Range (µg/mL) |
| Fluoroquinolones | Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.25 - 2 | |
| Escherichia coli | 0.015 - 1 | |
| Pseudomonas aeruginosa | 0.5 - 8 | |
| Klebsiella pneumoniae | 0.06 - 2 |
Table 2: Representative Antimicrobial Activity of 2,7-Naphthyridine Derivatives
| Compound Class | Representative Organisms | MIC Range (µg/mL) |
| 2,7-Naphthyridines | Staphylococcus aureus | 2 - 64 |
| Bacillus subtilis | 4 - 128 | |
| Escherichia coli | 8 - >256 | |
| Pseudomonas aeruginosa | 16 - >256 |
From this generalized data, it is evident that while both classes possess antimicrobial activity, the quinolones have been more extensively optimized for broad-spectrum potency. The 2,7-naphthyridines, however, present a promising scaffold for the development of more targeted agents, potentially with a reduced impact on the host microbiome.[6]
Structure-Activity Relationships (SAR): The Key to Potency
The antimicrobial activity of both quinoline and 2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core ring system.
Quinolines:
-
N1-Substitution: A cyclopropyl group at the N1 position is often associated with enhanced activity.
-
C3-Carboxylic Acid: This group is crucial for binding to the DNA-gyrase complex and is a common feature of potent quinolones.
-
C6-Fluorine: The introduction of a fluorine atom at the C6 position significantly increases antibacterial potency and cell penetration.
-
C7-Substituent: A piperazine ring or other nitrogen-containing heterocycles at this position enhances the spectrum of activity, particularly against Gram-negative bacteria.
2,7-Naphthyridines:
-
Substituents on the Naphthyridine Core: The introduction of various functional groups can modulate the antimicrobial activity. For instance, halogenation has been shown to influence the spectrum of activity.[1]
-
Side Chains: The nature of the side chain at various positions plays a critical role in determining potency and spectrum. As with quinolones, the addition of specific heterocyclic moieties can enhance activity.
Experimental Protocols: A Framework for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized protocols for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the 2,7-naphthyridine and quinoline derivatives in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use standardized bacterial strains from a reputable culture collection (e.g., ATCC). Subculture the strains on appropriate agar plates to ensure purity and viability.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
- From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- In the wells of the 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.
- Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Data Interpretation:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Visualization of Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.
Signaling Pathways and Logical Relationships
The antibacterial action of these compounds culminates in the disruption of essential cellular processes. The following diagram illustrates the logical relationship between target inhibition and bacterial cell death.
Caption: Mechanism of Action for Quinolone and Naphthyridine Antimicrobials.
Conclusion and Future Directions
The comparative analysis of 2,7-naphthyridine and quinoline derivatives reveals two scaffolds with significant, albeit distinct, antimicrobial potential. The quinolines are a well-established class with a proven track record of broad-spectrum activity, largely due to extensive medicinal chemistry optimization. The 2,7-naphthyridines represent a less explored but highly promising chemical space. The current body of evidence suggests their potential for the development of more targeted antibacterial agents, particularly against Gram-positive pathogens.
For researchers and drug development professionals, the choice between these scaffolds will depend on the desired therapeutic profile. For broad-spectrum applications, the quinoline core remains a robust starting point. For the development of narrow-spectrum agents, potentially with a more favorable impact on the microbiome, the 2,7-naphthyridine scaffold warrants further investigation. Future research should focus on expanding the library of 2,7-naphthyridine derivatives and evaluating their activity against a wider and more diverse panel of bacterial pathogens to fully elucidate their therapeutic potential.
References
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
Zielińska, D., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(1), 1. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed. CLSI. [Link]
-
Bisht, R., & Singh, R. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
-
Krzywik, J., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolone antibiotics: mechanism, lethality and their contributions to antibiotic resistance. Journal of Antimicrobial Chemotherapy, 66(11), 2447-2460. [Link]
-
Abdel-aziz, M., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]
-
Singh, S. K., et al. (2013). therapeutic significance of quinoline derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 4(1), 123-133. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. ESCMID. [Link]
-
Ginalski, K. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-146. [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. [Link]
-
Clinical and Laboratory Standards Institute. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition. CLSI. [Link]
-
Wójcicka, A., & Mączyński, M. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2,7-Naphthyridine Isomers in Biological Assays: A Guide for Researchers
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The spatial arrangement of the two nitrogen atoms gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Each isomer possesses a unique electronic distribution and three-dimensional shape, leading to a diverse range of pharmacological activities. This guide provides a head-to-head comparison of the biological performance of 2,7-naphthyridine derivatives against their isomeric counterparts, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in drug discovery and development.
The 2,7-Naphthyridine Scaffold: A Versatile Core
The 2,7-naphthyridine core has garnered significant interest due to its presence in various natural products and its demonstrated efficacy in a multitude of biological assays. Its unique arrangement of nitrogen atoms allows for specific interactions with biological targets, leading to potent and selective inhibition of enzymes and receptors. This guide will delve into a comparative analysis of 2,7-naphthyridine derivatives and other isomers in key therapeutic areas.
Comparative Analysis in Oncology
The quest for novel anticancer agents has led to the extensive exploration of naphthyridine isomers. Their planar structure allows them to intercalate with DNA, while their ability to act as hydrogen bond donors and acceptors facilitates interactions with the active sites of key enzymes involved in cancer progression.
Cytotoxicity Against Human Cancer Cell Lines
A common initial screening method for potential anticancer drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. While direct head-to-head comparisons of all six isomers in a single study are rare, a compilation of data from various sources allows for an insightful, albeit cautious, comparative analysis.[1][2]
| Naphthyridine Isomer | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,7-Naphthyridine | Lophocladine B | Human Lung and Breast Cancer | - | [Bioactive alkaloids Lophocladine A 69 and lophocladine B 70 (Figure 23) were isolated from the marine red alga Lophocladia sp. by Gross et al.[3]. 4-Phenyl-2,7-naphthyridin-1-one 69 exhibited antagonistic activity against δ-opioid receptors, and 1-amino-4-phenyl-2,7-naphthyridine 70 showed cytotoxic activity against human lung tumor and breast cancer cell lines[3].] |
| 1,8-Naphthyridine | Compound 16 | HeLa (Cervical) | 1.8 | [2] |
| 1,8-Naphthyridine | Compound 10c | MCF7 (Breast) | 1.47 | [4] |
| 1,6-Naphthyridine | Compound 16f | U87MG (Glioblastoma) | 3.28 | [5] |
| 1,5-Naphthyridine | Canthin-6-one | P388 (Leukemia) | - | [Aza-aromatic compounds, heterocyclic structures containing one or more nitrogen atoms within an aromatic ring system, are a cornerstone of medicinal chemistry and drug discovery. Their planar nature and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting biological macromolecules like DNA and proteins. Among this diverse class, benzo[c]naphthyridines have emerged as a particularly promising scaffold, demonstrating a wide spectrum of potent biological activities. This guide provides an objective comparison of the biological performance of benzo[c]naphthyridine derivatives against other aza-aromatic compounds, supported by experimental data. We will delve into key areas of activity, including anticancer properties, enzyme inhibition, and DNA interaction, providing detailed experimental protocols and visual aids to support the findings. Anticancer and Cytotoxic Activity. Many aza-aromatic compounds exhibit significant anticancer effects, often by inducing apoptosis or causing cell cycle arrest.[6][7] Benzo[c]naphthyridine derivatives, in particular, have shown potent cytotoxicity against a range of human cancer cell lines. Validation & Comparative. Check Availability & Pricing. © 2025 BenchChem. All rights reserved. 1 / 10. Tech Support. Page 2. For instance, certain benzo[c][7][8]naphthyridine derivatives have demonstrated significant antitumor activity against the P388 cell line.[9] Similarly, a series of 5-(3- chlorophenylamino)benzo[c][6][8]naphthyridine compounds displayed potent antiproliferative effects against various cancer cells, with their efficacy being directly related to their enzyme inhibition capabilities.[8] When compared with other naphthyridine isomers, such as canthin-6- one (a 1,5-naphthyridine alkaloid), benzo[c]naphthyridines often exhibit comparable or superior potency.[9]. // Node Definitions start [label="Seed cells in 96-well plate\nand allow to adhere",.] |
Note: The data presented is for illustrative purposes and is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of naphthyridine derivatives often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.[2][10]
-
Topoisomerase Inhibition: Many naphthyridine derivatives, including those from the 1,6- and 1,8-isomeric families, have been shown to inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[10][11]
-
Kinase Inhibition: Various naphthyridine isomers are potent kinase inhibitors. For instance, 1,7-naphthyridine derivatives have been identified as inhibitors of p38 MAP kinase and PIP4K2A, while certain 1,5- and 1,7-naphthyridine compounds inhibit the fibroblast growth factor receptor (FGFR) kinase family.[1]
Caption: Mechanisms of anticancer activity of naphthyridine derivatives.
Comparative Analysis in Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Naphthyridines, particularly the 1,8-isomer nalidixic acid, have a long history in combating bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][12]
Antimicrobial Activity Against Pathogenic Bacteria
The antimicrobial efficacy of different naphthyridine isomers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective anti-staphylococcal agents. For example, specific 2,7-naphthyridine compounds have demonstrated potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[12][13][14]
| Naphthyridine Isomer | Derivative/Compound | Bacterial Strain | MIC (mg/L) | Reference |
| 2,7-Naphthyridine | Compound 10j | Staphylococcus aureus | 8 | [12][14] |
| 2,7-Naphthyridine | Compound 10f | Staphylococcus aureus | 31 | [12][14] |
| 1,8-Naphthyridine | Enoxacin | Gram-positive & Gram-negative bacteria | Varies | [15] |
| 1,8-Naphthyridine | Compound 14 | S. aureus, E. coli | 1.95 (MIC90) | [16] |
Note: The data presented is for illustrative purposes and is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary target for the antibacterial activity of many naphthyridines is the bacterial DNA gyrase, a type II topoisomerase. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[12][15][17]
Caption: Workflow of naphthyridine-mediated inhibition of bacterial growth.
Comparative Analysis in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons. One therapeutic strategy involves the inhibition of cholinesterase enzymes (AChE and BChE) to increase the levels of the neurotransmitter acetylcholine in the brain.
Cholinesterase Inhibition
Several naphthyridine isomers have been investigated as potential cholinesterase inhibitors. While comprehensive comparative data is limited, studies have shown that derivatives of the 1,8-naphthyridine scaffold can be potent inhibitors of both AChE and BChE. For instance, a 1,8-naphthyridine derivative was found to be a potent AChE inhibitor with an IC50 value of 0.091 µM.[18] Further research is needed to directly compare the efficacy of 2,7-naphthyridine derivatives with other isomers in this context.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays mentioned in this guide.
MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxic effects of naphthyridine derivatives on cancer cell lines.[6][7][8][9][19]
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of naphthyridine derivatives against bacterial strains.[18][20][21]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Naphthyridine compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the naphthyridine compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
The 2,7-naphthyridine scaffold and its isomers represent a rich source of biologically active molecules with significant therapeutic potential. While the 1,8-isomer is historically the most studied, particularly in the realm of antibacterials, emerging research highlights the unique and potent activities of other isomers, including the 2,7-naphthyridine core. This guide has provided a comparative overview of their performance in oncology, infectious diseases, and neurodegenerative disease models. It is important to note that direct head-to-head comparisons under identical conditions are often limited, and the presented data is a synthesis of multiple studies.[1] Future research focusing on the systematic evaluation of all naphthyridine isomers against a broad panel of biological targets will be crucial for fully elucidating their structure-activity relationships and for the rational design of next-generation therapeutics.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Cushman, M., et al. (2010). Design, synthesis, and evaluation of dibenzo[c,h][1]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. Journal of medicinal chemistry, 53(24), 8899–8913. [Link]
- Al-Suwaidan, I. A., et al. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(11), 1563. [Link]
-
Khan, S., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific reports, 13(1), 5340. [Link]
- Genc, H., et al. (2025). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
-
Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Topics in current chemistry (Cham), 379(2), 15. [Link]
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
-
Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Topics in current chemistry (Cham), 379(2), 15. [Link]
-
Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 18(11), 1563. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- Si, X. J., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Chinese Journal of Chemistry, 44(2), 165-174.
- Hsieh, M. C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5347–5356.
-
El-Sayed, N. N. E., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules (Basel, Switzerland), 31(5), 1011. [Link]
-
Gencer, H. K., et al. (2017). New 1,4-dihydro[19]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & medicinal chemistry letters, 27(5), 1162–1168. [Link]
- Imran, M., et al. (2023). In silico studies-assisted design, synthesis, and discovery of biologically active isatin derivatives. Tropical Journal of Pharmaceutical Research, 22(6), 1145-1152.
- Wójcicka, A., & Mączyński, M. (2025). Antimicrobial Activity of Naphthyridine Derivatives.
-
Majumdar, K. C., & Jana, G. H. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules (Basel, Switzerland), 10(8), 954–961. [Link]. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajol.info [ajol.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 20. ibg.kit.edu [ibg.kit.edu]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Structure-Activity Relationship (SAR) Validation for 2,7-Naphthyridine Analogs
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in molecules with a wide array of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] Developing a successful therapeutic agent from this scaffold requires a deep understanding of its structure-activity relationship (SAR)—the critical link between a molecule's three-dimensional structure and its biological effect. This guide provides a comprehensive framework for validating the SAR of a novel series of 2,7-naphthyridine analogs, designed for researchers and drug development professionals. We will move beyond a simple checklist of assays, focusing instead on the causal logic behind experimental choices to build a robust and self-validating data package.
The Logic of a Tiered SAR Validation Workflow
A successful SAR validation campaign is not a random collection of experiments but a tiered, logical progression from a simplified in vitro environment to more complex, physiologically relevant systems. This approach ensures that resources are spent efficiently, and that each step provides a clear, actionable answer before proceeding to the next, more complex question.
Our validation strategy is built on a foundation of confirming direct target interaction and then systematically assessing how structural modifications impact cellular activity and drug-like properties.
Tier 1: Primary Screening and Target Engagement
The foundational step is to confirm that your analogs directly interact with the intended biological target in a purified system. This removes the complexities of the cellular environment, providing the cleanest initial assessment of potency.
Causality Behind the Choice:
Starting with a biochemical assay allows for the rapid screening of a large number of compounds to determine their intrinsic potency against the isolated target, often an enzyme or receptor.[3] However, a primary assay result can sometimes be misleading due to assay artifacts. Therefore, an orthogonal target engagement assay is crucial. This secondary, mechanistically different assay validates that the observed activity is due to direct binding, building confidence in the initial hits.[3][4][5]
Experimental Protocol: Kinase Inhibition Assay (Example)
Many 2,7-naphthyridine derivatives are designed as kinase inhibitors.[1] The following is a representative protocol for a luminescence-based kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,7-naphthyridine analogs against a target kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Recombinant human kinase (e.g., ALK, MET).
-
Kinase substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
Test compounds (2,7-naphthyridine analogs) dissolved in DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for each analog, typically starting from 100 µM, in DMSO.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Compound Addition: Add 50 nL of each compound dilution or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.
-
Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context.[6][7] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[7]
Objective: To confirm that the most potent analogs from the primary screen bind to the target kinase within intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with a high concentration (e.g., 10x the biochemical IC50) of the test compound or DMSO for 1 hour.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature using a detection method like Western Blot or an ELISA-based technique (e.g., AlphaLISA® or HTRF®).
-
Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to DMSO-treated cells indicates target stabilization and thus, engagement.
Tier 2: Cellular and Functional Assays
After confirming direct target binding, the next logical step is to determine if this binding event translates into a functional consequence in a more biologically relevant cellular environment.[8][9][10][11]
Causality Behind the Choice:
A compound may bind its target but fail to modulate its function in a cell due to poor cell permeability or rapid efflux. A target modulation assay (e.g., measuring the phosphorylation of a downstream substrate) provides a proximal readout of functional activity.[5] A subsequent phenotypic assay (e.g., measuring cell proliferation or apoptosis) connects this target modulation to a desired biological outcome, such as inhibiting cancer cell growth.[10][12]
Experimental Protocol: Western Blot for Target Phosphorylation
Objective: To measure the ability of analogs to inhibit ligand-induced phosphorylation of the target kinase or its direct substrate in cells.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2,7-naphthyridine analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., a growth factor like HGF for the MET kinase) for a short period (e.g., 15 minutes).
-
Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MET).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the target protein to ensure equal loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
Tier 3: In Vitro ADME and Physicochemical Profiling
A potent molecule is of little therapeutic value if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid late-stage failures.[13][14][15]
Causality Behind the Choice:
Poor physicochemical properties often lead to poor pharmacokinetic behavior.[13] Measuring properties like solubility and permeability provides an early indication of potential absorption issues. Assessing metabolic stability, typically in liver microsomes, helps identify compounds that may be cleared too rapidly in vivo.[14][16] This data is crucial for interpreting in vivo efficacy studies and guiding further chemical optimization.
Key In Vitro ADME Assays:
-
Kinetic Solubility: Measured using methods like nephelometry to determine the concentration at which a compound precipitates from an aqueous buffer.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion across the intestinal barrier.
-
Liver Microsomal Stability: Incubating the compound with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and measuring the rate of its disappearance over time to predict metabolic clearance.[16]
-
Plasma Protein Binding: Measured by equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to act on the target.
Data Interpretation: Constructing the SAR Table
The culmination of this validation workflow is the synthesis of all data into a comprehensive SAR table. This allows for the direct comparison of how small changes in chemical structure impact various biological and physicochemical parameters.
Hypothetical SAR Table for a 2,7-Naphthyridine Series Targeting Kinase X:
| Compound | R1 | R2 | Kinase IC50 (nM) | p-Kinase IC50 (nM) | Cell Viability IC50 (µM) | Solubility (µM) | Microsomal T½ (min) |
| 1a | -H | -Ph | 550 | 1200 | > 20 | 75 | 45 |
| 1b | -Cl | -Ph | 50 | 110 | 1.5 | 60 | 40 |
| 1c | -Me | -Ph | 120 | 250 | 4.2 | 85 | 55 |
| 1d | -Cl | 4-F-Ph | 5 | 15 | 0.2 | 45 | 35 |
| 1e | -Cl | 3-OMe-Ph | 25 | 60 | 0.8 | 110 | 15 |
| 1f | -Cl | 2-pyridyl | 15 | 35 | 0.5 | 15 | > 60 |
SAR Insights from the Table:
-
R1 Position: Comparing 1a and 1b , the addition of a chloro group at R1 dramatically increases biochemical and cellular potency, suggesting a key interaction in the kinase active site. The methyl group in 1c is less favorable than chlorine.
-
R2 Position: With the optimal R1-chloro group established, modifications at R2 show that adding a fluorine to the phenyl ring (1d ) further enhances potency across all assays.
-
ADME Considerations: While 1d is the most potent, its solubility is moderate. Compound 1e shows improved solubility but at the cost of reduced metabolic stability (shorter half-life). Compound 1f shows excellent metabolic stability, but its low solubility could be a liability for oral absorption.
This integrated analysis allows for the formulation of new hypotheses. For example, the next generation of analogs might combine the potency features of 1d with structural motifs designed to improve solubility without compromising metabolic stability. This iterative process of design, synthesis, testing, and analysis is the engine of successful drug discovery.
References
-
Wójcicka, A., & Bąk, A. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(15), 4983. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). Pharmaceuticals. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & De, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 930-936. Available at: [Link]
-
Seng, R., Schiavi, B., & Knochel, P. (2015). Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective C−H Activation. Organic Letters, 17(22), 5618-5621. Available at: [Link]
-
News-Medical. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
-
Ho, C. T., & Wu, C. H. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
Wójcicka, A., & Bąk, A. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]
-
Weigmann, B., & Fromm, M. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Al-Sha'er, M. A., Al-Saraireh, Y. M. J., Al-Sawalha, M., & Al-Qaisi, T. S. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Drug Design, Development and Therapy, 18, 1237-1256. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). PubMed. Available at: [Link]
-
Lee, E. S., Kim, J., Lee, S., & Park, M. K. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. Available at: [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 201-206. Available at: [Link]
-
Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. ACS Combinatorial Science, 22(9), 427-432. Available at: [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
-
Klutchko, S. R., Hamby, J. M., Reuman, M., Blankley, C. J., & Dahring, T. K. (2000). Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry, 43(15), 2943-2955. Available at: [Link]
-
Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. Available at: [Link]
-
Chemical Probes Portal. (n.d.). Target engagement. Available at: [Link]
-
Zhang, A., Neumeyer, J. L., & Baldessarini, R. J. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Organic Chemistry, 72(19), 7349-7352. Available at: [Link]
- Wan, H., & Chen, Y. (2003). The impact of early ADME profiling on drug discovery and development strategy. Acta Pharmacologica Sinica, 24(5), 417-422.
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & De, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Available at: [Link]
-
Zhang, Y. K., Tong, J. B., Luo, M. X., Zhao, J. Y., Yang, Y. L., Sun, Y., & Qing, Z. P. (2025). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. SAR and QSAR in Environmental Research, 36(4), 271-285. Available at: [Link]
-
Medina-Franco, J. L., & Naveja, J. J. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 4(26), 21857-21865. Available at: [Link]
-
Kim, S., Park, H., & Lee, K. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega, 9(50), 54848-54862. Available at: [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 2, 59. Available at: [Link]
-
Al-Sha'er, M. A., Al-Saraireh, Y. M. J., & Al-Qaisi, T. S. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2201. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencegate.app [sciencegate.app]
- 3. selvita.com [selvita.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. nuvisan.com [nuvisan.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. news-medical.net [news-medical.net]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 13. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. symeres.com [symeres.com]
A Comparative Performance Guide to Novel 2,7-Naphthyridine Derivatives
The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides an in-depth performance benchmark of newly developed 2,7-naphthyridine compounds, comparing them against established alternatives. We will delve into their efficacy, mechanisms of action, and the critical experimental methodologies required for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy Analysis
The therapeutic potential of a new chemical entity is primarily assessed by its potency and selectivity compared to existing standards. Below, we summarize the performance of several novel 2,7-naphthyridine derivatives across key therapeutic areas.
Anticancer Activity
The anticancer potential of naphthyridine derivatives often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.[2][3] The following table compares the in vitro cytotoxic activity (IC₅₀) of new 2,7-naphthyridine derivatives with the standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 2,7-Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound | Target/Class | MCF-7 (Breast)[3] | SF-539 (CNS)[2][4] | HCT116 (Colon)[2] | Selectivity Note |
| Compound 7 | Topoisomerase II Inhibitor | 3.98 ± 0.2 | - | - | Highly selective; IC₅₀ against normal WI-38 cells was 55.16 µM.[3] |
| Compound 8i | Naphthyridine Derivative | - | GI₅₀ = 0.70 | - | Data reported as GI₅₀ (Growth Inhibition 50).[2][4] |
| Doxorubicin | Standard Chemotherapy | 4.17 ± 0.2 | - | - | Benchmark cytotoxic agent.[3] |
Lower IC₅₀/GI₅₀ values indicate higher potency.
The data reveals that Compound 7 exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, even surpassing the efficacy of Doxorubicin in this specific assay, while also demonstrating a favorable selectivity profile against non-cancerous cells.[3]
Antimicrobial Activity
Historically, the broader naphthyridine class, particularly 1,8-naphthyridines like nalidixic acid, are known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[5][6] Recent studies show that 2,7-naphthyridine derivatives also possess significant, and often selective, antimicrobial activity.[7][8][9]
Table 2: Antimicrobial Activity (MIC, mg/L) of 2,7-Naphthyridine Derivatives
| Compound | Target Organism | MIC (mg/L) | Comparison Note |
| Compound 10j | Staphylococcus aureus | 8 | Demonstrated the highest activity among a library of tested compounds.[7][8][9] |
| Compound 10f | Staphylococcus aureus | 31 | Showed strong, selective activity against S. aureus.[7][8][9] |
| Ciprofloxacin | Broad-Spectrum Antibiotic | Varies (often <1) | A standard fluoroquinolone antibiotic used as a benchmark.[5][6] |
Lower MIC (Minimum Inhibitory Concentration) values indicate greater antibacterial potency.
Notably, compounds 10j and 10f display potent and selective activity against Staphylococcus aureus, a clinically relevant pathogen.[7][8][9] Their targeted spectrum could be advantageous, potentially sparing the host's beneficial microbiota.[7][8] Molecular modeling suggests these compounds likely bind to the DNA gyrase-DNA complex, consistent with the mechanism of other quinolone antibiotics.[7][8]
Specific Enzyme Inhibition
Beyond broad cytotoxicity or antimicrobial effects, many 2,7-naphthyridine derivatives are designed as highly specific inhibitors of enzymes implicated in disease signaling pathways.
Table 3: Specific Enzyme Inhibition Profile of 2,7-Naphthyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Comparison Compound | Comparison IC₅₀ (nM) | Therapeutic Area |
| Compound 4c | PDE5 | 0.23 | Sildenafil | 8.7 (EC₃₀) | Erectile Dysfunction[10] |
| Compound 9k | c-Kit Kinase | 8.5 | - | - | Oncology[11] |
| Compound 10r | VEGFR-2 Kinase | 31.7 | - | - | Oncology[11] |
| New Derivatives | MASTL Kinase | - | - | - | Oncology[12] |
Lower IC₅₀ values indicate higher inhibitory potency.
The data highlights the scaffold's versatility. Compound 4c is an exceptionally potent and selective PDE5 inhibitor, significantly outperforming Sildenafil in in vitro assays.[10] Meanwhile, other derivatives show potent inhibition of key oncogenic kinases like c-Kit, VEGFR-2, and MASTL, positioning them as promising candidates for targeted cancer therapy.[11][12]
Mechanistic Insights and Signaling Pathways
The efficacy of these compounds is rooted in their ability to modulate specific cellular pathways. For many anticancer naphthyridines, a primary mechanism is the inhibition of topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action for topoisomerase II-inhibiting 2,7-naphthyridines.
Western blot analyses have confirmed that potent derivatives like Compound 7 downregulate the expression of Topoisomerase II in cancer cells and induce apoptosis via the activation of executioner caspases like Caspase-9.[3][13]
Essential Experimental Protocols for Performance Validation
To ensure data integrity and reproducibility, standardized and validated assays are paramount. The following protocols outline the core methodologies for benchmarking new chemical entities.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14][16]
-
Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >630 nm.[14][17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining if a compound directly inhibits a target kinase. These assays measure the transfer of a phosphate group from ATP to a substrate.[19] Modern methods are often fluorescence-based for high-throughput capabilities.[20]
Step-by-Step Protocol (General Fluorescence-Based):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, fluorescently-labeled substrate peptide, and ATP.
-
Compound Plating: Dispense serial dilutions of the test compound into a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase and fluorescent substrate to the wells, followed by the addition of ATP to initiate the reaction. The ATP concentration should ideally be at or near the Kₘ value for the specific enzyme to ensure data comparability.[21]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal (e.g., using TR-FRET, Fluorescence Polarization) on a compatible plate reader.[20] The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro fluorescence-based kinase inhibition assay.
Cardiovascular Safety: hERG Potassium Channel Assay
Inhibition of the hERG potassium ion channel can lead to fatal cardiac arrhythmias, making hERG liability testing a critical step in preclinical safety evaluation.[22][23] The fluorescence polarization (FP) assay is a high-throughput biochemical method for identifying compounds that bind to the hERG channel.[24][25]
Step-by-Step Protocol (Fluorescence Polarization):
-
Compound Plating: Add 5 µL of the test compound (4x final concentration) to a 384-well microplate.[24]
-
Membrane Addition: Add 10 µL of a membrane preparation containing the hERG channel protein to each well.[24]
-
Tracer Addition: Add 5 µL of a high-affinity, red-fluorescent hERG channel ligand (tracer) to each well.[24]
-
Incubation & Reading: Mix the plate and incubate for 1-4 hours at room temperature. Read the fluorescence polarization on a suitable plate reader.
-
Principle of Detection: When the fluorescent tracer is bound to the hERG channel, it tumbles slowly, resulting in a high FP value. If a test compound displaces the tracer, the free-tumbling tracer yields a low FP value.[25]
-
Data Analysis: Calculate IC₅₀ values from the dose-dependent decrease in fluorescence polarization.
Caption: Principle and workflow of the hERG fluorescence polarization safety assay.
ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to prevent late-stage drug failures.[26] While extensive in vitro and in vivo studies are required, initial profiling can be efficiently performed using in silico computational models.[27][28] These models predict properties such as metabolic stability (e.g., inhibition of Cytochrome P450 enzymes), potential for drug-drug interactions, and mutagenicity.
Conclusion and Future Outlook
The 2,7-naphthyridine scaffold continues to be a fertile ground for the discovery of potent and selective therapeutic agents. The derivatives highlighted in this guide demonstrate significant promise in oncology and infectious diseases, with some compounds showing superior in vitro performance compared to established drugs. Their versatility as specific enzyme inhibitors further underscores their potential for targeted therapies.
The successful translation of these promising candidates from the bench to the clinic will depend on rigorous, multi-parametric evaluation. By employing the validated experimental workflows detailed here—from initial efficacy screens to critical safety and ADME-Tox profiling—researchers can build a robust data package to support lead optimization and further development. The continued exploration of this chemical space, guided by sound experimental design and mechanistic understanding, is poised to deliver the next generation of innovative medicines.
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
-
1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. PubMed. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Cancer Cell Line Screening (CCP-58). AddexBio. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH. [Link]
-
In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
hERG Safety Assay. Evotec. [Link]
-
In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. [Link]
-
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. ResearchGate. [Link]
-
If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Cancer Cell Panel Screening. Pharmaron CRO Solutions. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. MDPI. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC - NIH. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. evotec.com [evotec.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vivo Validation of 2,7-Naphthyridine Compounds in Animal Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is long and fraught with challenges. The 2,7-naphthyridine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with potential applications in oncology, neuroscience, and infectious diseases. However, the true test of these compounds lies in their in vivo validation. This guide provides an in-depth, technically-focused comparison of the performance of 2,7-naphthyridine compounds in various animal models, supported by experimental data and detailed protocols, to empower you in your preclinical research endeavors.
The 2,7-Naphthyridine Scaffold: A Versatile Pharmacophore
The 2,7-naphthyridine moiety, a bicyclic heteroaromatic system containing two nitrogen atoms, has attracted significant attention from medicinal chemists due to its unique structural and electronic properties. This scaffold has been successfully employed to develop potent and selective inhibitors of various biological targets, leading to promising therapeutic candidates across different disease areas. This guide will delve into the in vivo validation of these compounds in three key therapeutic areas: oncology, central nervous system (CNS) disorders, and infectious diseases.
Part 1: In Vivo Validation in Oncology: Targeting MET and MASTL Kinases
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. 2,7-Naphthyridine-based compounds have emerged as potent inhibitors of key oncogenic kinases, including MET and MASTL.
2,7-Naphthyridinone-Based MET Kinase Inhibitors
The c-MET proto-oncogene, which encodes a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the progression of various cancers.[1] A novel 2,7-naphthyridinone-based MET kinase inhibitor, designated as compound 13f , has demonstrated significant in vivo efficacy in preclinical cancer models.[2][3]
Compound 13f was evaluated in U-87 MG (glioblastoma) and HT-29 (colon adenocarcinoma) xenograft models in nude mice.[2][3]
Table 1: In Vivo Efficacy of MET Kinase Inhibitor 13f [2][3]
| Animal Model | Cell Line | Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| Nude Mice | U-87 MG | 13f | 50 | 114% |
| Nude Mice | HT-29 | 13f | 50 | 95% |
These impressive TGI values highlight the potent anti-tumor activity of this 2,7-naphthyridinone scaffold in vivo.
The following is a generalized protocol for evaluating the in-vivo efficacy of a test compound in a subcutaneous xenograft model, based on common practices.[4][5]
-
Cell Culture: Culture U-87 MG or HT-29 cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 tumor cells in a suitable medium (e.g., 1:1 mixture of sterile PBS and Matrigel) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into control and treatment groups.[5]
-
Drug Administration: Administer the test compound (e.g., 13f at 50 mg/kg) and vehicle control via the appropriate route (e.g., intraperitoneal or oral) according to the desired dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Efficacy Evaluation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Caption: The HGF/MET signaling pathway and the inhibitory action of 2,7-naphthyridine compounds.
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[7][8] Its overexpression has been linked to several cancers, making it an attractive therapeutic target.[7][8] Novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors, with the potential for in vivo anti-tumor activity.[8]
MASTL phosphorylates and activates endosulfine-alpha (ENSA), which in turn inhibits the tumor suppressor protein phosphatase 2A (PP2A).[2][9] This leads to the accumulation of phosphorylated proteins that drive mitotic entry and progression.[2][9] By inhibiting MASTL, 2,7-naphthyridine compounds can restore PP2A activity, leading to mitotic arrest and cell death in cancer cells.
Caption: The MASTL signaling pathway in mitosis and its inhibition by 2,7-naphthyridine compounds.
Part 2: In Vivo Validation in CNS Disorders: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a critical unmet need. 2,7-Naphthyridine derivatives have shown promise as anticonvulsant agents in preclinical models.
Anticonvulsant Activity in Rodent Seizure Models
A series of 2,7-naphthyridine derivatives were evaluated for their anticonvulsant activity in well-established rodent models of seizures: the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[10][11]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a tonic hindlimb extension.[10][12][13]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, and this model is predictive of efficacy against myoclonic and absence seizures.[10][14][15][16]
Maximal Electroshock (MES) Test Protocol (Rat) [12][13][17]
-
Animals: Male Sprague-Dawley rats (130 ± 20 g).
-
Drug Administration: Administer the test compound or vehicle orally (PO).
-
Electroshock: One hour post-drug administration, apply an electrical stimulus (e.g., 60 Hz, 98 mA, 300 msec) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected in each group.
Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol (Mouse) [14][15][16]
-
Animals: Male mice (e.g., 129SV).
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (IP).
-
PTZ Injection: After a predetermined pretreatment time, inject PTZ (e.g., 35 mg/kg, IP).
-
Observation: Observe the animals for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups.
While specific quantitative data for 2,7-naphthyridine compounds is proprietary, studies on similar GABAergic modulators provide a benchmark for comparison. For instance, in an amygdaloid kindled rat model, the ED50 for seizure severity inhibition for the GABA uptake inhibitor SKF 100330-A was 4.6 mg/kg, compared to 1.9 mg/kg for diazepam.[18] This highlights the potential for novel compounds to exhibit potent anticonvulsant effects.
The anticonvulsant activity of some 2,7-naphthyridine derivatives is thought to be mediated through the positive allosteric modulation of GABA-A receptors.[11][19] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[20][21] By enhancing the action of the inhibitory neurotransmitter GABA, these compounds can reduce neuronal hyperexcitability and suppress seizures.
Caption: Mechanism of action of anticonvulsant 2,7-naphthyridine compounds via GABA-A receptor modulation.
Part 3: In Vivo Validation in Infectious Diseases: Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The 2,7-naphthyridine scaffold has been explored for the development of novel antimicrobial agents.
Anti-Staphylococcal Activity and In Vivo Toxicity
Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity against Staphylococcus aureus.[22][23][24] Importantly, these compounds have shown low in vitro cytotoxicity and favorable in vivo toxicity profiles in the Galleria mellonella larval model.[22][23]
The Galleria mellonella (greater wax moth) larva is an increasingly popular in vivo model for preliminary toxicity and efficacy screening of antimicrobial compounds due to its cost-effectiveness and ethical advantages.[22][23][25][26][27]
Table 2: In Vivo Toxicity of Anti-Staphylococcal 2,7-Naphthyridine Derivatives in Galleria mellonella [22][23]
| Compound | Concentration | Observation (24h) |
| 10j | 8 mg/L | No signs of systemic toxicity |
| 10f | 31 mg/L | No signs of systemic toxicity |
-
Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Compound Preparation: Prepare solutions of the test compounds at the desired concentrations.
-
Injection: Inject a small volume (e.g., 10 µL) of the test solution into the hemocoel of each larva via one of the prolegs.
-
Incubation: Incubate the larvae at 37°C.
-
Observation: Monitor the larvae for survival, melanization (a sign of immune response), and any other signs of toxicity over a period of 24-72 hours.
-
Data Analysis: Calculate the percentage of survival in each group.
Caption: Experimental workflow for in vivo toxicity testing in the Galleria mellonella model.
Conclusion and Future Directions
The in vivo validation of 2,7-naphthyridine compounds in animal models is a critical step in their development as potential therapeutics. This guide has provided a comprehensive overview of the experimental approaches and data supporting their use in oncology, CNS disorders, and infectious diseases. The promising results obtained in these preclinical studies underscore the versatility and therapeutic potential of the 2,7-naphthyridine scaffold.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and further elucidate the in vivo mechanisms of action. Additionally, head-to-head comparisons with standard-of-care treatments in more advanced and clinically relevant animal models will be crucial for advancing these promising compounds towards clinical trials.
References
-
Socała, K., Wlaź, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Wlaź, P., Turski, W.A., Löscher, W. (eds) Experimental Models of Epilepsy and Other Neurological Disorders. Neuromethods, vol 153. Humana, New York, NY. [Link]
-
Dhir, A. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE (Journal of Visualized Experiments), (131), e56572. [Link]
-
Löscher, W., Hönack, D., & Taylor, C. P. (1991). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. European journal of pharmacology, 204(3), 321–325. [Link]
-
Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Combrzyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 26(21), 10442. [Link]
-
Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Combrzyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. [Link]
-
Trusolino, L., & Comoglio, P. M. (2002). The MET proto-oncogene and its ligand, hepatocyte growth factor. The international journal of biochemistry & cell biology, 34(3), 215–220. [Link]
-
Marzec, K., & Burgess, A. (2018). The Oncogenic Functions of MASTL Kinase. Frontiers in cell and developmental biology, 6, 162. [Link]
-
Hussain, I., Qureshi, I. H., & Simjee, S. U. (2017). In- Vivo Comparison of Anticonvulsant Effects of Gabapentin and Verapamil alone and in Combination with Diazepam on Acute Seizure Model. Journal of the College of Physicians and Surgeons--Pakistan : JCPSP, 27(3), 143–147. [Link]
-
Kim, J. E., & Kang, T. C. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE (Journal of Visualized Experiments), (136), e57571. [Link]
-
RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab. [Link]
-
PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
-
Sabnis, R. W. (2020). A summary of signaling networks of MASTL kinase in cancer. ResearchGate. [Link]
-
Taskinen, M. E., Närvä, E., Conway, J. R. W., Soto Hinojosa, L., Lilla, S., Mai, A., De Franceschi, N., Elo, L. L., Grosse, R., Zanivan, S., Norman, J. C., & Ivaska, J. (2020). MASTL promotes cell contractility and motility through kinase-independent signaling. The Journal of cell biology, 219(6), e201906204. [Link]
-
Rogers, E., & Sabnis, R. W. (2020). MASTL: A novel therapeutic target for Cancer Malignancy. Cancer medicine, 9(17), 6127–6137. [Link]
-
Taskinen, M. E., Närvä, E., Conway, J. R. W., Soto Hinojosa, L., Lilla, S., Mai, A., De Franceschi, N., Elo, L. L., Grosse, R., Zanivan, S., Norman, J. C., & Ivaska, J. (2020). MASTL promotes cell contractility and motility through kinase-independent signaling. Europe PMC. [Link]
-
Leon, M. K., & Lundy, S. K. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Cancers, 16(15), 2638. [Link]
-
Altogen Labs. (n.d.). U87 Xenograft Model. [Link]
-
Li, T., & Xie, S. (2022). World-first discovery uncovers how glioblastoma tumours dodge chemotherapy, potentially opening the door to new treatments. University of Sydney. [Link]
-
Leon, M. K., & Lundy, S. K. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Preprints.org. [Link]
-
Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
-
Leon, M. K., & Lundy, S. K. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. PubMed. [Link]
-
Reaction Biology. (2022). U-87 MG: Subcutaneous glioblastoma cancer tumor model. [Link]
-
GemPharmatech. (n.d.). U87MG Xenograft model. [Link]
-
Singh, U. P., & Singh, R. (2016). Anticonvulsant effect of nifedipine, dizepam and in combination on pentylenetetrazol induced experimental models of epilepsy on albino rats. International Journal of Basic & Clinical Pharmacology, 5(3), 814-819. [Link]
-
Leon, M. K., & Lundy, S. K. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. ResearchGate. [Link]
-
Melior Discovery. (n.d.). U87 Xenograft Model. [Link]
-
Altogen Labs. (n.d.). U87 Xenograft Model. [Link]
-
Fogue, P. S., Kowa, T. K., & Fekam, F. B. (2021). Galleria mellonella as a novel eco-friendly in vivo approach for the assessment of the toxicity of medicinal plants. bioRxiv. [Link]
-
University of Sydney. (2025). World-first discovery uncovers how glioblastoma tumours dodge chemotherapy, potentially opening the door to new treatments. [Link]
-
Kavanagh, K., & Ane, F. (2021). Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. Molecules (Basel, Switzerland), 26(24), 7763. [Link]
-
Zhang, C., et al. (2022). A Comparison of Epileptogenic Effect of Status Epilepticus Treated With Diazepam, Midazolam, and Pentobarbital in the Mouse Pilocarpine Model of Epilepsy. Frontiers in Neurology, 13, 868334. [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. [Link]
-
Durieux, M. F., & Becher, D. (2019). Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. Virulence, 10(1), 449–459. [Link]
-
Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature communications, 13(1), 4580. [Link]
-
Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Combrzyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Pietrantonio, F., et al. (2026). Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. MDPI. [Link]
-
Lee, H., et al. (2024). Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer. Translational Lung Cancer Research, 13(10), 1835-1847. [Link]
-
Anderson, L. L., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. The Journal of biological chemistry, 296, 100222. [Link]
-
Kang, Y. K., et al. (2019). Phase Ia/Ib Study of the Selective MET Inhibitor, Savolitinib, in Patients with Advanced Solid Tumors: Safety, Efficacy, and Biomarkers. Clinical cancer research : an official journal of the American Association for Cancer Research, 25(15), 4621–4630. [Link]
-
Targeted Oncology. (2024). Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. [Link]
-
Amin, J., & Weiss, D. S. (1994). An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines. The Journal of biological chemistry, 269(29), 19139–19145. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. PDF.js viewer [hlbbiostep.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. PTZ-Induced Epilepsy Model in Mice | JoVE Journal [jove.com]
- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 25. Galleria mellonella as a novel eco-friendly in vivo approach for the assessment of the toxicity of medicinal plants | bioRxiv [biorxiv.org]
- 26. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions [mdpi.com]
- 27. iris.unict.it [iris.unict.it]
A Comparative Guide to the Metabolic Stability of Naphthyridine Isomers for Drug Discovery Professionals
Introduction
In the intricate process of drug discovery and development, metabolic stability is a critical parameter that profoundly influences the pharmacokinetic profile and overall success of a therapeutic candidate. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate and lead to toxicity.[1] The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The ten possible isomers of naphthyridine, distinguished by the positions of their two nitrogen atoms, offer a rich chemical space for the design of novel therapeutics.[2] However, this structural diversity also presents a challenge and an opportunity: how does the seemingly subtle change in the location of the nitrogen atoms within the naphthyridine ring system impact its metabolic fate?
This in-depth technical guide provides a comparative analysis of the metabolic stability of 2,7-naphthyridine and its other isomers, including 1,5-, 1,6-, 1,7-, 1,8-, and 2,6-naphthyridine. By synthesizing available experimental data and elucidating the underlying structure-metabolism relationships, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to make informed decisions in the design of next-generation naphthyridine-based therapeutics with optimized metabolic profiles.
Comparative Metabolic Stability of Naphthyridine Isomers
It is crucial to note that the metabolic stability of a specific molecule is highly dependent on its overall structure, including its substituents, and not just the core naphthyridine isomer. However, by examining data from a range of derivatives, we can begin to understand the inherent metabolic liabilities and strengths of each isomeric scaffold.
| Naphthyridine Isomer | Representative Derivative(s) | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference(s) |
| 2,7-Naphthyridine | Data for unsubstituted or simple derivatives is limited. | - | - | - | [5][6][7] |
| 1,5-Naphthyridine | 4-phenyl-1,5-naphthyridine derivatives | Human Liver Microsomes | Generally reported to have improved metabolic stability upon substitution. | Low to moderate | [8] |
| 1,6-Naphthyridine | Quinazoline-based 1,6-naphthyridinones | Human Liver Microsomes | Up to 621.2 min | Low | [9] |
| 1,7-Naphthyridine | Kinase inhibitors based on 1,7-naphthyridine | Rat Liver Microsomes | High metabolic stability reported for some derivatives. | Low | [10] |
| 1,8-Naphthyridine | 1,4-dihydro-4-oxo-1-proparagyl-1,8-naphthyridine-3-carboxamide derivatives | Human Liver Microsomes | Varies from <10 to >60 min depending on substitution. | High for some derivatives, low for others. | [11] |
| 2,6-Naphthyridine | 5-(3-chlorophenylamino)benzo[c][12][13]naphthyridine derivatives | In vitro data not specified in detail. | - | - | [14][15] |
This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that the metabolic stability of naphthyridine derivatives can vary significantly. For instance, certain 1,6-naphthyridinone derivatives exhibit exceptional stability in human liver microsomes.[9] In contrast, some 1,8-naphthyridine derivatives show rapid metabolism.[11] Data for 2,7-naphthyridine and 2,6-naphthyridine derivatives is less abundant in the public domain, highlighting a need for further investigation into these scaffolds.
Understanding the Structural Basis of Metabolic Stability
The metabolic fate of naphthyridine isomers is intrinsically linked to their electronic properties, which are dictated by the position of the two nitrogen atoms. These nitrogen atoms, being more electronegative than carbon, withdraw electron density from the ring system, creating regions of electron deficiency and influencing the susceptibility of different positions to oxidative metabolism by cytochrome P450 enzymes.[16]
The Role of Nitrogen Position and Predicted Metabolic Hotspots:
-
1,8-Naphthyridine: The two nitrogen atoms are in close proximity, creating a highly electron-deficient pyrimidine-like ring. The positions adjacent to the nitrogen atoms are particularly susceptible to oxidation. For many 1,8-naphthyridine-based drugs, metabolism often occurs on the substituents rather than the core itself.[6]
-
1,5-Naphthyridine: The nitrogen atoms are on opposite sides of the molecule, leading to a more evenly distributed electron density compared to the 1,8-isomer. This may contribute to a generally higher metabolic stability of the core ring system.[8]
-
1,6-Naphthyridine and 1,7-Naphthyridine: These asymmetric isomers present a more complex electronic landscape. The pyridine ring with the nitrogen at position 1 will be more electron-deficient than the other. Metabolism is likely to occur on the more electron-rich carbon atoms that are not adjacent to a nitrogen atom.
-
2,6-Naphthyridine and 2,7-Naphthyridine: In these isomers, both nitrogen atoms are in the "outer" positions of the bicyclic system. This arrangement may lead to different metabolic profiles compared to the isomers with nitrogen atoms at the bridgehead positions. For 2,7-naphthyridine, the symmetrical nature might lead to a more predictable metabolic pattern. The positions C1, C3, C6, and C8 are likely to be the primary sites of metabolism.
Key Metabolizing Enzymes:
The primary enzymes responsible for the phase I metabolism of most drugs, including N-heterocycles, are the cytochrome P450 (CYP) enzymes.[17] The specific CYP isoforms involved in the metabolism of naphthyridines can vary depending on the isomer and the substituents. Commonly implicated isoforms include CYP3A4, CYP2D6, and CYP1A2.[18] Understanding which isoforms are responsible for the metabolism of a particular naphthyridine derivative is crucial for predicting potential drug-drug interactions.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of different naphthyridine isomers, a standardized in vitro liver microsomal stability assay is essential. The following protocol provides a robust framework for such a study.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of various naphthyridine compounds in human liver microsomes.
Materials:
-
Test Compounds (Naphthyridine isomers and derivatives)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation)
-
Control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer according to the manufacturer's instructions.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the diluted human liver microsome suspension to each well.
-
Add 1 µL of the 10 mM test compound or control compound stock solution to the respective wells to achieve a final substrate concentration of 100 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system working solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Metabolism of polycyclic aza-aromatic carcinogens catalyzed by four expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 18. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the mechanism of action through genetic or chemical knockout
Orthogonal Target Validation: Deconstructing Mechanism of Action via Genetic and Chemical Knockout
Executive Summary
In modern drug development, validating a target’s Mechanism of Action (MoA) requires moving beyond simple occupancy-driven pharmacology. While traditional small molecule inhibitors block active sites, they often fail to address the non-enzymatic, scaffolding functions of target proteins[1]. To build a robust, self-validating MoA data package, application scientists must triangulate target dependencies using three orthogonal modalities: Small Molecule Inhibition, Genetic Knockout (CRISPR/Cas9), and Chemical Knockout (PROTACs)[2]. This guide objectively compares these technologies, providing the theoretical causality and self-validating experimental frameworks required to execute a flawless target validation campaign.
The Paradigm Shift: Inhibition vs. Degradation vs. Deletion
Understanding the phenotypic differences observed during target validation requires analyzing the distinct physical causality of each intervention:
-
Small Molecule Inhibitors (Occupancy-Driven): Traditional inhibitors require high, sustained systemic concentrations to maintain target saturation. Crucially, they leave the target protein physically intact within the cell. If the protein acts as a structural scaffold for multi-protein complexes, the inhibitor will only block the enzymatic pocket, leaving the scaffolding function undisturbed[3].
-
Genetic Knockout via CRISPR/Cas9 (DNA-Level Deletion): CRISPR completely ablates the protein by disrupting the gene sequence. However, the slow kinetics of genetic knockout (requiring 48–72+ hours for existing protein to turn over) provides the cell ample time to upregulate compensatory paralogs or rewire signaling networks[1]. This genetic compensation can mask the true acute phenotype. Furthermore, knocking out essential genes can lead to cellular lethality, complicating therapeutic window analysis[4].
-
Chemical Knockout via PROTACs (Event-Driven Degradation): Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that bridge the target protein to an E3 ubiquitin ligase, hijacking the ubiquitin-proteasome system (UPS) to rapidly degrade the target[2]. This acts as a rapid, reversible chemical knockout that ablates both catalytic and scaffolding functions within minutes to hours, capturing the acute cellular dependency before genetic compensation can occur[1].
Case Study: Deconstructing BRD4 Dependency
The epigenetic reader protein BRD4 is a classic target whose validation perfectly illustrates these mechanistic divergences. BRD4 binds acetylated histones via its BD1/BD2 domains and acts as a scaffold for the P-TEFb transcription complex, driving the expression of oncogenes like c-MYC[5].
When we compare interventions against BRD4, the causality of the phenotype becomes clear:
-
JQ1 (Inhibitor): Binds the BD1/BD2 pockets, displacing BRD4 from chromatin. However, the BRD4 protein remains in the nucleoplasm, capable of scaffolding other non-chromatin-bound complexes.
-
MZ1 / dBET1 (PROTACs): Link a JQ1 warhead to a VHL or CRBN E3 ligase ligand. These molecules induce the rapid, proteasome-dependent degradation of the entire BRD4 protein[5]. This complete ablation of the scaffold results in a significantly more profound downregulation of c-MYC and stronger anti-proliferative effects compared to JQ1 alone[5].
Fig 1: Mechanistic divergence of BRD4 intervention via CRISPR, PROTACs, and small molecules.
Quantitative Performance Comparison
| Feature | Small Molecule Inhibitor (e.g., JQ1) | Chemical Knockout (e.g., MZ1 PROTAC) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism of Action | Occupancy-driven (Stoichiometric) | Event-driven (Catalytic/Sub-stoichiometric) | DNA Cleavage (Gene disruption) |
| Kinetics of Ablation | Minutes (Binding only) | 2 to 6 Hours (Complete degradation) | 48 to 72+ Hours (Protein turnover) |
| Scaffolding Function | Remains Intact | Completely Ablated | Completely Ablated |
| Reversibility | Highly Reversible (Washout) | Highly Reversible (Washout) | Irreversible (Permanent edit) |
| Risk of Genetic Compensation | Low | Low (Captures acute phenotype) | High (Due to slow kinetics) |
| Therapeutic Application | Standard oral/IV dosing | Overcomes resistance/undruggable targets | Primarily ex vivo (Cell therapy) |
Self-Validating Experimental Protocol: Orthogonal MoA Validation
To objectively compare these modalities, we employ a self-validating experimental matrix using the MV4-11 acute myeloid leukemia (AML) cell line, a known BRD4-dependent model[2].
The Causality of Protocol Design: A trustworthy chemical biology protocol cannot simply assume degradation; it must prove the mechanism. We incorporate cis-MZ1 (an inactive epimer that cannot bind VHL) and MG132 (a proteasome inhibitor) to definitively prove that BRD4 depletion is driven by the specific spatial engagement of the UPS, rather than off-target cytotoxicity.
Fig 2: Self-validating experimental workflow for orthogonal mechanism of action validation.
Step-by-Step Methodology:
Step 1: Cell Culture & Modality Setup
-
Arm A (Genetic KO): Transfect MV4-11 cells with Cas9-RNP complexes loaded with BRD4-targeting sgRNA. Incubate for 72 hours. Rationale: 72 hours is required to allow existing BRD4 protein to naturally degrade post-gene editing.
-
Arm B (Chemical KO): Treat cells with 100 nM MZ1 for 4 hours. Rationale: 4 hours is sufficient for PROTAC-mediated degradation but precedes secondary apoptotic signaling, ensuring we measure primary target engagement.
-
Arm C (Inhibition): Treat cells with 100 nM JQ1 for 4 hours.
-
Arm D (Validation Controls): Pre-treat a subset of MZ1 cells with 10 µM MG132 for 1 hour prior to PROTAC addition. Treat another subset with 100 nM cis-MZ1.
Step 2: Target Depletion Validation (Western Blot)
-
Lyse cells using RIPA buffer and probe for BRD4 and Vinculin (loading control).
-
Self-Validation Checkpoint: MZ1 should show >90% BRD4 depletion. JQ1 will show normal or slightly elevated BRD4 levels (due to thermodynamic stabilization). Crucially, the MG132 + MZ1 and cis-MZ1 groups must show intact BRD4 levels, proving the degradation is strictly proteasome- and VHL-dependent.
Step 3: Downstream Transcriptional Readout (RT-qPCR)
-
Extract RNA and quantify c-MYC mRNA relative to GAPDH.
-
Expected Result: Both MZ1 and CRISPR KO will show profound c-MYC suppression. JQ1 will show moderate suppression, highlighting the functional gap between scaffolding ablation (MZ1/CRISPR) and mere active-site inhibition (JQ1).
Step 4: Phenotypic Viability Assay (CellTiter-Glo)
-
Extend incubations to 72 hours for all chemical arms to match the CRISPR timeline.
-
Measure ATP luminescence to quantify cell viability. MZ1 typically exhibits a significantly lower IC50 than JQ1 due to its catalytic, event-driven mechanism of action and complete removal of the BRD4 scaffold.
References
- The bromodomain inhibitor JQ1 is a molecular glue targeting centromeres. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uWoEQmQ9MqX1iTdwn_zjU4rm-RTnZyuxETvzVWOyJbXtE7VFNAqN3Yr8moEcRqEvaKSTsu1hCNyT4yd-j4I7HxTcNujWYtP6ABY-mj56T8-Z8FNm_mnPco6QPx_i8izN2ztquW1jLD4UzOCeJRJ1cicW4sW58JFNaxBQLAkEag==]
- Chem-CRISPR/dCas9FCPF: a platform for chemically induced epigenome editing. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyv_ODtQrtVPYmebli0FtsCpROGCHFDfFYeM53gZhgyLyf-ewp1TFAMSN0f2J5bUz5qIEi8n_8m5nSUabkHMS5c_F2QkUb8nG6wfs-0wsWcdCZC9A4-dKj2TEHoMsrc5KRn4MzuTfDTn-Fgm]
- Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv98wOXFoRsMwnsKtdiVYdcnFZAv3SxsWThj3FkHFQFI5XFh2A0OCZuk73A2JFjweCJyIF6Givv7PSQC5pPClVZCc2OfKNC6nLwwmH9FRBmvwNpJBZkjbA26u6pJ8HM5ez3I6OsvGWpWpTHIc=]
- Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDb5AxCY_nOeHYxbDlg-pU3iDTUC0bG4a9wKS_B3XYopeJnhjGeEv5va-Cx3mFOlxkdP-iUjzH-0VTiX7etXVG3SAJN2wqZOqUs_sbKxDheeUpQw0mE2eLbVVfzMIPAt_u1BZ7nRCVM5JQ6pE_3rGUTR_VsFv02DCEmLkPy7V2lpclZgjIkfmOnwtPKwVHPBc]
- Chemical Protein Degradation Approach and its Application to Epigenetic Targets. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYc4z6UAsGCbR4rCO9vN3xh-priDo-8gu9j1IOFEya5xn6JqK5Lb5fo8N5c8yykBBmSwfawckGDAzHtwRz28jV_Utaj1ek3lBYGrirbXpOLgjryJVXunmum737qxwawsQKKVcRJdGu8o_oLFVAz_xD0BPHqwMsuq4dzBZaNmVVCtwHf4pynpuLAm47dR096fmUd_9m6uEgE7Uz2oxNmzpi8qotj2podAQf2P-z4eOS3KWfXd3x73Ba-xN-dlp]
- Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5BF2IQl-0Hy-y9_IA95bnP2AeRppxsBg38OpeeATUhJO0MKxVgH_vT5fmSH-WmUWf20D2qmUqVJ9twJ3lR6xeDmgA-N0gnfBh6FfppmphKSlHSihpJWvhBDutbAEw3P_zljas1zbM4g8F_LO7xTZzlRQZK53Aba9PW4Rkv0EsZ0dipbs09t24nNuQ8ZIS7GL0ynQWPz2XTFo8NMkY4OtW6OWtlHoRwGHxQh85LhqBtD759vIZcjcwvCXuKU5SL0OIWrz-APjCCc_2bz1yNWx9cg==]
Sources
- 1. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 3. The bromodomain inhibitor JQ1 is a molecular glue targeting centromeres | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Comparing Computational Docking Predictions with Experimental Binding Data
In the landscape of modern drug discovery, predicting how a potential drug molecule will interact with its target protein is a critical, foundational step.[1] Computational molecular docking has emerged as a powerful tool to forecast these interactions, offering remarkable speed and cost-effectiveness. However, these in silico predictions are models of reality, not reality itself. They are built on necessary assumptions and simplifications. Therefore, they demand rigorous validation through experimental methods to confirm their physiological relevance.[1][2]
This guide provides an in-depth comparison of computational docking predictions and key experimental binding assays. As a Senior Application Scientist, my goal is not to present a rigid protocol but to illuminate the causality behind our choices, fostering a deeper understanding of how to synergistically combine these powerful technologies. We will explore the principles, methodologies, and inherent limitations of each approach, culminating in a best-practice workflow for integrating computational predictions with empirical data to accelerate drug discovery programs.
Part 1: The Computational Approach: Principles and Limitations of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation, conformation, and binding affinity of a ligand when it forms a complex with a macromolecular target, typically a protein.[1][3][4] The process is fundamentally guided by two components: a search algorithm that generates a multitude of possible binding poses and a scoring function that ranks these poses based on an estimation of binding affinity.[1][5]
The Docking Workflow: A Conceptual Overview
The core logic of a docking experiment involves preparing the target and ligand, defining a search space, running the docking algorithm, and analyzing the results.
Caption: A generalized workflow for a molecular docking experiment.
Scoring Functions: The Engine of Prediction
Scoring functions are the mathematical models used to approximate the binding free energy. Their speed is critical for screening vast compound libraries, but this speed comes from simplification.[4] They generally fall into three categories:
-
Force-Field-Based: These use classical mechanics parameters (e.g., van der Waals, electrostatic interactions) to calculate the energy of the complex.
-
Empirical: These are regression-based models where different energy terms (e.g., hydrogen bonds, hydrophobic contacts) are weighted to fit experimental binding affinity data.
-
Knowledge-Based: These derive statistical potentials from databases of known protein-ligand structures, scoring interactions based on their observed frequencies.
The Inherent Limitations: Why Docking Is Not a Crystal Ball
While invaluable, docking has intrinsic limitations that every researcher must appreciate.[6] The most significant challenges include:
-
Protein Flexibility: Many docking protocols treat the protein receptor as a rigid entity to save computational time.[7] In reality, proteins are dynamic and can undergo significant conformational changes upon ligand binding, a phenomenon known as "induced fit."
-
Scoring Function Inaccuracies: Scoring functions are approximations.[6] They often struggle to accurately model complex phenomena like solvation effects (the role of water), entropy changes upon binding, and specific interactions like halogen bonds.[4][7] This is a primary reason why docking scores often fail to correlate well with experimental binding affinities.[6][8]
-
Quality of Input Structures: The principle of "garbage in, garbage out" applies. Docking requires high-quality 3D structures of the target protein, which are not always available.[9]
Part 2: The Gold Standard: Experimental Methods for Measuring Binding
Experimental validation is non-negotiable; it provides the ground truth for our computational hypotheses.[1] These techniques measure the physical reality of the protein-ligand interaction, quantifying the strength of this binding, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[10] A lower value indicates a tighter binding interaction.[10]
Key Experimental Techniques
Several robust biophysical techniques are employed to measure binding affinity. Each offers unique insights into the interaction.
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[11] | Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of pure protein and ligand. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as a ligand flows over an immobilized protein. | Kd, Association rate (kon), Dissociation rate (koff) | Real-time kinetic data, high sensitivity. | Requires protein immobilization, which can affect its conformation. |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., from Tryptophan) or a labeled ligand upon binding.[12] | Kd | High sensitivity, can be used at low concentrations, applicable to a wide range of systems.[12] | May require fluorescent labeling, which can alter the ligand. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atoms in the protein or ligand upon complex formation.[12] | Kd, Binding Site Mapping, Structural Information | Provides detailed structural information in solution, excellent for weak interactions.[12] | Requires large amounts of soluble, stable protein; limited by protein size. |
| X-ray Crystallography | Determines the precise 3D atomic structure of the protein-ligand complex in a crystallized state. | High-Resolution 3D Structure (Binding Pose) | The definitive method for determining the binding mode at an atomic level. | Requires a well-diffracting crystal, which can be difficult to obtain. |
Part 3: Bridging the Gap: A Direct Comparison
The ultimate test of a docking protocol is its ability to reproduce experimental results.[1] This comparison is made on two fronts: the accuracy of the predicted binding pose and the correlation between the docking score and the measured binding affinity.
Pose Prediction vs. Crystal Structure
The most direct and reliable validation of a docking algorithm is comparing its predicted ligand pose to a high-resolution crystal structure.
-
Metric: The Root Mean Square Deviation (RMSD) is used to measure the average distance between the atoms of the predicted ligand pose and the experimentally determined pose.[13]
-
Success Criterion: A predicted pose with an RMSD of ≤ 2.0 Å relative to the crystallographic pose is generally considered a successful prediction or a "near-native" solution.[14][15]
The most crucial validation step, known as re-docking , involves taking a known protein-ligand crystal structure, removing the ligand, and then docking it back into the same binding site.[15][16] If the docking protocol cannot reproduce the known experimental pose within an acceptable RMSD, its predictions for novel compounds cannot be trusted.[15]
Docking Score vs. Experimental Affinity (Kd, IC50)
This is where the greatest challenge lies. There is a common misconception that a "good" docking score should directly translate to a "good" experimental binding affinity. This is rarely the case.
-
Lack of Correlation: Numerous studies have shown that the correlation between docking scores and experimentally measured affinities (like IC50 or Kd) is often poor.[6][8][17] It is a fundamental error to expect a one-to-one relationship.[18]
-
Causality: The reasons for this discrepancy are rooted in the limitations discussed earlier. Docking scores are rapid, simplified approximations of binding energy.[4] Experimental values like IC50 are the result of complex biological assays and are influenced by factors entirely absent from a docking calculation, such as enzyme kinetics, assay conditions, and compound solubility.[18][19]
-
The Right Perspective: Docking scores should be viewed as a tool for prioritization and enrichment , not for the precise prediction of binding strength.[1] The goal of a virtual screen is to enrich the top-ranked fraction of a library with true binders, significantly increasing the hit rate of subsequent experimental testing. The "ranking power"—the ability to correctly order compounds by affinity—is a more realistic metric than predicting the absolute affinity ("scoring power").[4]
Part 4: An Integrated Workflow for Robust and Reproducible Science
To harness the strengths of both worlds, a self-validating, iterative workflow is essential. This ensures that computational efforts are grounded in experimental reality at every critical step.
Caption: An integrated workflow combining computational docking and experimental validation.
Step-by-Step Methodology
-
Target Preparation and System Evaluation:
-
Action: Obtain a high-resolution 3D structure of your target protein, preferably from a source like the Protein Data Bank (PDB).[16]
-
Causality: The quality of the initial structure is paramount. Missing atoms, incorrect protonation states, or ambiguous side-chain rotamers must be corrected as they will directly impact the accuracy of the docking calculation.[16]
-
-
Docking Protocol Validation (The Self-Validating Step):
-
Action: If your target structure has a co-crystallized ligand, perform a re-docking experiment. Extract the ligand and dock it back into the binding site using your chosen software (e.g., AutoDock, GOLD, Glide).[15][16][20]
-
Causality: This is the single most important validation step. Calculate the RMSD between your top-scoring docked pose and the original crystal pose. If the RMSD is greater than 2.0 Å, the protocol is not reliable for this target, and you must adjust parameters (e.g., binding site definition, search algorithm exhaustiveness) before proceeding.[15]
-
-
Virtual Screening and Hit Prioritization:
-
Action: Using the validated protocol, dock a library of candidate compounds against the target.
-
Causality: Rank the compounds based on their docking scores. However, do not rely on the score alone. Visually inspect the binding poses of the top-ranked compounds. Do they form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site? A high score with a nonsensical pose is a red flag.
-
-
Experimental Validation and Hit Confirmation:
-
Action: Select a diverse set of top-ranked, chemically reasonable candidates for experimental testing. Use a primary assay, such as SPR or a fluorescence-based assay, to confirm direct binding.
-
Causality: This step filters out the inevitable false positives from the docking screen. Docking proposes hypotheses; experiments confirm them.
-
-
Iterative Refinement:
-
Action: Analyze the experimental results. Which compounds were active? Which were inactive? Feed this information back into your computational model.
-
Causality: This iterative loop is the core of structure-based drug design. Experimental data from the first round can help refine the docking protocol or build a more predictive pharmacophore model, leading to a more successful second round of screening.
-
Data Resources for Validation and Benchmarking
The scientific community relies on public databases to develop and validate new computational methods.
-
BindingDB and PDBbind : These are invaluable public databases containing experimentally measured binding affinities (Kd, Ki, IC50) for a vast number of protein-ligand complexes.[21][22][23][24][25] They are the primary resource for training and validating scoring functions.
-
lsd.docking.org : This is a more recent resource that provides access to the results of massive docking campaigns, including scores, poses, and in vitro experimental results for millions of molecules against multiple targets.[26][27]
Conclusion: A Symbiotic Relationship
Computational docking and experimental binding assays are not competing methodologies; they are symbiotic partners in the complex process of drug discovery. Docking provides an unparalleled ability to rapidly screen vast chemical spaces and generate testable hypotheses at a scale impossible to achieve experimentally. Experimental methods provide the essential ground truth, validating predictions, confirming physical interactions, and guiding the next round of design.
The key to success lies not in blindly trusting the docking score, but in understanding its limitations and implementing a rigorous, iterative workflow where computational predictions are continuously challenged and refined by empirical data. By embracing this integrated approach, researchers can navigate the complexities of molecular recognition with greater confidence and efficiency, ultimately accelerating the journey from a virtual hit to a viable therapeutic candidate.
References
-
NovaDock Molecular Docking Software | DNASTAR. (n.d.). DNASTAR. Retrieved March 14, 2026, from [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. Retrieved March 14, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
-
G. (2019, July 2). Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. IntechOpen. Retrieved March 14, 2026, from [Link]
-
What is molecular docking? Its Applications and Drawbacks. (2023, February 11). Bio Help Learning. Retrieved March 14, 2026, from [Link]
-
Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). Molecular Docking Challenges and Limitations. Semantic Scholar. Retrieved March 14, 2026, from [Link]
-
Principles and Experimental Methodologies on Protein-Ligand Binding. (2023, June 23). Longdom Publishing. Retrieved March 14, 2026, from [Link]
-
Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2018). Molecular Docking Challenges and Limitations. IGI Global. Retrieved March 14, 2026, from [Link]
-
MDock · bio.tools. (n.d.). bio.tools. Retrieved March 14, 2026, from [Link]
-
OEDocking TK | Molecular Docking Software. (n.d.). OpenEye. Retrieved March 14, 2026, from [Link]
-
Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2007). BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities. Nucleic Acids Research, 35(Database issue), D198–D201. [Link]
-
Which is the best software for protein-ligand docking? (2015, December 7). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Liu, T., Hwang, L., Burley, S. K., Nitsche, C. I., Southan, C., Walters, W. P., & Gilson, M. K. (2025). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. Nucleic Acids Research, 53(D1), D1633–D1644. [Link]
-
Singh, K., & Ahire, M. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]
-
Info - BindingDB. (n.d.). BindingDB. Retrieved March 14, 2026, from [Link]
-
do Amaral, A. T., Darden, T., & da Silveira, C. H. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein- Drug Interactions. Current Drug Targets, 9(12), 1126–1131. [Link]
-
Databases and Knowledgebases. (2026, February 2). RCSB PDB. Retrieved March 14, 2026, from [Link]
-
Tosstorff, A., & Kuhn, B. (2025, July 14). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. [Link]
-
Sotriffer, C. A., Sanschagrin, P., & Matter, H. (2011). Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches. Interface Focus, 1(1), 48–61. [Link]
-
How to determine binding affinity with a microplate reader. (2021, April 26). BMG LABTECH. Retrieved March 14, 2026, from [Link]
-
BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. (2026, February 11). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Higo, J., et al. (2011). Evaluation of Docking Accuracy and Investigations of Roles of Parameters and Each Term in Scoring Functions for Protein. Journal of Computer Aided Chemistry, 12, 13-23. [Link]
-
Wu, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
-
Salmaso, V., & Moro, S. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
-
How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 14, 2026, from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Case Studies of Docking in Drug Discovery. (2008, September 15). Drug Design. Retrieved March 14, 2026, from [Link]
-
Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2024, September 30). arXiv. [Link]
-
Benchmarking Docking Tools on Experimental and Artificial Intelligence-Predicted Protein Structures. (2025, June 6). bioRxiv. [Link]
-
Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry, 47(3), 558–565. [Link]
-
A Database for Large-Scale Docking and Experimental Results. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
-
Conflitti, P., Raniolo, S., & Limongelli, V. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]
-
What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? (2017, January 8). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
-
Comparative Analysis of Molecular Docking, In Silico Modeling and Experimental Genotoxicity and Cytotoxicity Assay. (2025, August 28). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Atanasova, M., et al. (2025, June 27). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International Journal of Molecular Sciences. [Link]
-
What's the relation between the IC50 value and the goldscore function (docking)? (2017, February 8). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Stein, R. M., et al. (2023). A database for large-scale docking and experimental results. bioRxiv. [Link]
-
Scoring functions for of protein-ligand docking: New routes towards old goals. (n.d.). University of Hamburg. Retrieved March 14, 2026, from [Link]
-
Tosstorff, A., & Kuhn, B. (2025, July 14). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. [Link]
-
Evaluation of Scoring Function Performance on DNA-ligand Complexes. (2019, July 31). The Open Medicinal Chemistry Journal. [Link]
-
Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics, 56(2), 235–249. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dnastar.com [dnastar.com]
- 4. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking in Modern Drug Discovery: Principles and Recent Applications | IntechOpen [intechopen.com]
- 8. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
- 9. biohelplearning.com [biohelplearning.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. Best Practices in Docking and Activity Prediction | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 20. researchgate.net [researchgate.net]
- 21. BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Info [bindingdb.org]
- 24. rcsb.org [rcsb.org]
- 25. researchgate.net [researchgate.net]
- 26. A Database for Large-Scale Docking and Experimental Results - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A database for large-scale docking and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,7-Naphthyridine-4-carboxylic Acid: An Analysis of Plausible Routes
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial effects.[1] Specifically, 2,7-Naphthyridine-4-carboxylic acid represents a key building block for the synthesis of novel therapeutic agents. However, a survey of the current literature reveals a notable absence of well-established and reproducible synthetic protocols for this specific molecule. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of two plausible and distinct synthetic routes to 2,7-Naphthyridine-4-carboxylic acid, based on established and reliable chemical transformations.
The proposed syntheses—a Friedländer Annulation approach and a Bohlmann-Rahtz Pyridine Synthesis—are designed to be robust and adaptable for the modern medicinal chemistry laboratory. This guide will provide detailed, step-by-step hypothetical protocols for each route, a comparative analysis of their strengths and weaknesses, and expert recommendations to aid in the selection of the most appropriate method for your research needs.
Proposed Synthetic Route 1: The Friedländer Annulation Approach
The Friedländer synthesis is a classic and powerful method for the construction of quinolines and their aza-analogs, such as naphthyridines. This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a β-ketoester. In this proposed route, we adapt this strategy to construct the second pyridine ring of the 2,7-naphthyridine core.
Conceptual Workflow
This synthetic plan commences with a commercially available pyridine derivative, which is elaborated to an aminopyridine aldehyde. This key intermediate then undergoes a catalyzed cyclocondensation with a pyruvate derivative to form the 2,7-naphthyridine-4-carboxylate ester, which is subsequently hydrolyzed to the target carboxylic acid.
Caption: Workflow for the Friedländer Annulation Approach.
Proposed Experimental Protocol
Step 1: Oxidation of 2-Chloro-5-methylpyridine to 2-Chloro-5-formylpyridine
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq.) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-chloro-5-formylpyridine.
Step 2: Ammonolysis of 2-Chloro-5-formylpyridine to 2-Amino-5-formylpyridine
-
In a sealed vessel, dissolve 2-chloro-5-formylpyridine (1.0 eq.) in a solution of aqueous ammonia.
-
Heat the mixture to 120-140 °C for 12-18 hours.
-
Cool the reaction vessel to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-amino-5-formylpyridine.
Step 3: Friedländer Annulation to Ethyl 2,7-naphthyridine-4-carboxylate
-
To a solution of 2-amino-5-formylpyridine (1.0 eq.) and ethyl pyruvate (1.2 eq.) in ethanol, add a catalytic amount of a base such as piperidine or potassium hydroxide.
-
Reflux the mixture for 8-12 hours, monitoring for the formation of the product by LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl 2,7-naphthyridine-4-carboxylate.
Step 4: Hydrolysis to 2,7-Naphthyridine-4-carboxylic acid
-
Dissolve ethyl 2,7-naphthyridine-4-carboxylate (1.0 eq.) in a mixture of ethanol and 1 M aqueous sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with 1 M hydrochloric acid to a pH of approximately 4-5.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, 2,7-Naphthyridine-4-carboxylic acid.
Proposed Synthetic Route 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis offers an alternative and convergent approach to constructing the 2,7-naphthyridine core. This method involves the condensation of an enamine with a 1,3-dicarbonyl compound equivalent, typically an ethynyl ketone. This strategy allows for the formation of the second pyridine ring in a single, often high-yielding, step.
Conceptual Workflow
This route begins with the preparation of a pyridyl enamine from a suitable aminopyridine. This enamine is then reacted with a propiolate derivative in a cyclocondensation reaction to directly form the 2,7-naphthyridine-4-carboxylate ester, followed by hydrolysis to the target acid.
Caption: Workflow for the Bohlmann-Rahtz Synthesis Approach.
Proposed Experimental Protocol
Step 1: Synthesis of the Pyridyl Enamine Intermediate
-
In a round-bottom flask, combine 4-aminopyridine (1.0 eq.) and an excess of a suitable ketone or aldehyde with an α-methylene group, such as dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture at reflux for 2-4 hours.
-
Remove the excess DMF-DMA and volatile byproducts under reduced pressure to yield the crude pyridyl enamine intermediate, which can often be used in the next step without further purification.
Step 2: Bohlmann-Rahtz Cyclization to Ethyl 2,7-naphthyridine-4-carboxylate
-
Dissolve the crude pyridyl enamine intermediate (1.0 eq.) in a high-boiling point solvent such as toluene or xylene.
-
Add ethyl propiolate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain ethyl 2,7-naphthyridine-4-carboxylate.
Step 3: Hydrolysis to 2,7-Naphthyridine-4-carboxylic acid
-
Follow the same hydrolysis procedure as described in Step 4 of the Friedländer Annulation Approach.
Comparative Analysis of the Proposed Synthetic Routes
| Parameter | Friedländer Annulation Approach | Bohlmann-Rahtz Synthesis Approach |
| Number of Steps | 4 | 3 |
| Starting Material Accessibility | High (2-chloro-5-methylpyridine is common) | High (4-aminopyridine is common) |
| Key Transformation | Intramolecular cyclocondensation | Intermolecular cyclocondensation |
| Potential for Scale-up | Moderate; oxidation and ammonolysis steps may require optimization. | Good; fewer steps and potentially milder conditions in the cyclization. |
| Foreseeable Challenges | Regioselectivity in the Friedländer step; harsh conditions for ammonolysis. | Stability of the enamine intermediate; potential for side reactions with the propiolate. |
| Estimated Overall Yield | Lower, due to the multi-step nature. | Potentially higher, due to fewer steps. |
Expert Commentary and Recommendations
Both proposed routes offer viable pathways to 2,7-Naphthyridine-4-carboxylic acid. The choice between them will likely depend on the specific capabilities and priorities of the research laboratory.
The Friedländer Annulation Approach is a more linear synthesis that relies on classical and well-understood reactions. However, the oxidation and ammonolysis steps may require careful optimization to achieve reproducible yields, and the high temperatures and pressures involved in the ammonolysis could be a practical limitation for some laboratories. The potential for side reactions during the Friedländer condensation, such as self-condensation of the pyruvate, should also be considered.
The Bohlmann-Rahtz Pyridine Synthesis , on the other hand, is a more convergent and elegant approach with fewer steps. This could translate to a higher overall yield and a faster synthesis of the target molecule. However, the pyridyl enamine intermediate may be sensitive to moisture and air, requiring careful handling. The cyclization reaction with ethyl propiolate might also require optimization to minimize the formation of byproducts.
Recommendation: For laboratories seeking a rapid synthesis of the 2,7-naphthyridine core and with experience in handling sensitive intermediates, the Bohlmann-Rahtz approach may be more advantageous. For those prioritizing the use of more traditional and perhaps more robust transformations, and with the equipment to handle high-pressure reactions, the Friedländer Annulation approach provides a solid, albeit longer, alternative.
Ultimately, the successful and reproducible synthesis of 2,7-Naphthyridine-4-carboxylic acid will likely require some degree of empirical optimization for either of these proposed routes. This guide provides a strong theoretical and practical foundation for initiating such studies.
References
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Naphthyridine-4-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 2,7-Naphthyridine-4-carboxylic acid, are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,7-Naphthyridine-4-carboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this compound responsibly, from the moment it is deemed waste to its final disposal.
Understanding the Compound: 2,7-Naphthyridine-4-carboxylic acid
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The fundamental principle is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal.[4] Key tenets of responsible chemical waste management include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals for your research and maintaining a current chemical inventory.[2]
-
Accurate Identification and Labeling: All chemical waste must be accurately identified and labeled to ensure safe handling and proper disposal by environmental health and safety (EHS) personnel.[2][3]
-
Segregation of Incompatible Wastes: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6][7]
-
Use of Appropriate Containers: Chemical waste must be stored in containers that are compatible with the waste material to prevent leaks and spills.[3][5][6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 2,7-Naphthyridine-4-carboxylic acid for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][9][10][11] | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves.[8][10][11] | Prevents direct skin contact with the compound. |
| Body Protection | A flame-resistant lab coat.[8][10] | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills. |
All handling of 2,7-Naphthyridine-4-carboxylic acid waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][12] Ensure that a safety shower and eyewash station are readily accessible.[8][12]
Step-by-Step Disposal Protocol for 2,7-Naphthyridine-4-carboxylic Acid
The following protocol outlines the systematic procedure for the disposal of 2,7-Naphthyridine-4-carboxylic acid.
Step 1: Waste Identification and Characterization
As a first step, it is crucial to determine if the 2,7-Naphthyridine-4-carboxylic acid waste is mixed with other chemicals.
-
Pure Compound (Solid): If the waste consists of the pure, solid compound, it should be treated as a chemical solid waste.
-
Solutions: If the compound is in a solution, the other components of the solution must be identified. The disposal procedure will be dictated by the most hazardous component in the mixture. For instance, if it is dissolved in a flammable solvent, it will be classified as flammable waste.
-
Aqueous Solutions: For aqueous solutions, the pH should be determined. Given that it is a carboxylic acid, the solution will likely be acidic.
Step 2: Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent accidental reactions and ensure safe transport.
-
Select an Appropriate Waste Container:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste, use a leak-proof, screw-cap container made of a compatible material like HDPE.[3] Glass containers should be avoided when possible to minimize the risk of breakage.[3]
-
-
Label the Waste Container:
-
The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[3]
-
The label must include the full chemical name: "2,7-Naphthyridine-4-carboxylic acid". Abbreviations and chemical formulas are not acceptable.[3]
-
For mixtures, list all constituents and their approximate percentages.[3]
-
Include the date of waste generation and the principal investigator's name and contact information.[3]
-
Mark the appropriate hazard pictograms. For an uncategorized compound like this, it is prudent to be conservative. While specific hazard data is unavailable, based on similar compounds, it may be an irritant.[11]
-
Step 3: On-Site Neutralization (for Aqueous Solutions Only)
For dilute aqueous solutions of 2,7-Naphthyridine-4-carboxylic acid that do not contain other hazardous materials, neutralization may be an option before disposal. However, this should only be performed by trained personnel and in accordance with your institution's EHS guidelines.
CAUTION: Neutralization reactions can generate heat and fumes. Always perform this procedure in a chemical fume hood with appropriate PPE.[13]
-
Preparation: Place the beaker containing the acidic solution in an ice bath to dissipate any heat generated.[13]
-
Slow Addition of Base: While stirring, slowly add a dilute basic solution, such as 1M sodium bicarbonate or sodium hydroxide.[13]
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Target pH: Continue adding the base until the pH is within the neutral range of 5.5 to 9.0.[6][13]
-
Disposal of Neutralized Solution: Once neutralized, and if permitted by your local regulations and EHS, the solution may be disposed of down the drain with copious amounts of water.[13] Always seek written permission from your EHS department before any drain disposal.[3]
Step 4: Storage and Collection
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[2][6]
-
The SAA must be at or near the point of generation.[2]
-
Keep the waste container tightly closed except when adding waste.[2][6]
-
Store the container in a secondary containment bin to prevent the spread of any potential leaks.[5]
-
Ensure that the container is stored away from incompatible materials.[7]
-
Once the container is full, or after one year (whichever comes first), arrange for a pickup by your institution's EHS department.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,7-Naphthyridine-4-carboxylic acid.
Caption: Decision workflow for the disposal of 2,7-Naphthyridine-4-carboxylic acid.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, you can ensure the safe disposal of 2,7-Naphthyridine-4-carboxylic acid, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
References
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
- Laboratory Waste Management Guidelines.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 4).
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Section 2. Hazards identification - ChemView.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8).
- 2,7-naphthyridine-1-carboxylic acid | 1140240-08-9 - Sigma-Aldrich.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- 1,6-Naphthyridine-2-carboxylic acid - Synquest Labs.
- Guidance on Safe Storage of Chemicals in Laboratories.
- SAFETY DATA SHEET - Fisher Scientific.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- SAFETY DATA SHEET - Chem Service. (2015, June 1).
- Chapter 7 - Management Procedures For Specific Waste Types.
- Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed. (2008, July 15).
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (2026, January 14).
- Greener Approach towards the Synthesis of Nitrogen Based Heterocycles - ResearchGate.
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. (2023, March 13).
Sources
- 1. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. gz-supplies.com [gz-supplies.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-Naphthyridine-4-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,7-Naphthyridine-4-carboxylic acid. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the potential hazards involved.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for 2,7-Naphthyridine-4-carboxylic acid is not universally available, a robust safety protocol can be established by analyzing structurally similar naphthyridine and carboxylic acid derivatives. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
Analysis of close chemical analogs, such as 2,7-naphthyridine-1-carboxylic acid and 1,6-Naphthyridine-2-carboxylic acid, indicates a consistent hazard profile.[1][2] The primary risks associated with handling this compound, which is typically a powder, are exposure through inhalation of dust, skin contact, and eye contact.[1]
Table 1: Anticipated GHS Hazard Profile for 2,7-Naphthyridine-4-carboxylic acid
| Hazard Class | GHS Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2][3][4] |
This profile mandates a stringent approach to PPE, treating the compound as a skin, eye, and respiratory irritant that is harmful if ingested.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense.[5] The primary objective is to minimize exposure at the source.
-
Ventilation: All handling of 2,7-Naphthyridine-4-carboxylic acid powder should occur within a certified chemical fume hood or a ventilated cabinet to control airborne dust.[6][7] This is the most effective way to prevent respiratory exposure.
-
Workstation Preparation: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[4][8] The work area should be clean and free of clutter to contain any potential spills.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum requirements for handling 2,7-Naphthyridine-4-carboxylic acid in a laboratory setting.
Eye and Face Protection
Given that the compound is classified as a serious eye irritant, robust eye protection is non-negotiable.
-
Required: Chemical splash goggles that conform to government standards such as EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[9][10]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes.[11] Goggles are essential to prevent airborne particulates from causing severe irritation.[12]
-
Best Practice: For procedures with a higher risk of splashing, such as when dissolving the compound or handling larger quantities, a full-face shield should be worn over the chemical splash goggles for maximum protection.[2][9][11]
Skin Protection
To prevent skin irritation, a multi-component approach to skin protection is required.
-
Gloves:
-
Required: Chemical-resistant gloves are essential. Nitrile gloves are an excellent choice for protection against acids and powdered chemicals.[13] Always inspect gloves for tears or punctures before use.[9][14]
-
Causality: Direct skin contact can lead to irritation.[2] Contaminated gloves can be a significant source of exposure if not handled and removed properly.[15]
-
Best Practice: Employ the proper glove removal technique by peeling one glove off from the cuff without touching the outer surface with your bare hand, then using the clean, ungloved hand to remove the second glove from the inside.[9][14] Dispose of contaminated gloves immediately in a designated hazardous waste container.[9]
-
-
Body Protection:
-
Required: A professional lab coat or a chemical-resistant apron must be worn at all times.[11][13] Clothing should be long-sleeved.
-
Causality: Acids can damage clothing and, more importantly, can be held against the skin by absorbent fabric, prolonging exposure.[13]
-
Best Practice: For large-scale operations, consider a disposable chemical-resistant suit (e.g., Tyvek) to ensure full-body protection.[5]
-
Respiratory Protection
The potential for respiratory irritation from airborne powder is a primary concern. The appropriate level of respiratory protection is dictated by the work environment.
-
Required (in a Fume Hood): When working exclusively within a properly functioning fume hood, additional respiratory protection is typically not required as the engineering control is sufficient.
-
Required (on an Open Bench or with Poor Ventilation): If a fume hood is unavailable or if there is a risk of dust generation outside of a containment system, a respirator is mandatory.[10]
-
Causality: Inhaling the fine powder can lead to irritation of the respiratory tract.[2][3] A respirator filters these particles from the air before they can be inhaled.[12]
Caption: Decision workflow for selecting appropriate respiratory controls.
Operational and Disposal Plans
A safe handling protocol extends beyond wearing PPE to include the entire lifecycle of the chemical in the lab.
Step-by-Step Handling Procedure
-
Preparation: Designate a work area inside a fume hood. Cover the surface with absorbent, disposable bench paper.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a respirator is required, perform a seal check before entering the work area.
-
Handling: Carefully weigh the powdered 2,7-Naphthyridine-4-carboxylic acid on a tared weigh boat inside the fume hood to minimize dust creation.[9]
-
Post-Handling: Tightly seal the source container.
-
Decontamination: Wipe down the work surface and any equipment used. Dispose of contaminated bench paper and weigh boats as solid chemical waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove gloves last using the proper technique.[16]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9][17]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][18]
-
Spill: For a small spill, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up without creating dust, and place it in a suitable, closed container for disposal.[6][9]
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable suits, that has come into contact with the chemical must be disposed of as hazardous solid waste in a designated, sealed container.[9][14]
-
Chemical Waste: Unused 2,7-Naphthyridine-4-carboxylic acid and solutions must be disposed of as chemical waste through an approved waste disposal plant, in accordance with all local, regional, and national regulations.[2][9] Do not discharge into drains or the environment.[6][9]
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects not only you and your colleagues but also the integrity of your research.
References
-
Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Unisan. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Utah. (2019). Standard Operating Procedure: Acid Handling. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 5,6,7,8-Tetrahydro-[5][9]naphthyridine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Naphthalenedicarboxylic acid. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
Sources
- 1. 2,7-naphthyridine-1-carboxylic acid | 1140240-08-9 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2,7-Naphthalenedicarboxylic acid | C12H8O4 | CID 11790598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. falseguridad.com [falseguridad.com]
- 13. flinnsci.com [flinnsci.com]
- 14. capotchem.com [capotchem.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. earth.utah.edu [earth.utah.edu]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
